molecular formula C19H21ClN2O4S B586586 Leriglitazone Hydrochloride CAS No. 146062-46-6

Leriglitazone Hydrochloride

Katalognummer: B586586
CAS-Nummer: 146062-46-6
Molekulargewicht: 408.9 g/mol
InChI-Schlüssel: SBHOQYCDAHAMDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxy Pioglitazone Hydrochloride (CAS 146062-44-4) is a major active metabolite of the anti-diabetic drug Pioglitazone, which is a thiazolidinedione used to manage Type 2 Diabetes Mellitus . Pioglitazone's primary mechanism of action is the selective agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . Activation of this nuclear receptor alters the transcription of genes involved in glucose and lipid metabolism, thereby enhancing insulin sensitivity in peripheral tissues and reducing hepatic glucose production . As a key hydroxy derivative, 1-Hydroxy Pioglitazone contributes to the overall pharmacological activity of the parent drug and is a critical analyte in pharmacokinetic and bioequivalence studies . Researchers utilize this compound particularly in developing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods for the precise quantification of Pioglitazone and its metabolites in biological matrices like human plasma, supporting advanced analytical and clinical research . This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S.ClH/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17;/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHOQYCDAHAMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146062-46-6
Record name 2,4-Thiazolidinedione, 5-[[4-[2-[5-(1-hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146062-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leriglitazone hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LERIGLITAZONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN9K42SAM6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Leriglitazone Hydrochloride in CNS Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leriglitazone (MIN-102) is a novel, orally bioavailable, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist engineered for enhanced penetration of the blood-brain barrier (BBB)[1][2][3]. It is being developed for the treatment of central nervous system (CNS) disorders characterized by neuroinflammation, mitochondrial dysfunction, and demyelination[1][3]. Unlike earlier-generation PPARγ agonists, such as pioglitazone, leriglitazone achieves sufficient CNS exposure to engage its target at levels demonstrated to be efficacious in preclinical models[2][3]. Its mechanism of action is pleiotropic, simultaneously modulating several biological pathways implicated in the pathophysiology of diseases like X-linked adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia (FRDA)[2][3][4].

Core Mechanism of Action: PPARγ Agonism

The primary molecular target of leriglitazone is PPARγ, a ligand-activated transcription factor belonging to the nuclear receptor superfamily[1]. The activation process is a cornerstone of its therapeutic effect.

  • Ligand Binding: Leriglitazone crosses the cell and nuclear membranes to bind to the ligand-binding domain (LBD) of PPARγ within the nucleus[5].

  • Heterodimerization: Upon binding, PPARγ undergoes a conformational change, enabling it to form a heterodimer with the retinoid X receptor (RXR)[1].

  • PPRE Binding: This PPARγ-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes[1].

  • Transcriptional Regulation: The binding of the complex to PPREs recruits a series of co-activator or co-repressor proteins, which ultimately modulates the transcription of downstream genes. This leads to two main outcomes:

    • Transactivation: Upregulation of genes involved in mitochondrial biogenesis, fatty acid metabolism, and antioxidant defense[3][6].

    • Transrepression: Downregulation of pro-inflammatory pathways, notably by interfering with the activity of transcription factors like nuclear factor-kappa B (NF-κB)[1][3].

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Gene Transcription Modulation L Leriglitazone L_nuc Leriglitazone L->L_nuc BBB & Cell Penetration PPARg PPARγ L_nuc->PPARg Binds & Activates PPRE PPRE (DNA) PPARg->PPRE Forms Heterodimer with RXR RXR RXR RXR->PPRE Transactivation Transactivation (Upregulation) PPRE->Transactivation Modulates Target Genes Transrepression Transrepression (Downregulation) PPRE->Transrepression G cluster_pathways Downstream Pathways cluster_effects Cellular & Physiological Effects L Leriglitazone PPARg PPARγ Activation L->PPARg PGC1a ↑ PGC-1α Pathway PPARg->PGC1a Transcriptional Modulation NFkB ↓ NF-κB Pathway PPARg->NFkB Transcriptional Modulation Oligo ↑ Oligodendrocyte Differentiation Genes PPARg->Oligo Transcriptional Modulation Antiox ↑ Antioxidant Pathways PPARg->Antiox Transcriptional Modulation Mito Mitochondrial Biogenesis & Function PGC1a->Mito Restores Inflam Neuroinflammation & Microglial Activation NFkB->Inflam Reduces Myelin Remyelination & Oligodendrocyte Survival Oligo->Myelin Promotes OxStress Oxidative Stress & Iron Accumulation Antiox->OxStress Reduces Axon Axonal Integrity & Neuronal Survival Mito->Axon Improves Inflam->Axon Improves Myelin->Axon Improves OxStress->Axon Improves G cluster_0 Phase 1: Model & Treatment cluster_1 Phase 2: In-Life Assessment cluster_2 Phase 3: Terminal Analysis cluster_3 Phase 4: Data Interpretation A Select AMN Mouse Model (e.g., Abcd1-KO) B Randomize into Treatment (Leriglitazone) and Vehicle Control Groups A->B C Administer Daily Oral Doses for a Predefined Period (e.g., 6 months) B->C D Perform Regular Behavioral Testing (e.g., Rotarod, Gait Analysis for Motor Function) C->D During Treatment Period E Euthanize Animals and Collect CNS Tissues (Spinal Cord, Brain) D->E At Study Endpoint F Biochemical Analysis: - Markers of Oxidative Stress - Mitochondrial Function - Pro-inflammatory Cytokines E->F G Histological Analysis: - Axonal Integrity - Myelination Status - Microglial Activation E->G H Compare Outcomes Between Treatment and Control Groups to Determine Efficacy F->H G->H

References

Leriglitazone Hydrochloride: A Deep Dive into its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leriglitazone hydrochloride (MIN-102) is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with significant potential for the treatment of central nervous system (CNS) disorders.[1][2] A key advantage of leriglitazone is its ability to cross the blood-brain barrier, allowing for effective engagement of its target in the CNS at levels that are well-tolerated.[1][3] This technical guide provides a comprehensive overview of the therapeutic potential of leriglitazone, focusing on its mechanism of action, preclinical evidence, and clinical trial data.

Mechanism of Action

Leriglitazone is a full agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating the expression of a multitude of genes involved in various cellular processes.[4][5] Its therapeutic effects are believed to stem from its simultaneous action on several biological pathways implicated in neuroinflammatory and neurodegenerative diseases.[4]

The primary mechanisms of action of leriglitazone include:

  • Modulation of Neuroinflammation: Leriglitazone has been shown to reduce neuroinflammation by repressing the nuclear factor kappa B (NF-κB) pathway, a key regulator of the inflammatory response.[1][4] This leads to decreased activation of macrophages and microglia, as well as a reduction in the production of pro-inflammatory cytokines.[1][6]

  • Improvement of Mitochondrial Function: A critical aspect of leriglitazone's action is its ability to enhance mitochondrial biogenesis and function.[1][6] It achieves this through the activation of the PPARγ/PGC-1α pathway, which restores mitochondrial energy balance and reduces oxidative stress.[1]

  • Promotion of Remyelination: Leriglitazone supports the process of remyelination by increasing the survival and differentiation of oligodendrocytes, the cells responsible for producing myelin.[1][6] It also enhances the clearance of myelin debris.[2][6]

  • Neuroprotection and Antioxidant Effects: The compound exerts neuroprotective effects by counteracting oxidative stress and preserving neuronal integrity.[6][7] It has been shown to reduce levels of reactive oxygen species (ROS) and improve the expression of antioxidant enzymes.[7]

  • Blood-Brain Barrier Protection: Leriglitazone helps to maintain the integrity of the blood-brain barrier (BBB) by reducing monocyte adhesion to endothelial cells, a process that can lead to BBB disruption in certain neurological conditions.[1]

Below is a diagram illustrating the core signaling pathway of Leriglitazone.

Leriglitazone_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Leriglitazone Leriglitazone PPARg_RXR PPARγ-RXR Heterodimer Leriglitazone->PPARg_RXR Binds and Activates PPRE Peroxisome Proliferator Response Element (PPRE) PPARg_RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Neuroinflammation ↓ Neuroinflammation Gene_Expression->Neuroinflammation Mitochondrial_Function ↑ Mitochondrial Function Gene_Expression->Mitochondrial_Function Remyelination ↑ Remyelination Gene_Expression->Remyelination Oxidative_Stress ↓ Oxidative Stress Gene_Expression->Oxidative_Stress

Caption: Core signaling pathway of Leriglitazone.

Therapeutic Applications

The multifaceted mechanism of action of leriglitazone makes it a promising therapeutic candidate for a range of neurodegenerative and neuroinflammatory disorders.

X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is a rare genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs), leading to a pathogenic cascade that affects the CNS.[1] Leriglitazone has shown significant potential in treating both the adrenomyeloneuropathy (AMN) and cerebral ALD (cALD) forms of the disease.[6]

In preclinical models of X-ALD, leriglitazone has been shown to:

  • Restore mitochondrial function.[1]

  • Decrease oxidative stress.[1]

  • Promote remyelination.[1]

  • Reduce neuroinflammation.[1]

Clinical trials have further substantiated these findings. The ADVANCE trial, a Phase 2/3 study in adult male AMN patients, demonstrated that leriglitazone reduced the progression of cerebral lesions and myelopathy symptoms.[2] The NEXUS trial, a Phase 2 study in pediatric patients with cALD, showed that the treatment arrested the progression of demyelinating brain lesions and clinical progression.[8] A Phase 3 trial, CALYX, is currently recruiting adult male patients with progressive cALD.[1][9]

Friedreich's Ataxia (FRDA)

FRDA is another rare genetic neurodegenerative disease caused by a deficiency in the mitochondrial protein frataxin, leading to mitochondrial dysfunction and oxidative damage.[1] Leriglitazone's ability to activate the PPARγ/PGC-1α pathway and restore mitochondrial function makes it a promising candidate for FRDA.[1] Preclinical data has shown that leriglitazone can increase frataxin levels, improve neuronal survival, and enhance motor function in animal models of the disease.[7] A Phase 2 clinical trial has been completed to evaluate the effect of leriglitazone on the progression of Friedreich's Ataxia.[3]

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials of leriglitazone.

Table 1: Overview of Key Clinical Trials

Trial NamePhaseConditionPatient PopulationStatus
ADVANCE (NCT03231878)2/3Adrenomyeloneuropathy (AMN)116 adult malesComplete[10][11]
NEXUS (EudraCT: 2019-000654-59)2Cerebral Adrenoleukodystrophy (cALD)20 pediatric malesComplete[3][8]
CALYX (NCT05819866)3Cerebral Adrenoleukodystrophy (cALD)40 adult malesRecruiting[1][9][12]
FRAMES (NCT03917225)2Friedreich's AtaxiaMale and female patientsComplete[3][5]

Table 2: Dosing and Administration in Clinical Trials

TrialStarting DoseTarget Plasma ConcentrationAdministration
ADVANCE150 mg200 µg·h/mL (± 20%)Daily oral suspension[4]
NEXUSIndividualized daily dose170 µg·h/mL (± 20%)Daily oral suspension[13]

Table 3: Key Efficacy Endpoints from the ADVANCE Trial

EndpointLeriglitazone GroupPlacebo Groupp-value
Change from baseline in 6-Minute Walk Test (6MWT) distance at week 96-27.7 (41.4) m-30.3 (60.5) m0.91[10]
Patients with clinically progressive cerebral adrenoleukodystrophy0 (0%) of 776 (15%) of 39-

Note: While the primary endpoint of the ADVANCE trial was not met, the data on the prevention of cALD progression was a significant finding.

Table 4: Adverse Events in the ADVANCE Trial

Adverse EventLeriglitazone Group (n=77)Placebo Group (n=39)
Weight gain54 (70%)9 (23%)[10]
Peripheral edema49 (64%)7 (18%)[10]
Serious treatment-emergent adverse events14 (18%)10 (26%)[10]

Experimental Protocols

Detailed experimental protocols for the clinical trials are extensive and can be found in the respective clinical trial registrations and publications. However, a general workflow for a clinical trial investigating Leriglitazone can be conceptualized as follows:

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up and Assessment cluster_analysis Data Analysis Inclusion_Criteria Inclusion Criteria Met (e.g., Genetic Confirmation, Age) Randomization Randomized (e.g., 2:1 ratio) Inclusion_Criteria->Randomization Exclusion_Criteria Exclusion Criteria Not Met (e.g., Contraindications) Exclusion_Criteria->Randomization Leriglitazone_Arm Leriglitazone (Oral Suspension) Randomization->Leriglitazone_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Efficacy_Endpoints Efficacy Endpoints (e.g., 6MWT, MRI) Leriglitazone_Arm->Efficacy_Endpoints Safety_Monitoring Safety Monitoring (Adverse Events) Leriglitazone_Arm->Safety_Monitoring Placebo_Arm->Efficacy_Endpoints Placebo_Arm->Safety_Monitoring Data_Analysis Statistical Analysis Efficacy_Endpoints->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: Generalized workflow for a Leriglitazone clinical trial.

Conclusion

This compound represents a significant advancement in the potential treatment of debilitating neurodegenerative disorders, particularly X-ALD and Friedreich's Ataxia. Its ability to penetrate the CNS and modulate multiple key pathological pathways, including neuroinflammation, mitochondrial dysfunction, and demyelination, underscores its broad therapeutic potential. While further clinical investigation is ongoing, the existing preclinical and clinical data provide a strong rationale for its continued development as a disease-modifying therapy for these and potentially other CNS conditions. The favorable safety profile observed in clinical trials further supports its potential as a long-term treatment option.

References

Leriglitazone Hydrochloride: A Technical Guide to PPAR Gamma Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leriglitazone (MIN-102) is a novel, orally bioavailable, brain-penetrant selective peroxisome proliferator-activated receptor gamma (PPARγ) full agonist. As a metabolite of pioglitazone, it has been engineered for an improved profile for central nervous system (CNS) indications, demonstrating the ability to engage PPARγ targets within the CNS at safe concentrations.[1][2] Its mechanism of action is centered on the modulation of gene expression downstream of PPARγ activation, impacting pathways involved in mitochondrial biogenesis, neuroinflammation, oxidative stress, and myelination.[3] This technical guide provides an in-depth overview of Leriglitazone's role as a PPARγ agonist, summarizing key quantitative data, detailing representative experimental protocols for its characterization, and visualizing its core signaling pathways and experimental workflows.

Core Mechanism: PPAR Gamma Activation

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[4] The gamma isoform (PPARγ) is a master regulator of lipid metabolism, adipogenesis, and insulin sensitivity.[5][6] In the CNS, PPARγ plays a critical role in neuroprotection, regulation of energy homeostasis, and inflammation.[7]

Leriglitazone exerts its therapeutic effects by binding to and activating PPARγ. This activation induces a conformational change in the receptor, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[5] This genomic action is the foundation of Leriglitazone's pleiotropic effects observed in preclinical and clinical studies.

Key Signaling Pathways

The primary signaling cascade initiated by Leriglitazone involves direct genomic regulation via the PPARγ/RXR heterodimer. This activation leads to downstream effects on several interconnected pathways crucial for neuronal health and function.

Mitochondrial Biogenesis and Function

A principal mechanism of Leriglitazone is the enhancement of mitochondrial biogenesis through the activation of the PPARγ/PGC-1α pathway.[3] PPARγ activation upregulates the expression of PPARγ coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis.[3] PGC-1α, in turn, stimulates the expression of nuclear respiratory factors (NRF-1, NRF-2) and mitochondrial transcription factor A (TFAM), leading to the synthesis of new mitochondria and the transcription of genes involved in oxidative phosphorylation.[3][8] This action helps restore cellular energy balance, a critical factor in neurodegenerative diseases.[3]

G cluster_0 Extracellular cluster_1 Cytoplasm / Nucleus Leriglitazone Leriglitazone PPARg PPARγ Leriglitazone->PPARg Binds & Activates PPRE PPRE (on Target Gene DNA) PPARg->PPRE RXR RXR RXR->PPRE PGC1a PGC-1α (Upregulation) PPRE->PGC1a NFkB NF-κB (Inhibition) PPRE->NFkB Transrepression Olig2 olig2, neuroD1 (Upregulation) PPRE->Olig2 Mito Mitochondrial Biogenesis & Function PGC1a->Mito Neuroinflammation Neuroinflammation (Reduction) NFkB->Neuroinflammation Myelination Myelination & Oligodendrocyte Survival Olig2->Myelination

Leriglitazone-activated PPARγ signaling pathway.
Anti-Inflammatory Effects

Leriglitazone demonstrates potent anti-inflammatory activity, primarily through the transrepression of the nuclear factor kappa B (NF-κB) pathway.[3] NF-κB is a key transcriptional regulator of pro-inflammatory cytokines. Activated PPARγ can interfere with NF-κB signaling, leading to reduced production of inflammatory mediators and a decrease in microglial activation and overall neuroinflammation.[3] This is a critical component of its therapeutic potential in neuroinflammatory conditions like X-linked adrenoleukodystrophy (X-ALD).[3]

Myelination and Oligodendrocyte Support

Preclinical studies have shown that Leriglitazone promotes the survival and differentiation of oligodendrocytes, the cells responsible for producing myelin in the CNS.[3] By activating PPARγ, Leriglitazone increases the expression of genes involved in oligodendrocyte differentiation, such as olig2 and neuroD1, supporting remyelination processes.[3]

Quantitative Data

The following tables summarize the key quantitative parameters defining Leriglitazone's activity as a PPARγ agonist based on available preclinical and clinical data.

Table 1: In Vitro Activity
ParameterValueAssay TypeDescription
EC50 9 µMPPARγ Transactivation AssayConcentration required to achieve 50% of the maximal activation of the PPARγ receptor in a cell-based reporter gene assay.[9][10]
Selectivity Selective for PPARγTransactivation AssayNo significant agonist activity was observed for PPARα or PPARδ isoforms.[7]
Table 2: Biomarker Engagement (Human Phase 1 Study)
BiomarkerChangeCompartmentSignificance
Adiponectin IncreasedPlasma & Cerebrospinal Fluid (CSF)Confirms target engagement of PPARγ in both peripheral circulation and the CNS.[2][11]
Pro-inflammatory Biomarkers DecreasedPlasmaIndicates systemic anti-inflammatory effects consistent with PPARγ agonism (e.g., IL-8, CXCL10, MCP-1).[11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are representative protocols for key experiments used to characterize PPARγ agonists like Leriglitazone.

Protocol: PPARγ Competitive Binding Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity (IC50) of a test compound. It is a robust, high-throughput method analogous to radioligand binding assays.

Objective: To quantify the ability of Leriglitazone to displace a fluorescent tracer from the PPARγ ligand-binding domain (LBD).

Materials:

  • Human PPARγ-LBD tagged with Glutathione S-transferase (GST).

  • Terbium-labeled anti-GST antibody (Donor fluorophore).

  • Fluorescent pan-PPAR ligand (e.g., Fluormone™ Pan-PPAR Green) (Acceptor/Tracer).

  • Test Compound: Leriglitazone Hydrochloride.

  • Control Competitor: Known PPARγ ligand (e.g., GW1929).

  • Assay Buffer.

  • Black, low-volume 384-well assay plates.

  • Fluorescence plate reader capable of TR-FRET measurements (e.g., 340 nm excitation; 495 nm and 520 nm emission).

Procedure:

  • Compound Dilution: Prepare a serial dilution of Leriglitazone in assay buffer. The final concentration should typically span from 100 µM to 10 pM.

  • Reagent Preparation:

    • Prepare a 4X solution of the fluorescent tracer in assay buffer.

    • Prepare a 4X solution of the PPARγ-LBD/Terbium-anti-GST antibody complex by mixing the two components and incubating as per manufacturer instructions.

  • Assay Plate Setup (20 µL final volume):

    • Add 5 µL of the serially diluted Leriglitazone or control compounds to the appropriate wells.

    • Add 5 µL of assay buffer to "Maximum FRET" control wells.

    • Add 5 µL of a saturating concentration of a known competitor (e.g., 1 µM GW1929) to "Minimum FRET" control wells.

    • Add 5 µL of the 4X fluorescent tracer solution to all wells.

    • Initiate the reaction by adding 10 µL of the 4X PPARγ-LBD/antibody complex to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Measure the emission at 520 nm (acceptor) and 495 nm (donor) after a 50-100 microsecond delay following excitation at ~340 nm.

  • Analysis:

    • Calculate the 520/495 emission ratio for each well.

    • Plot the emission ratio against the logarithm of the Leriglitazone concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: PPARγ Transactivation Luciferase Reporter Assay

This cell-based assay measures the functional ability of a compound to activate the PPARγ receptor and induce the transcription of a reporter gene.

Objective: To determine the potency (EC50) of Leriglitazone as a PPARγ agonist.

Materials:

  • HEK293T cell line (or other suitable host).

  • Expression plasmid for a GAL4-PPARγ-LBD fusion protein.

  • Reporter plasmid containing a GAL4 Upstream Activation Sequence (UAS) driving a firefly luciferase gene.

  • Control plasmid expressing Renilla luciferase for normalization.

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test Compound: this compound.

  • Positive Control: Rosiglitazone.

  • White, opaque 96-well cell culture plates.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of ~2 x 104 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells in each well with the GAL4-PPARγ-LBD expression plasmid, the UAS-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 4-6 hours, then replace the transfection medium with fresh culture medium.

  • Compound Treatment: After 24 hours post-transfection, treat the cells with a serial dilution of Leriglitazone or Rosiglitazone. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the treated cells for another 18-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and lyse the cells using the passive lysis buffer from the dual-luciferase kit.

    • Measure firefly luciferase activity by adding the luciferase assay reagent and reading luminescence.

    • Quench the firefly reaction and measure Renilla luciferase activity by adding the Stop & Glo® reagent and reading luminescence again.

  • Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

    • Plot the normalized relative light units (RLU) against the logarithm of the Leriglitazone concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

G cluster_workflow PPARγ Reporter Gene Assay Workflow s1 1. Seed HEK293T Cells in 96-well plate s2 2. Co-transfect Plasmids: - GAL4-PPARγ-LBD - UAS-Luciferase Reporter - Renilla Control s1->s2 s3 3. Incubate 24h s2->s3 s4 4. Treat with Leriglitazone (serial dilution) s3->s4 s5 5. Incubate 18-24h s4->s5 s6 6. Lyse Cells s5->s6 s7 7. Measure Luciferase Activity (Firefly & Renilla) s6->s7 s8 8. Analyze Data: - Normalize Firefly/Renilla - Plot Dose-Response Curve - Calculate EC50 s7->s8

Workflow for a PPARγ transactivation reporter assay.

Conclusion

Leriglitazone is a selective PPARγ agonist with a mechanism of action well-suited for treating complex neurodegenerative and neuroinflammatory diseases. Its ability to penetrate the blood-brain barrier and engage CNS targets allows it to modulate key pathways involved in mitochondrial health, inflammation, and myelination. The quantitative data confirm its potency and target engagement, while the established experimental protocols provide a clear framework for its continued study and characterization. This combination of a targeted mechanism, demonstrated CNS activity, and pleiotropic downstream effects makes Leriglitazone a promising therapeutic candidate for disorders with high unmet medical needs.

References

Investigating the Pharmacokinetics of Leriglitazone Hydrochloride in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leriglitazone hydrochloride (MIN-102), a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, is under development for the treatment of central nervous system (CNS) disorders, including X-linked adrenoleukodystrophy (X-ALD). A critical aspect of its preclinical development involves a thorough characterization of its pharmacokinetic (PK) profile in various animal models. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of Leriglitazone in animal models, detailing experimental methodologies and summarizing key quantitative parameters. Furthermore, this guide illustrates the signaling pathways influenced by Leriglitazone and typical experimental workflows using Graphviz diagrams, offering a visual representation of its mechanism of action and study designs.

Introduction

Leriglitazone is a novel, orally bioavailable small molecule designed to penetrate the blood-brain barrier and exert its therapeutic effects within the CNS.[1][2] Its primary mechanism of action involves the activation of PPARγ, a nuclear receptor that plays a crucial role in regulating gene expression involved in mitochondrial biogenesis, oxidative stress, and neuroinflammation.[1][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Leriglitazone in preclinical species is paramount for predicting its human pharmacokinetic profile, designing effective and safe clinical trials, and ultimately, for its successful translation to the clinic. This document synthesizes the currently available preclinical pharmacokinetic data and methodologies to serve as a resource for researchers in the field.

Pharmacokinetic Profile in Animal Models

While extensive preclinical studies have been conducted on Leriglitazone, detailed quantitative pharmacokinetic data in animal models are not widely published in the public domain. However, some key findings regarding its brain penetration and general pharmacokinetic characteristics have been reported.

Brain Penetration

A key feature of Leriglitazone is its ability to cross the blood-brain barrier. A single-dose neuro-pharmacokinetic study in rats provided valuable insights into its CNS distribution.

Table 1: Brain Penetration of Leriglitazone in Rats

ParameterValueSpeciesDoseReference
Unbound Brain Concentration175 ng/mLRat17 mg/kg[4]
Unbound Brain to Plasma Ratio (Kp,uu)0.25RatNot Specified[4]
General Pharmacokinetic Characteristics

Non-clinical studies have established that Leriglitazone is orally bioavailable and demonstrates a favorable safety profile in animal models.[2][3] Toxicological studies in rats and dogs have identified effects consistent with excessive PPARγ activation, such as increased heart weight and edema, but no other significant toxicological findings were observed.[4]

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of Leriglitazone are not extensively described in publicly available literature. However, based on standard practices for similar compounds, the following methodologies are likely to have been employed.

Animal Models

Standard laboratory animal models are typically used for pharmacokinetic studies. For a CNS-targeting drug like Leriglitazone, these would likely include:

  • Rodents: Mice and rats are commonly used for initial pharmacokinetic screening, dose-range finding, and metabolism studies.

  • Non-rodents: Dogs and non-human primates (e.g., cynomolgus monkeys) are often used in later-stage preclinical development to assess pharmacokinetics in species that are phylogenetically closer to humans.

Dosing and Sample Collection
  • Dosing: this compound is typically formulated as an oral suspension for administration.[5] Doses would be determined based on efficacy and toxicology studies.

  • Sample Collection: Blood samples are collected at various time points post-dosing to characterize the plasma concentration-time profile. For brain penetration studies, cerebrospinal fluid (CSF) and brain tissue samples are also collected.

Bioanalytical Methods

Quantification of Leriglitazone in biological matrices (plasma, CSF, brain homogenate) is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This technique offers the high sensitivity and selectivity required for accurate measurement of drug concentrations.

Signaling Pathways and Experimental Workflows

Leriglitazone Mechanism of Action

Leriglitazone's therapeutic effects are mediated through the activation of PPARγ, which in turn modulates the expression of a wide range of genes. The following diagram illustrates the key signaling pathways influenced by Leriglitazone.

Leriglitazone_Mechanism_of_Action Leriglitazone Leriglitazone PPARg PPARγ Leriglitazone->PPARg Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Binds to RXR RXR RXR->PPRE Forms heterodimer with PPARγ Gene_Expression Modulation of Gene Expression PPRE->Gene_Expression Mitochondrial_Biogenesis Mitochondrial Biogenesis Gene_Expression->Mitochondrial_Biogenesis Oxidative_Stress Reduced Oxidative Stress Gene_Expression->Oxidative_Stress Neuroinflammation Reduced Neuroinflammation Gene_Expression->Neuroinflammation Myelination Enhanced Myelination Gene_Expression->Myelination

Leriglitazone's mechanism of action via PPARγ activation.
Typical Preclinical Pharmacokinetic Study Workflow

The following diagram outlines a typical workflow for a preclinical pharmacokinetic study.

PK_Study_Workflow cluster_prestudy Pre-Study Phase cluster_study Study Phase cluster_poststudy Post-Study Phase Protocol Protocol Design (Species, Dose, Timepoints) Animal_Acclimatization Animal Acclimatization Protocol->Animal_Acclimatization Dosing Drug Administration (e.g., Oral Gavage) Animal_Acclimatization->Dosing Sample_Collection Sample Collection (Blood, CSF, Brain) Dosing->Sample_Collection Sample_Analysis Bioanalysis (LC-MS/MS) Sample_Collection->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Sample_Analysis->PK_Analysis Report Study Report Generation PK_Analysis->Report

A typical workflow for a preclinical pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic evaluation of this compound has been instrumental in its development as a promising therapeutic agent for CNS disorders. While detailed quantitative data from animal studies are not extensively available in the public domain, the available information confirms its oral bioavailability and crucial ability to penetrate the blood-brain barrier. The mechanism of action, centered on PPARγ activation, provides a strong rationale for its therapeutic potential in neuroinflammatory and neurodegenerative diseases. Further disclosure of comprehensive preclinical pharmacokinetic data would be highly beneficial to the scientific community to facilitate a deeper understanding of its properties and to guide future research in this area.

References

Understanding the chemical structure and properties of Leriglitazone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Leriglitazone Hydrochloride

Introduction

Leriglitazone (MIN-102) is a novel, orally bioavailable, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with the ability to penetrate the blood-brain barrier (BBB).[1][2] As a metabolite of pioglitazone, it has been developed for the treatment of central nervous system (CNS) disorders, demonstrating a favorable safety profile and the capacity for significant PPARγ engagement within the CNS.[3] Its therapeutic potential is being explored in several neurodegenerative diseases, including X-linked adrenoleukodystrophy (X-ALD), Friedreich's Ataxia (FA), and Rett syndrome.[3][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical development of this compound.

Chemical Structure and Physicochemical Properties

Leriglitazone is a small molecule belonging to the thiazolidinedione class.[4] It is the hydrochloride salt of the active metabolite M-IV of pioglitazone.[5]

Chemical Identity

A summary of the chemical identifiers for Leriglitazone and its hydrochloride salt is presented below.

IdentifierValueReference
IUPAC Name 5-[[4-[2-[5-(1-hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione[2]
Synonyms MIN-102, Hydroxypioglitazone, NEZGLYAL[1][2][4]
CAS Registry Number 146062-46-6 (Leriglitazone)[2]
Molecular Formula C₁₉H₂₀N₂O₄S[2][6][7]
Molecular Weight 372.44 g/mol [7]
Molecular Formula (HCl Salt) C₁₉H₂₀N₂O₄S · HCl[6][8]
Molecular Weight (HCl Salt) 408.9 g/mol [6][8]
Physicochemical Data

Quantitative physicochemical properties are summarized in the table below.

PropertyValueReference
EC₅₀ 9 μM (for PPARγ agonism)[1]
Stereochemistry Racemic mixture[6][7]
Optical Activity (+/-)[6][7]

Mechanism of Action and Signaling Pathways

Leriglitazone's primary mechanism of action is as a selective and potent PPARγ agonist.[3][9] Activation of PPARγ, a nuclear receptor and transcription factor, modulates the expression of a multitude of genes involved in critical cellular processes, leading to pleiotropic effects that counteract the pathophysiology of neurodegenerative diseases.[5]

The key pathways modulated by Leriglitazone include:

  • Mitochondrial Biogenesis and Function : By activating the PPARγ/PGC-1α pathway, Leriglitazone restores mitochondrial function and energy production.[3] This is crucial in diseases like Friedreich's Ataxia, which are characterized by mitochondrial dysfunction.[3][10]

  • Anti-inflammatory Effects : It reduces neuroinflammation by decreasing the levels of nuclear factor-κB (NF-kB) and subsequently reducing macrophage and microglial activation.[3][5]

  • Antioxidant Effects : The compound helps decrease oxidative stress, a common pathology in neurodegenerative disorders.[3][5][9] In models of Friedreich's Ataxia, it normalizes NRF2 levels, which are crucial for protection against oxidative stress.[10]

  • Myelination and Neuroprotection : Leriglitazone promotes the differentiation and survival of oligodendrocytes, the cells responsible for myelination in the CNS.[3][9] It also prevents demyelination and axonal degeneration, contributing to overall neuronal survival.[2][3]

  • Blood-Brain Barrier Integrity : The drug reduces monocyte adhesion to endothelial cells of the BBB, a key mechanism in preventing the BBB disruption that initiates cerebral ALD (cALD).[3]

Leriglitazone_Mechanism cluster_downstream Downstream Cellular Effects cluster_outcomes Therapeutic Outcomes Leriglitazone Leriglitazone PPARg PPARγ (Agonist Activation) Leriglitazone->PPARg PGC1a ↑ PGC-1α / NRF2 PPARg->PGC1a NFkB ↓ NF-kB PPARg->NFkB Oligo ↑ Oligodendrocyte Differentiation Genes PPARg->Oligo Mito ↑ Mitochondrial Biogenesis ↓ Oxidative Stress PGC1a->Mito Neuroinflam ↓ Neuroinflammation ↓ Microglial Activation NFkB->Neuroinflam Myelin ↑ Remyelination ↑ Neuronal Survival Oligo->Myelin BBB ↑ BBB Integrity Neuroinflam->BBB Experimental_Workflow cluster_invitro In Vitro / Preclinical cluster_endpoints Key Endpoints Measured cluster_invivo In Vivo / Clinical start Disease Model Selection (e.g., Frataxin-deficient neurons) treatment Leriglitazone Treatment (Dose-response & time-course) start->treatment analysis Multi-parametric Analysis treatment->analysis cell_survival Cell Viability Assays analysis->cell_survival gene_exp Gene Expression (qPCR/RNA-seq) (e.g., PGC-1α, NF-kB) analysis->gene_exp mito_func Mitochondrial Function (e.g., Respiration, ATP levels) analysis->mito_func ox_stress Oxidative Stress Markers (e.g., ROS, 8-OHdG) analysis->ox_stress animal_model Animal Model Studies (e.g., Rett, FA mouse models) analysis->animal_model phase1 Phase 1 Trial (Safety, PK/PD in volunteers) animal_model->phase1 phase23 Phase 2/3 Trials (Efficacy & Safety in patients) phase1->phase23

References

Leriglitazone Hydrochloride: A Deep Dive into its Mechanisms Against Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Neuroinflammation is a critical underlying factor in the pathogenesis and progression of numerous central nervous system (CNS) disorders. Leriglitazone hydrochloride, a novel, brain-penetrant, selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist, has emerged as a promising therapeutic agent by directly targeting key neuroinflammatory pathways.[1][2][3] This technical guide provides an in-depth analysis of Leriglitazone's mechanism of action, focusing on its modulation of critical signaling cascades, its impact on glial cell function, and its role in restoring mitochondrial homeostasis and blood-brain barrier integrity. We present a synthesis of preclinical and clinical data, detailed experimental methodologies, and visual representations of the molecular pathways involved to offer a comprehensive resource for the scientific community.

Introduction: The Role of PPARγ in CNS and Leriglitazone's Profile

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a pivotal role in regulating cellular metabolism, energy homeostasis, and inflammation.[1] Among the three isoforms, PPARγ is the key isoform in the CNS, where it is instrumental in neuroprotection.[1] Its activation can prevent neuroinflammation, promote oligodendrocyte formation, and regulate fatty acid metabolism.[1]

Many neurodegenerative diseases are associated with mitochondrial dysfunction, oxidative stress, and neuroinflammation.[1] While PPARγ agonists have shown preclinical promise, their clinical translation has often been hampered by insufficient brain exposure.[1][4] Leriglitazone (MIN-102), a metabolite of pioglitazone, is specifically designed to overcome this limitation. It effectively crosses the blood-brain barrier (BBB), allowing for significant PPARγ engagement within the CNS at safe and effective concentrations.[1][5] This unique characteristic positions Leriglitazone as a potent modulator of CNS pathophysiology.

Core Mechanism of Action: PPARγ Activation

Leriglitazone exerts its effects by binding to and activating the PPARγ nuclear receptor. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1] This binding event can either activate (transactivation) or repress (transrepression) gene transcription, leading to a cascade of downstream biological effects that collectively counter neuroinflammation and neurodegeneration.

PPAR_Activation cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leriglitazone Leriglitazone PPARg_RXR_inactive PPARγ-RXR Complex (Inactive) Leriglitazone->PPARg_RXR_inactive Binds & Activates PPARg_RXR_active PPARγ-RXR Complex (Active) PPARg_RXR_inactive->PPARg_RXR_active Translocates to Nucleus PPRE PPRE (DNA) PPARg_RXR_active->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Biological_Effects Anti-inflammatory & Neuroprotective Effects Gene_Expression->Biological_Effects Leads to

Caption: General mechanism of Leriglitazone-mediated PPARγ activation.

Leriglitazone's Impact on Neuroinflammatory Pathways

Leriglitazone modulates multiple, interconnected pathways that are central to the pathophysiology of neuroinflammatory diseases like X-linked Adrenoleukodystrophy (X-ALD).[5]

Transrepression of the NF-κB Pro-inflammatory Pathway

A cornerstone of Leriglitazone's anti-inflammatory effect is its ability to suppress the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[1] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Leriglitazone-activated PPARγ interferes with the NF-κB signaling cascade. This is achieved, in part, by increasing the protein levels of IκBα, an inhibitor of NF-κB.[1] By stabilizing IκBα, Leriglitazone prevents the translocation of NF-κB to the nucleus, thereby repressing the transcription of its pro-inflammatory target genes.[1][6]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., VLCFAs, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK NFkB_IkBa NF-κB-IκBα (Inactive) Inflammatory_Stimuli->NFkB_IkBa Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkBa->IkBa Phosphorylation & Degradation NFkB_IkBa->NFkB Leriglitazone Leriglitazone Leriglitazone->IkBa Upregulates/ Stabilizes DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (IL-1β, IL-6, TNF-α) DNA->Pro_inflammatory_Genes Transcription

Caption: Leriglitazone inhibits the pro-inflammatory NF-κB pathway.
Modulation of Glial Cell Activation

Microglia and astrocytes are the primary immune cells of the CNS. In pathological states, they become activated and can adopt pro-inflammatory (M1/A1) or anti-inflammatory/reparative (M2/A2) phenotypes.[7] Leriglitazone has been shown to reduce microglial activation, a key hallmark of neuroinflammation. By suppressing pro-inflammatory signaling, Leriglitazone helps to temper the detrimental effects of chronically activated microglia and astrocytes, which include the release of cytotoxic factors and the propagation of inflammation. This modulation is crucial for reducing neuronal damage and creating an environment conducive to repair.

Glial_Modulation Microglia Microglia (Resting) M1 M1 Microglia (Pro-inflammatory) Microglia->M1 Activation Astrocyte Astrocyte (Resting) A1 A1 Astrocyte (Pro-inflammatory) Astrocyte->A1 Activation M1->A1 Induces Neuroinflammation Neuroinflammation & Neuronal Damage M1->Neuroinflammation Releases IL-1β, TNF-α A1->Neuroinflammation Loses Homeostatic Function M2 M2 Microglia (Anti-inflammatory) Repair Tissue Repair & Neuroprotection M2->Repair A2 A2 Astrocyte (Anti-inflammatory) A2->Repair Leriglitazone Leriglitazone Leriglitazone->M1 Inhibits Leriglitazone->A1 Inhibits Leriglitazone->M2 Promotes Leriglitazone->A2 Promotes Stimuli Pathological Stimuli Stimuli->Microglia Stimuli->Astrocyte

Caption: Leriglitazone modulates glial activation towards a neuroprotective state.
Restoration of Mitochondrial Function and Biogenesis

Mitochondrial dysfunction is a common feature of neurodegenerative diseases, leading to energy deficits and increased oxidative stress.[1] Leriglitazone addresses this by activating the PPARγ/PGC-1α pathway.[5] PGC-1α is a master regulator of mitochondrial biogenesis. By upregulating PGC-1α, Leriglitazone stimulates the creation of new mitochondria, restores cellular energy balance, and enhances the expression of antioxidant genes like NRF1 and SOD2, thereby reducing oxidative stress.[1][5]

Mitochondrial_Biogenesis Leriglitazone Leriglitazone PPARg PPARγ Leriglitazone->PPARg Activates PGC1a PGC-1α PPARg->PGC1a Upregulates NRF1 NRF1 PGC1a->NRF1 Co-activates SOD2 SOD2 PGC1a->SOD2 Upregulates mtTFA mtTFA NRF1->mtTFA Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis mtTFA->Mitochondrial_Biogenesis Drives Antioxidant_Defense Antioxidant Defense SOD2->Antioxidant_Defense Enhances Energy_Balance Restored Energy Balance (ATP) Mitochondrial_Biogenesis->Energy_Balance

Caption: The PPARγ/PGC-1α pathway for mitochondrial health.
Preservation of Blood-Brain Barrier (BBB) Integrity

The BBB is often compromised in neuroinflammatory conditions, allowing the infiltration of peripheral immune cells that exacerbate CNS damage.[5] Leriglitazone helps to preserve the integrity of the BBB.[1] Clinical data from the ADVANCE trial showed that treatment with Leriglitazone significantly reduced plasma levels of matrix metalloproteinase-9 (MMP-9), a marker associated with BBB disruption.[1][8] By preventing endothelial damage and reducing monocyte adhesion, Leriglitazone helps to maintain a stable CNS environment, shielding it from peripheral inflammatory insults.[5]

Quantitative Data on Leriglitazone's Effects

The following tables summarize key quantitative findings from preclinical and clinical studies, demonstrating Leriglitazone's impact on various biomarkers of neuroinflammation and neurodegeneration.

Table 1: Impact on Inflammatory Cytokines and Chemokines (Phase 1 Clinical Trial) [1]

BiomarkerEffect in CSF & PlasmaImplied Mechanism
IL-8Decreased ConcentrationNF-κB Repression
IL-6Decreased ConcentrationNF-κB Repression
IP-10Decreased ConcentrationNF-κB Repression
MCP-1Decreased ConcentrationNF-κB Repression
IL-1βMarkedly Reduced (in vitro)NF-κB Repression
MIP-1βReduced (in cALD)Anti-inflammatory

Table 2: Impact on Biomarkers of Disease Progression (ADVANCE Clinical Trial) [1][8]

BiomarkerEffect in Leriglitazone GroupImplied Mechanism
MMP-9Significant Reduction in PlasmaPreservation of BBB Integrity
Neurofilament Light (NfL)Levels did not significantly increase, unlike placebo group with lesion progressionReduction of Axonal Degeneration
Cerebral LesionsReduced progression vs. placeboNeuroprotection, Anti-inflammatory
Myelopathy SymptomsReduced progressionNeuroprotection

Table 3: Effects on Cellular Function (Preclinical Models) [2]

ParameterModelEffect of Leriglitazone
Cell ViabilityPKAN hiPS-derived astrocytesSignificantly improved
Respiratory ActivityPKAN hiPS-derived astrocytesImproved/Rescued
Iron AccumulationPKAN hiPS-derived astrocytesDiminished/Strongly Reduced

Key Experimental Protocols

The findings described in this guide are based on a range of established experimental techniques. Below are outlines of the key methodologies used to assess Leriglitazone's effects.

Western Blot Immunoassay for NF-κB Pathway Activation
  • Objective: To measure the protein levels of NF-κB pathway components, such as IκBα.

  • Methodology:

    • Cell Culture: Spinal cord motor cell cultures are treated with an injurious agent (e.g., very-long-chain fatty acids, VLCFA) with or without Leriglitazone.[1]

    • Protein Extraction: Cells are lysed, and total protein is extracted from nuclear and cytoplasmic fractions.

    • SDS-PAGE: Protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-IκBα antibody), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: A chemiluminescent substrate is added, and the resulting signal, proportional to the amount of protein, is captured using an imaging system. Increased IκBα protein levels indicate reduced NF-κB pathway activation.[1]

Cytokine and Chemokine Measurement (ELISA)
  • Objective: To quantify the concentration of specific cytokines (e.g., IL-1β, TNF-α) in cell culture supernatants, plasma, or CSF.

  • Methodology:

    • Sample Collection: Supernatants from cell cultures or biological fluids (plasma, CSF) are collected.[1]

    • Assay: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is typically used.

    • Wells of a microplate are coated with a capture antibody specific to the target cytokine.

    • Samples are added to the wells, and the target cytokine binds to the capture antibody.

    • A detection antibody, also specific to the cytokine and conjugated to an enzyme, is added.

    • A substrate is added, which is converted by the enzyme into a colored product.

    • The intensity of the color, measured with a microplate reader, is proportional to the concentration of the cytokine in the sample.

Assessment of Mitochondrial Respiration (Seahorse Assay)
  • Objective: To measure real-time mitochondrial function by determining the oxygen consumption rate (OCR).

  • Methodology:

    • Cell Plating: Cells (e.g., hiPS-derived astrocytes) are seeded in a specialized microplate.[2]

    • Treatment: Cells are treated with Leriglitazone or a vehicle control.

    • Assay Execution: The microplate is placed in a Seahorse XF Analyzer. The instrument sequentially injects different mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A).

    • Data Analysis: The analyzer measures changes in OCR in response to each inhibitor, allowing for the calculation of key parameters of mitochondrial respiration, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity. An improvement in these parameters indicates enhanced mitochondrial function.[2]

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome Assessment Cell_Model Cell Model (e.g., Primary Neurons, hiPS-Astrocytes) Pathological_Stimulus Pathological Stimulus (e.g., VLCFA, LPS) Cell_Model->Pathological_Stimulus Treatment Treatment Groups (Vehicle vs. Leriglitazone) Pathological_Stimulus->Treatment Western_Blot Western Blot (NF-κB, IκBα) Treatment->Western_Blot ELISA ELISA (Cytokines: IL-6, TNF-α) Treatment->ELISA Seahorse Seahorse Assay (Mitochondrial Respiration) Treatment->Seahorse qPCR RT-qPCR (Gene Expression: SOD2, PGC-1α) Treatment->qPCR Anti_Inflammatory Anti-inflammatory Effect Western_Blot->Anti_Inflammatory ELISA->Anti_Inflammatory Mitochondrial_Rescue Mitochondrial Rescue Seahorse->Mitochondrial_Rescue qPCR->Mitochondrial_Rescue Neuroprotective Neuroprotective Effect Anti_Inflammatory->Neuroprotective Mitochondrial_Rescue->Neuroprotective

Caption: A typical in vitro workflow for evaluating Leriglitazone's effects.

Conclusion

This compound represents a significant advancement in the therapeutic strategy for neuroinflammatory and neurodegenerative diseases. Its ability to penetrate the blood-brain barrier and potently activate PPARγ allows it to exert a multi-pronged effect on the core drivers of CNS pathology. By simultaneously repressing the NF-κB inflammatory pathway, modulating glial cell activity towards a protective phenotype, restoring mitochondrial function, and preserving the integrity of the blood-brain barrier, Leriglitazone addresses the complex, interconnected nature of neurodegeneration.[1][5][6] The quantitative data from both preclinical models and human clinical trials provide compelling evidence of its target engagement and biological activity.[1][2][8] This positions Leriglitazone as a highly promising candidate for treating conditions like X-linked Adrenoleukodystrophy and other CNS disorders with a significant neuroinflammatory component.

References

Leriglitazone Hydrochloride: An In-depth Technical Guide on Initial Safety and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and toxicology data for Leriglitazone Hydrochloride (MIN-102), a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. The information presented is collated from publicly available preclinical and early-stage clinical data, with a focus on quantitative toxicological assessments and the methodologies employed in these studies.

Introduction

Leriglitazone is a next-generation PPARγ agonist designed for the treatment of central nervous system (CNS) disorders, with a primary focus on X-linked adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia.[1] Its mechanism of action centers on the activation of PPARγ, a nuclear receptor that plays a crucial role in regulating mitochondrial function, inflammation, and oxidative stress.[2] By targeting these pathways, leriglitazone aims to address the underlying pathophysiology of neurodegenerative diseases. This document summarizes the foundational safety and toxicology studies that have paved the way for its clinical development.

Preclinical Toxicology

While specific, detailed preclinical toxicology reports containing quantitative data such as LD50 (median lethal dose) and comprehensive No-Observed-Adverse-Effect-Level (NOAEL) values for leriglitazone are not extensively available in the public domain, regulatory submissions to the European Medicines Agency (EMA) provide summaries of the non-clinical safety program. The following sections are based on the interpretation of available data and general requirements for such regulatory filings.

Acute, Sub-chronic, and Chronic Toxicity Studies

Standard preclinical toxicology programs for small molecule drugs like leriglitazone typically involve a battery of studies in both rodent and non-rodent species to assess the potential for toxicity after single and repeated dosing.

Table 1: Summary of Preclinical General Toxicology Study Designs (Illustrative)

Study TypeSpeciesDurationKey Parameters Monitored
Acute Toxicity Rodent (e.g., Rat, Mouse)Single DoseMortality, clinical signs, body weight, gross pathology
Sub-chronic Toxicity Rodent & Non-rodent (e.g., Dog)28-90 daysClinical signs, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology
Chronic Toxicity Rodent & Non-rodent6-9 monthsSimilar to sub-chronic studies, with a focus on long-term cumulative toxicity

Note: This table is illustrative of standard toxicology study designs and does not represent specific published data for leriglitazone.

Genetic Toxicology

A standard battery of in vitro and in vivo tests is typically conducted to assess the genotoxic potential of a new drug candidate. These studies evaluate the potential for the drug to cause DNA mutations or chromosomal damage.

Table 2: Illustrative Genetic Toxicology Study Battery

Study TypeSystemEndpoint
Bacterial Reverse Mutation Assay (Ames Test) In vitro (e.g., Salmonella typhimurium, Escherichia coli)Gene mutation
In Vitro Mammalian Cell Gene Mutation Assay In vitro (e.g., Mouse lymphoma assay)Gene mutation
In Vitro Mammalian Chromosomal Aberration Test In vitro (e.g., Human lymphocytes)Chromosomal damage
In Vivo Micronucleus Test In vivo (e.g., Rodent hematopoietic cells)Chromosomal damage

Note: This table is illustrative of standard genetic toxicology studies. Specific results for leriglitazone are not publicly available.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions.

Table 3: Illustrative Safety Pharmacology Study Areas

SystemKey Parameters Assessed
Central Nervous System Effects on behavior, coordination, and body temperature
Cardiovascular System Effects on blood pressure, heart rate, and electrocardiogram (ECG)
Respiratory System Effects on respiratory rate and function

Note: This table illustrates standard safety pharmacology assessments.

Clinical Safety and Tolerability

Phase 1 clinical trials in healthy volunteers and subsequent clinical studies in patient populations have provided valuable insights into the safety and tolerability of leriglitazone in humans.

Phase 1 Studies

A Phase 1, randomized, double-blind, placebo-controlled, single-center clinical trial was conducted in healthy male volunteers.[3] Single doses of 30 mg, 90 mg, and 270 mg, and multiple doses of 135 mg/day and 270 mg/day administered over 8 days, were found to be safe and well-tolerated.[3]

Phase 2/3 Studies (ADVANCE Trial)

The ADVANCE trial was a 96-week, randomized, double-blind, placebo-controlled study in men with adrenomyeloneuropathy.[4][5]

Table 4: Treatment-Emergent Adverse Events in the ADVANCE Trial

Adverse EventLeriglitazone (n=77)Placebo (n=39)
Weight Gain 70% (54 patients)23% (9 patients)
Peripheral Edema 64% (49 patients)18% (7 patients)

Data sourced from The Lancet Neurology.[5]

Serious treatment-emergent adverse events occurred in 18% of patients receiving leriglitazone and 26% of patients receiving placebo.[4][5] Notably, clinically progressive cerebral adrenoleukodystrophy occurred in 5% of the total study patients, all of whom were in the placebo group.[4][5]

Experimental Protocols

Detailed experimental protocols for the initial toxicology studies are typically found within regulatory submission documents. The following are generalized representations of such protocols.

General Toxicology Study Protocol (Illustrative)
  • Test System: Sprague-Dawley rats and Beagle dogs.

  • Administration: Oral gavage, once daily.

  • Dose Levels: A control group (vehicle) and at least three dose levels of leriglitazone.

  • Duration: As specified in the study design (e.g., 28 days for sub-chronic).

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology, coagulation, and clinical chemistry parameters assessed at termination.

  • Anatomical Pathology: Gross necropsy, organ weight measurements, and histopathological examination of a comprehensive list of tissues.

Bacterial Reverse Mutation Assay (Ames Test) Protocol (Illustrative)
  • Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: With and without a rat liver homogenate (S9) fraction.

  • Procedure: Leriglitazone at various concentrations is incubated with the bacterial strains in the presence and absence of S9. The number of revertant colonies is then counted.

  • Analysis: A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Signaling Pathways and Experimental Workflows

Leriglitazone Mechanism of Action

Leriglitazone's therapeutic effects are primarily mediated through the activation of PPARγ. This leads to a cascade of downstream events that are beneficial in neurodegenerative conditions.

Leriglitazone_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_effects Cellular Effects Leriglitazone Leriglitazone PPARg PPARγ Leriglitazone->PPARg Agonist Binding PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Heterodimerization with RXR RXR RXR RXR->PPRE Mitochondrial_Biogenesis Mitochondrial Biogenesis (PGC-1α) PPRE->Mitochondrial_Biogenesis Gene Transcription Anti_inflammatory Anti-inflammatory Effects (NF-κB Inhibition) PPRE->Anti_inflammatory Antioxidant Antioxidant Response PPRE->Antioxidant Myelination Myelination & Remyelination PPRE->Myelination

Leriglitazone's PPARγ-mediated signaling cascade.
Preclinical Toxicology Workflow

The initial safety assessment of a new chemical entity like leriglitazone follows a structured workflow to identify potential hazards before human trials.

Preclinical_Toxicology_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_regulatory Regulatory Assessment Genotoxicity Genetic Toxicology (e.g., Ames Test) IND_Enabling IND/CTA-Enabling Studies Genotoxicity->IND_Enabling Acute_Tox Acute Toxicity (Rodent) Subchronic_Tox Sub-chronic Toxicity (Rodent & Non-rodent) Acute_Tox->Subchronic_Tox Dose Range Finding Subchronic_Tox->IND_Enabling Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) Safety_Pharm->IND_Enabling Clinical_Trials Phase 1 Clinical Trials IND_Enabling->Clinical_Trials Regulatory Submission & Approval

A generalized workflow for preclinical toxicology assessment.

Conclusion

The available data from preclinical assessments and early clinical trials suggest that leriglitazone has a manageable safety profile. The most frequently reported adverse events in clinical trials are weight gain and peripheral edema, which are known class effects of PPARγ agonists. While detailed quantitative data from initial animal toxicology studies are not broadly published, the progression of leriglitazone to late-stage clinical trials and its submission for marketing authorization indicate that a comprehensive preclinical safety evaluation has been conducted and has supported a positive benefit-risk assessment for its continued development. Further details on the preclinical toxicology are likely contained within the full regulatory submission documents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Leriglitazone Hydrochloride on Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Leriglitazone hydrochloride is a novel, brain-penetrant peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2][3][4] As a full agonist of PPARγ, Leriglitazone modulates the expression of a multitude of genes, leading to a pleiotropic mechanism of action that is highly relevant for the treatment of neurodegenerative diseases.[1][2][4][5][6] Its therapeutic potential stems from its ability to address several key pathological hallmarks of neurodegeneration, including mitochondrial dysfunction, oxidative stress, neuroinflammation, and demyelination.[5][6][7][8][9] In vitro studies have demonstrated that Leriglitazone exerts neuroprotective effects on various neuronal and glial cell types.[1][2][3][6]

These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's effects on neuronal cells. The described assays are designed to assess the compound's efficacy in key areas of its mechanism of action.

Mechanism of Action of Leriglitazone

Leriglitazone activates the PPARγ receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of proteins involved in mitochondrial biogenesis, antioxidant defense, and anti-inflammatory responses. A key target is the upregulation of PPARγ coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial function.[1][5]

Leriglitazone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Neuronal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Leriglitazone This compound PPARg_RXR PPARγ-RXR Heterodimer Leriglitazone->PPARg_RXR Activates IKK IKK PPARg_RXR->IKK Inhibits PPRE PPRE PPARg_RXR->PPRE Binds to IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases Inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_p50_p65->Inflammatory_genes Activates ROS Reactive Oxygen Species (ROS) PGC1a_gene PGC-1α Gene PPRE->PGC1a_gene Upregulates NRF1_gene NRF1 Gene PPRE->NRF1_gene Upregulates SOD2_gene SOD2 Gene PPRE->SOD2_gene Upregulates Mito_biogenesis Mitochondrial Biogenesis PGC1a_gene->Mito_biogenesis NRF1_gene->Mito_biogenesis SOD2_gene->ROS Reduces ATP_production ATP Production Mito_biogenesis->ATP_production Mito_function Improved Mitochondrial Function ATP_production->Mito_function MTT_Assay_Workflow A Seed SH-SY5Y cells in a 96-well plate B Differentiate cells with retinoic acid (optional) A->B C Treat with Leriglitazone (various concentrations) B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H JC1_Assay_Workflow A Seed primary neurons or SH-SY5Y cells on coverslips or in a 96-well plate B Treat with Leriglitazone and/ a stressor (e.g., H2O2) A->B C Incubate for the desired time B->C D Add JC-1 staining solution C->D E Incubate for 15-30 minutes D->E F Wash with assay buffer E->F G Measure fluorescence (Red: Ex/Em ~585/590 nm, Green: Ex/Em ~510/527 nm) F->G H Calculate Red/Green fluorescence ratio G->H DCFDA_Assay_Workflow A Seed neuronal cells in a black, clear-bottom 96-well plate B Treat with Leriglitazone A->B C Induce oxidative stress (e.g., with H2O2) B->C D Incubate for the desired time C->D E Load cells with DCFDA D->E F Incubate for 30-60 minutes E->F G Wash to remove excess dye F->G H Measure fluorescence (Ex/Em ~485/535 nm) G->H Neuroinflammation_Workflow cluster_setup Co-culture Setup cluster_treatment Treatment and Analysis A Plate primary neurons B Add BV-2 microglia to the neuron culture A->B C Treat with Leriglitazone B->C D Stimulate with LPS to induce inflammation C->D E Incubate for 24 hours D->E F Assess neuronal viability (e.g., MTT) and measure inflammatory markers (e.g., TNF-α, IL-6 via ELISA) E->F

References

Application Notes and Protocols for the Administration of Leriglitazone Hydrochloride in a Mouse Model of Friedreich's Ataxia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leriglitazone (MIN-102), a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, has shown therapeutic potential in preclinical models of Friedreich's Ataxia (FA).[1][2][3][4] FA is an autosomal recessive neurodegenerative disease characterized by a deficiency in the mitochondrial protein frataxin (FXN), leading to mitochondrial dysfunction, oxidative stress, and progressive neurodegeneration.[1][2] Leriglitazone, which can cross the blood-brain barrier, targets the PPARγ/PGC-1α pathway, a key regulator of mitochondrial biogenesis and antioxidant responses, which is impaired in FA.[1][2][5][6] These application notes provide detailed protocols for the administration of Leriglitazone Hydrochloride in the YG8sR mouse model of Friedreich's Ataxia, based on published preclinical studies.

Animal Model

The recommended mouse model for studying the effects of Leriglitazone in Friedreich's Ataxia is the YG8sR mouse . This transgenic model carries a human FXN gene with a GAA repeat expansion, leading to reduced frataxin expression and recapitulating key pathological features of the disease, including progressive motor deficits.[1]

Data Presentation

The following tables summarize the expected quantitative outcomes based on preclinical studies of Leriglitazone in Friedreich's Ataxia models.

Table 1: Effect of Leriglitazone on Motor Function in YG8sR Mice

ParameterControl Group (YG8sR + Vehicle)Leriglitazone-Treated Group (YG8sR + 50 mg/kg/day)Outcome
Balance Beam Test
Time to Traverse (seconds)Data not available in searched literatureData not available in searched literatureSignificant Improvement[3]
Number of SlipsData not available in searched literatureData not available in searched literatureSignificant Improvement[3]
Rotarod Test
Latency to Fall (seconds)Data not available in searched literatureData not available in searched literatureNo Significant Impact[3]
Pole Test
Time to Turn and Descend (seconds)Data not available in searched literatureData not available in searched literatureNo Significant Impact[3]
Overall Motor Score
Combined Score (arbitrary units)Data not available in searched literatureData not available in searched literatureSignificant Improvement[3]

Table 2: Cellular and Biochemical Effects of Leriglitazone in Friedreich's Ataxia Models

ParameterModel SystemControlLeriglitazone-Treated% Change
Frataxin Protein LevelsFrataxin-deficient rat DRG neuronsNormalized to 100%148%+48%[3]
PGC-1α Protein LevelsFrataxin-deficient human fibroblastsDecreasedNormalized-[3]
NRF2 Protein LevelsFrataxin-deficient DRG neuronsDecreasedNormalized-
Lipid Droplet AccumulationFrataxin-deficient cardiomyocytesIncreasedReduced-42%[3]

Experimental Protocols

Oral Administration of this compound

Objective: To administer Leriglitazone to YG8sR mice orally over a sustained period.

Materials:

  • This compound (MIN-102)

  • Standard rodent chow

  • Appropriate mixing equipment

Protocol:

  • Formulation: Leriglitazone is incorporated directly into the rodent chow.

  • Dosage Calculation: The target dose is 50 mg/kg/day. This is achieved by mixing 0.06% Leriglitazone by weight into the chow.[3] The calculation assumes an average daily food consumption for the specific age and strain of the mice. It is recommended to monitor food intake to ensure accurate dosing.

  • Administration: The medicated chow is provided ad libitum to the treatment group of YG8sR mice. The control group receives the same standard chow without the addition of Leriglitazone.

  • Duration: The duration of treatment in key preclinical studies was not explicitly stated but behavioral tests were conducted monthly, suggesting a long-term administration protocol. A minimum treatment period of several months is recommended to observe significant effects on motor function.

Assessment of Motor Function

Objective: To assess motor coordination and balance.

Protocol:

  • Apparatus: An elevated narrow beam (e.g., 12 mm and 26 mm wide) with a start platform and a goal box at the end.

  • Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.

  • Procedure:

    • Place the mouse on the starting platform.

    • Record the time it takes for the mouse to traverse the beam to the goal box.

    • Count the number of times the hind paws slip off the beam.

    • Conduct multiple trials per mouse and average the results.

Objective: To evaluate motor coordination and learning.

Protocol:

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Acclimation: Acclimate the mice to the apparatus by placing them on the stationary rod for a short period.

  • Procedure:

    • Place the mouse on the rod rotating at a low, constant speed.

    • Gradually accelerate the rotation of the rod.

    • Record the latency to fall from the rod.

    • Perform multiple trials with adequate rest periods in between.

Objective: To measure bradykinesia and motor coordination.

Protocol:

  • Apparatus: A vertical pole with a rough surface to allow for grip.

  • Procedure:

    • Place the mouse head-up at the top of the pole.

    • Record the time it takes for the mouse to turn around and descend to the base.

    • Conduct several trials for each mouse.

Biochemical and Cellular Analyses

Objective: To measure frataxin protein levels in tissue samples.

Protocol:

  • Tissue Homogenization: Homogenize brain or other relevant tissues from treated and control mice in an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for frataxin.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Objective: To measure the expression of key genes involved in mitochondrial biogenesis.

Protocol:

  • RNA Extraction: Extract total RNA from tissues of interest using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green or TaqMan probes with primers specific for PGC-1α, NRF1, and TFAM.

    • Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathway and Experimental Workflow

Leriglitazone_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Leriglitazone This compound PPARg PPARγ Leriglitazone->PPARg Activates PGC1a PGC-1α PPARg->PGC1a Upregulates NRF1 NRF1 PGC1a->NRF1 Co-activates FXN Frataxin (FXN) Expression PGC1a->FXN Potentially Upregulates Antioxidant_Response Antioxidant Response (e.g., SOD2) PGC1a->Antioxidant_Response Induces TFAM TFAM NRF1->TFAM Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial_Biogenesis Promotes Energy_Metabolism Improved Energy Metabolism Mitochondrial_Biogenesis->Energy_Metabolism

Caption: Leriglitazone signaling pathway in Friedreich's Ataxia.

Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_outcome Outcome YG8sR YG8sR Mouse Model of Friedreich's Ataxia Treatment_Group Leriglitazone in Chow (50 mg/kg/day) YG8sR->Treatment_Group Control_Group Standard Chow (Vehicle) YG8sR->Control_Group Behavioral Behavioral Testing (Balance Beam, Rotarod, Pole Test) Treatment_Group->Behavioral Biochemical Biochemical Analysis (Frataxin, Mitochondrial Markers) Treatment_Group->Biochemical Control_Group->Behavioral Control_Group->Biochemical Motor_Function Improved Motor Function Behavioral->Motor_Function Cellular_Function Restored Cellular Function Biochemical->Cellular_Function

Caption: Experimental workflow for Leriglitazone administration.

References

Techniques for Measuring Leriglitazone Hydrochloride Brain Penetration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leriglitazone hydrochloride is a novel, brain-penetrant peroxisome proliferator-activated receptor gamma (PPARγ) agonist under investigation for the treatment of central nervous system (CNS) disorders.[1][2] Its efficacy is contingent on its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.[3] This document provides detailed application notes and protocols for key techniques used to measure the brain penetration of this compound. The methodologies described are essential for preclinical and clinical assessment of its pharmacokinetic profile within the CNS.

In Vivo Assessment of Brain Penetration

A comprehensive evaluation of Leriglitazone's brain penetration involves both preclinical animal models and clinical studies in humans. Key parameters to quantify are the brain-to-plasma concentration ratio and the unbound drug concentrations in the brain, as the unbound fraction is responsible for the pharmacological effect.

Preclinical Assessment in Rodent Models

1.1.1. Brain Homogenate Analysis for Total Brain Concentration

This method determines the total concentration of Leriglitazone in brain tissue, providing a fundamental measure of its ability to accumulate in the CNS.

Experimental Protocol

Objective: To quantify the total concentration of Leriglitazone in the brain tissue of rodents following systemic administration.

Materials:

  • This compound

  • Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Saline solution, ice-cold

  • Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Tissue homogenizer (e.g., bead-based or rotor-stator)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Administer this compound to rodents at the desired dose (e.g., 17 mg/kg orally).[4]

  • At predetermined time points post-administration, anesthetize the animals.

  • Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

  • Excise the brain and immediately weigh it.

  • Homogenize the brain tissue in a known volume of ice-cold homogenization buffer.

  • Centrifuge the brain homogenate to pellet cellular debris.

  • Collect the supernatant (brain homogenate) and plasma from the blood sample after centrifugation.

  • Extract Leriglitazone from the brain homogenate and plasma samples using an appropriate method (e.g., protein precipitation with acetonitrile).

  • Analyze the extracted samples to determine the concentration of Leriglitazone using a validated LC-MS/MS method.

  • Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of Leriglitazone in the brain homogenate by its concentration in plasma.

1.1.2. In Vivo Microdialysis for Unbound Brain Concentration

In vivo microdialysis is a sophisticated technique that allows for the sampling of unbound drug from the brain's interstitial fluid (ISF) in awake, freely-moving animals, providing a more pharmacologically relevant measure of brain penetration.[5][6]

Experimental Protocol

Objective: To measure the unbound concentration of Leriglitazone in the brain ISF of rodents.

Materials:

  • Microdialysis probes and guide cannulae

  • Stereotaxic apparatus

  • Surgical instruments

  • Perfusion fluid (artificial cerebrospinal fluid - aCSF)

  • Syringe pump

  • Fraction collector

  • LC-MS/MS system

Procedure:

  • Surgically implant a guide cannula into the specific brain region of interest (e.g., striatum or hippocampus) of the anesthetized rodent using a stereotaxic apparatus.[5]

  • Allow the animal to recover from surgery for a specified period.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[7]

  • Collect dialysate samples at regular intervals using a refrigerated fraction collector.

  • Administer this compound to the animal.

  • Continue collecting dialysate samples to obtain a time-concentration profile of unbound Leriglitazone in the brain ISF.

  • Analyze the dialysate samples using a highly sensitive LC-MS/MS method to quantify Leriglitazone concentrations.

Clinical Assessment in Humans

1.2.1. Cerebrospinal Fluid (CSF) Analysis

In human studies, CSF serves as a valuable surrogate for brain ISF to estimate unbound drug concentrations in the CNS.[4]

Experimental Protocol (based on a Phase 1 Clinical Trial)

Objective: To determine the concentration of Leriglitazone in the CSF of human subjects.

Study Design:

  • A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy male volunteers.[4][8]

  • Oral administration of this compound (e.g., 135 mg and 270 mg in the multiple ascending dose part).[4]

Procedure:

  • Administer this compound or placebo to subjects as per the study protocol.

  • Collect blood samples at specified time points to determine plasma pharmacokinetics.

  • Perform a lumbar puncture to collect CSF samples at a specified time point post-dose (e.g., on day 8 at 4 hours post-dose in a multiple-dose study).[4]

  • Process and store plasma and CSF samples under appropriate conditions (e.g., frozen at -20°C or lower).

  • Analyze the plasma and CSF samples for Leriglitazone concentration using a validated LC-MS/MS method.

  • Calculate the CSF-to-plasma concentration ratio.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's brain penetration from preclinical and clinical studies.

Table 1: Preclinical Brain Penetration Data in Rats

ParameterValueReference
Unbound Brain to Plasma Ratio (Kp,uu)0.25[4]
Unbound Brain Concentration (at 17 mg/kg dose)175 ng/mL[4]
CSF Concentration (at 17 mg/kg dose)274 ng/mL[4]

Table 2: Clinical Brain Penetration Data in Humans

ParameterValueReference
Unbound Brain to Plasma Ratio (Kp,uu)0.55[4]
Total CSF Concentration (135 mg multiple dose)188 ng/mL[4]
Total CSF Concentration (270 mg multiple dose)332 ng/mL[4]
Total CSF to Total Plasma Concentration Ratio2.2% - 2.5%[4]

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is a computational technique used to predict the pharmacokinetic behavior of a drug in different tissues and organs, including the brain.[6] A PBPK model for Leriglitazone has been developed to simulate its distribution in the CNS and to guide dose selection, particularly for pediatric populations.[4]

The development of a PBPK model for Leriglitazone involves integrating in vitro data on its metabolism (e.g., by CYP3A4 and CYP2C8) and biliary clearance with data from clinical pharmacokinetic studies.[4] This model can then be used to predict brain concentrations under various dosing regimens.

Visualization of Pathways and Workflows

Signaling Pathway of Leriglitazone

Leriglitazone is a PPARγ agonist that influences several downstream pathways related to neuroinflammation and neurodegeneration.

Leriglitazone_Signaling_Pathway cluster_downstream Downstream Effects Leriglitazone Leriglitazone Hydrochloride PPARg PPARγ Leriglitazone->PPARg activates PPRE PPRE PPARg->PPRE binds to RXR RXR RXR->PPRE binds to Mitochondrial_Biogenesis Mitochondrial Biogenesis PPRE->Mitochondrial_Biogenesis Anti_inflammatory Anti-inflammatory Effects PPRE->Anti_inflammatory Neuroprotection Neuroprotection PPRE->Neuroprotection Myelination Myelination PPRE->Myelination

Caption: Signaling pathway of this compound.

Experimental Workflow for Brain Homogenate Analysis

The following diagram illustrates the workflow for determining the total brain concentration of Leriglitazone.

Brain_Homogenate_Workflow start Start: Animal Dosing blood_collection Blood Collection (Plasma Separation) start->blood_collection perfusion Transcardial Perfusion blood_collection->perfusion brain_extraction Brain Excision and Weighing perfusion->brain_extraction homogenization Brain Tissue Homogenization brain_extraction->homogenization centrifugation Centrifugation homogenization->centrifugation extraction Sample Extraction (Brain Homogenate & Plasma) centrifugation->extraction analysis LC-MS/MS Analysis extraction->analysis calculation Data Analysis: Calculate Brain-to-Plasma Ratio analysis->calculation end End calculation->end

Caption: Workflow for brain homogenate analysis.

Experimental Workflow for In Vivo Microdialysis

This diagram outlines the key steps in measuring unbound Leriglitazone concentration in the brain using in vivo microdialysis.

Microdialysis_Workflow start Start: Guide Cannula Implantation Surgery recovery Animal Recovery start->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion Probe Perfusion with aCSF probe_insertion->perfusion dosing Leriglitazone Administration perfusion->dosing collection Dialysate Sample Collection dosing->collection analysis LC-MS/MS Analysis of Dialysate collection->analysis calculation Data Analysis: Time-Concentration Profile analysis->calculation end End calculation->end

Caption: Workflow for in vivo microdialysis.

Conclusion

The techniques described in these application notes and protocols are crucial for a thorough understanding of this compound's ability to penetrate the CNS. By employing a combination of preclinical in vivo methods, clinical CSF analysis, and computational PBPK modeling, researchers and drug development professionals can effectively quantify its brain distribution. This comprehensive approach is essential for optimizing dosing strategies and ensuring that therapeutic concentrations are achieved at the target site of action within the brain for the treatment of neurodegenerative and neuroinflammatory diseases.

References

Best Practices for Dissolving Leriglitazone Hydrochloride for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Leriglitazone hydrochloride is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with the ability to cross the blood-brain barrier.[1][2] It is a promising therapeutic candidate for neurodegenerative diseases, with research highlighting its role in modulating mitochondrial function, reducing oxidative stress, and mitigating neuroinflammation.[3][4][5] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro cell culture experiments. This document provides detailed protocols and best practices for the preparation and use of this compound in a research setting.

Leriglitazone acts by activating PPARγ, which in turn influences the expression of numerous genes.[6][7] Key downstream effects include the activation of PGC-1α, a master regulator of mitochondrial biogenesis, leading to improved mitochondrial function and increased ATP production.[1][6][8] Furthermore, Leriglitazone has been shown to suppress the NF-κB signaling pathway, a key player in inflammatory processes, thereby reducing neuroinflammation.[4][6] These mechanisms collectively contribute to its neuroprotective effects.[9][10]

Physicochemical Properties and Solubility

This compound is the hydrochloride salt of the active metabolite of pioglitazone.[4][5] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent. While the absolute maximum solubility in DMSO is not extensively reported, stock solutions of at least 10 mM can be readily prepared.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for the use of this compound in cell culture experiments.

ParameterValueSource(s)
Recommended Solvent Dimethyl Sulfoxide (DMSO)MedChemExpress
Commercially Available Stock Solution 10 mM in DMSOMedChemExpress
Typical Working Concentrations 50 nM - 2 µMMedChemExpress
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 monthsMedChemExpress
Recommended Final DMSO Concentration in Media ≤ 0.1%General Cell Culture Best Practices

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 4.77 mg of this compound (Molecular Weight: 476.98 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Application of this compound to Cell Cultures

This protocol provides a general guideline for diluting the this compound stock solution and adding it to cell cultures.

Materials:

  • Prepared 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Cells seeded in culture plates

  • Sterile pipette tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary): Depending on the final desired concentration, it may be necessary to prepare an intermediate dilution of the stock solution in sterile cell culture medium. This helps to ensure accurate pipetting of small volumes and minimizes localized high concentrations of DMSO when adding to the cells.

  • Prepare Final Working Solution: Prepare the final working concentration of this compound by diluting the stock or intermediate solution directly into the pre-warmed cell culture medium that will be added to the cells.

    • Example for a 1 µM final concentration: To treat cells in a well containing 1 mL of medium, you can prepare a 2X working solution (2 µM) in 0.5 mL of fresh medium. Add 0.2 µL of the 10 mM stock solution to 1 mL of fresh medium. Then, add 0.5mL of this 2µM solution to the well which already contains 0.5mL of medium. This will result in a final concentration of 1 µM and a final DMSO concentration of 0.01%.

  • Vehicle Control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of this compound used. To do this, add the equivalent volume of DMSO (without the drug) to the control wells.

  • Treatment: Add the prepared final working solutions (both this compound and vehicle control) to your cells. Gently mix the plate to ensure even distribution.

  • Incubation: Return the cells to the incubator and proceed with your experimental timeline.

Visualizations

The following diagrams illustrate the signaling pathway of Leriglitazone and a typical experimental workflow for its use in cell culture.

Leriglitazone_Signaling_Pathway Leriglitazone Leriglitazone Hydrochloride PPARg PPARγ Leriglitazone->PPARg Activates PGC1a PGC-1α PPARg->PGC1a Upregulates NFkB NF-κB PPARg->NFkB Inhibits Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis ATP_Production ↑ ATP Production Mitochondrial_Biogenesis->ATP_Production ROS_Reduction ↓ Oxidative Stress (ROS) Mitochondrial_Biogenesis->ROS_Reduction Neuroprotection Neuroprotection ATP_Production->Neuroprotection ROS_Reduction->Neuroprotection Neuroinflammation ↓ Neuroinflammation NFkB->Neuroinflammation Neuroinflammation->Neuroprotection Leriglitazone_Workflow start Start dissolve Dissolve Leriglitazone HCl in DMSO (10 mM Stock) start->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw prepare_working Prepare Working Solution in Cell Culture Medium thaw->prepare_working prepare_control Prepare Vehicle Control (DMSO in Medium) thaw->prepare_control treat_cells Treat Cells prepare_working->treat_cells prepare_control->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assays incubate->assay

References

Application of Leriglitazone Hydrochloride in the Study of Demyelination: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leriglitazone hydrochloride is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with the ability to penetrate the central nervous system (CNS).[1][2] Its unique properties make it a valuable tool for investigating the complex processes of demyelination and remyelination. Leriglitazone has shown potential in modulating key pathways involved in neuroinflammation, mitochondrial dysfunction, oxidative stress, and oligodendrocyte biology, all of which are critical in the pathophysiology of demyelinating diseases.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing Leriglitazone in preclinical research focused on demyelination.

Mechanism of Action

Leriglitazone exerts its effects primarily through the activation of PPARγ, a nuclear receptor that regulates the expression of a wide range of genes. Its mechanism in the context of demyelination is multifaceted and includes:

  • Neuroinflammation Reduction: Leriglitazone decreases neuroinflammation by reducing the activation of microglia and macrophages and downregulating the NF-κB signaling pathway, a key regulator of inflammatory responses.[1][5]

  • Mitochondrial Biogenesis and Function: By activating the PPARγ/PGC-1α pathway, Leriglitazone promotes mitochondrial biogenesis, restores mitochondrial function, and reduces oxidative stress, thereby improving cellular energy balance.[1][5]

  • Promotion of Remyelination: Leriglitazone supports remyelination by increasing the expression of genes involved in oligodendrocyte differentiation, such as olig2 and neuroD1.[1][5] It also promotes the survival of oligodendrocytes and enhances the clearance of myelin debris.[2][3]

  • Blood-Brain Barrier Integrity: The compound has been shown to reduce monocyte adhesion to endothelial cells of the blood-brain barrier, a critical step in the initiation of neuroinflammatory lesions.[1][5]

Data Presentation

The following tables summarize key quantitative data from clinical studies of Leriglitazone, providing insights into its clinical efficacy in a demyelinating disease context.

Table 1: Overview of Key Clinical Trials for Leriglitazone in X-Linked Adrenoleukodystrophy (X-ALD)

Trial NamePhasePatient PopulationPrimary EndpointKey Findings
ADVANCE 2/3Adult men with adrenomyeloneuropathy (AMN)Change from baseline in 6-minute walk test (6MWT)Primary endpoint not met, but showed a reduction in the progression of cerebral lesions and myelopathy symptoms.[2][6]
NEXUS 2Pediatric patients with cerebral ALD (cALD)Arrest of disease progressionDemonstrated clinical and radiological stability in pediatric patients.[1]
CALYX 3Adult men with progressive cALDTime to death or bedridden with permanent ventilatory supportCurrently recruiting.[1]

Table 2: Quantitative Outcomes from Leriglitazone Clinical Trials

TrialParameterLeriglitazone GroupPlacebo Groupp-valueCitation
ADVANCE Patients with new cerebral lesions0 out of 776 out of 390.0015[7]
ADVANCE Change in Loes score (neuroradiological measure)Significantly less increase-0.024[7]
Compassionate Use Clinically and radiologically stable patients10 out of 13N/AN/A[8]
Compassionate Use Gadolinium enhancement resolution5 out of 5 patients with initial enhancement became negativeN/AN/A[8]

Experimental Protocols

The following are detailed protocols for in vitro and in vivo models to study the effects of Leriglitazone on demyelination and remyelination.

In Vitro Model: Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

This assay assesses the potential of Leriglitazone to promote the maturation of OPCs into myelinating oligodendrocytes.

Materials:

  • Primary rat or mouse OPCs

  • OPC proliferation medium (e.g., DMEM/F12 supplemented with PDGF-AA, FGF-2, and N2 supplement)

  • OPC differentiation medium (e.g., DMEM/F12 supplemented with T3, N2 supplement, and 1% horse serum)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates

  • Antibodies: anti-O4, anti-MBP (Myelin Basic Protein), anti-CNPase

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Microscope with fluorescence capabilities

Protocol:

  • OPC Culture: Isolate and culture primary OPCs from neonatal rat cortices or mouse brains according to standard protocols. Plate the OPCs on coated plates in proliferation medium.

  • Leriglitazone Treatment: Once OPCs reach 70-80% confluency, switch to differentiation medium. Add Leriglitazone at various concentrations (e.g., 10 nM, 100 nM, 1 µM) to the differentiation medium. Include a vehicle-only control group.

  • Incubation: Culture the cells for 3-5 days to allow for differentiation.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100 (for intracellular markers like MBP).

    • Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS).

    • Incubate with primary antibodies (e.g., anti-O4 for immature oligodendrocytes, anti-MBP for mature myelinating oligodendrocytes) overnight at 4°C.

    • Incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature.

    • Counterstain nuclei with DAPI.

  • Quantification:

    • Capture images using a fluorescence microscope.

    • Quantify the percentage of MBP-positive cells relative to the total number of DAPI-positive cells.

    • Measure the complexity of oligodendrocyte processes (e.g., number of branches, total process length) using image analysis software.

In Vivo Model: Cuprizone-Induced Demyelination

This model is used to study toxic demyelination and subsequent spontaneous and therapeutically enhanced remyelination.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Powdered rodent chow

  • Cuprizone (bis-cyclohexanone oxaldihydrazone)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Perfusion and tissue processing reagents (e.g., 4% paraformaldehyde, sucrose solutions)

  • Histological stains (e.g., Luxol Fast Blue for myelin)

  • Antibodies for immunohistochemistry (e.g., anti-MBP, anti-Olig2)

Protocol:

  • Demyelination Induction:

    • Feed mice a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5-6 weeks to induce demyelination, particularly in the corpus callosum.[7]

  • Leriglitazone Treatment:

    • Prophylactic treatment: Start oral gavage of Leriglitazone (e.g., 10, 30, 100 mg/kg/day) at the same time as the cuprizone diet.

    • Therapeutic treatment: Start oral gavage of Leriglitazone after the 5-6 week cuprizone diet to assess its effect on remyelination.

    • Include a vehicle-treated control group.

  • Tissue Collection and Processing:

    • At the end of the treatment period (e.g., after 5 weeks for demyelination assessment or 2-4 weeks post-cuprizone for remyelination assessment), perfuse the mice with 4% paraformaldehyde.

    • Dissect the brains and post-fix them.

    • Cryoprotect the brains in sucrose solutions and section them using a cryostat.

  • Analysis of Myelination:

    • Histology: Stain sections with Luxol Fast Blue to visualize myelin. Quantify the degree of demyelination/remyelination in the corpus callosum using a scoring system or by measuring the stained area.

    • Immunohistochemistry: Stain sections for myelin markers (e.g., MBP) and oligodendrocyte lineage cells (e.g., Olig2). Quantify the intensity of MBP staining and the number of Olig2-positive cells.

Visualizations

Signaling Pathway of Leriglitazone in Demyelination

Leriglitazone_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_effects Cellular Effects Leriglitazone Leriglitazone PPARg PPARγ Leriglitazone->PPARg Activates PPRE PPRE (PPAR Response Element) PPARg->PPRE NFkB NF-κB PPARg->NFkB Inhibits RXR RXR RXR->PPRE PGC1a PGC-1α PPRE->PGC1a Upregulates Olig2_NeuroD1 Olig2, NeuroD1 PPRE->Olig2_NeuroD1 Upregulates Neuroinflammation ↓ Neuroinflammation NFkB->Neuroinflammation Mitochondrial_Biogenesis ↑ Mitochondrial Biogenesis ↑ Oxidative Stress Resistance PGC1a->Mitochondrial_Biogenesis Oligodendrocyte_Differentiation ↑ Oligodendrocyte Differentiation & Survival Olig2_NeuroD1->Oligodendrocyte_Differentiation Remyelination ↑ Remyelination Oligodendrocyte_Differentiation->Remyelination

Caption: Leriglitazone activates PPARγ, leading to multiple downstream effects that collectively promote remyelination.

Experimental Workflow for In Vivo Cuprizone Model

Cuprizone_Workflow cluster_demyelination Demyelination Phase cluster_treatment Treatment Phase cluster_remyelination Remyelination Phase cluster_analysis Analysis start Start: C57BL/6 Mice (8-10 weeks old) cuprizone 0.2% Cuprizone Diet (5-6 weeks) start->cuprizone treatment_prophylactic Leriglitazone/Vehicle (Prophylactic) cuprizone->treatment_prophylactic Concurrent remyelination_period Normal Diet (2-4 weeks) cuprizone->remyelination_period tissue_collection Tissue Collection (Perfusion & Brain Dissection) treatment_therapeutic Leriglitazone/Vehicle (Therapeutic) remyelination_period->treatment_therapeutic During remyelination_period->tissue_collection histology Histology (Luxol Fast Blue) tissue_collection->histology ihc Immunohistochemistry (MBP, Olig2) tissue_collection->ihc quantification Quantitative Analysis histology->quantification ihc->quantification

Caption: Workflow for studying Leriglitazone's effects in the cuprizone-induced demyelination model.

Logical Relationship of Leriglitazone's Multifaceted Action

Logical_Relationship cluster_primary_targets Primary Molecular Target cluster_downstream_effects Key Downstream Effects cluster_outcome Therapeutic Outcome Leriglitazone Leriglitazone PPARg PPARγ Activation Leriglitazone->PPARg Anti_Inflammatory Anti-Inflammatory Effects PPARg->Anti_Inflammatory Mitochondrial_Support Mitochondrial Support PPARg->Mitochondrial_Support Oligodendrocyte_Support Oligodendrocyte Maturation & Survival PPARg->Oligodendrocyte_Support Remyelination Enhanced Remyelination Anti_Inflammatory->Remyelination Mitochondrial_Support->Remyelination Oligodendrocyte_Support->Remyelination

Caption: Leriglitazone's activation of PPARγ leads to a cascade of effects culminating in enhanced remyelination.

References

Application Notes and Protocols: Determining the Efficacy of Leriglitazone Hydrochloride on Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leriglitazone hydrochloride is a novel, brain-penetrant, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2][3] It has demonstrated potential in treating central nervous system (CNS) diseases by modulating pathways involved in mitochondrial dysfunction, neuroinflammation, and oxidative stress.[1][4][5][6][7] These application notes provide a detailed overview and experimental protocols to assess the efficacy of Leriglitazone in mitigating oxidative stress in preclinical models.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathophysiology of numerous neurodegenerative disorders.[4][8] Leriglitazone's mechanism of action involves the activation of the PPARγ/PGC-1α pathway, which stimulates mitochondrial biogenesis, reduces oxidative stress, and improves overall mitochondrial function.[1][5][9]

Mechanism of Action: Leriglitazone and Oxidative Stress

Leriglitazone, as a PPARγ agonist, influences several key pathways to counteract oxidative stress. Its primary effects include:

  • Upregulation of Antioxidant Enzymes: Leriglitazone has been shown to augment the transcription of crucial genes related to mitochondrial function and oxidative stress, such as NRF1 and SOD2.[9]

  • Mitochondrial Biogenesis and Function: By activating the PPARγ/PGC-1α pathway, Leriglitazone promotes the formation of new mitochondria, restoring bioenergetic function and ATP concentrations.[1][9]

  • Reduction of Neuroinflammation: Leriglitazone can decrease the levels of NF-κB, a key regulator of inflammatory responses, thereby reducing the production of pro-inflammatory cytokines and subsequent oxidative stress.[1]

The following diagram illustrates the proposed signaling pathway of Leriglitazone in mitigating oxidative stress.

Leriglitazone_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion Leriglitazone Leriglitazone PPARγ PPARγ Leriglitazone->PPARγ activates PGC-1α PGC-1α PPARγ->PGC-1α co-activates Nrf2 Nrf2 PGC-1α->Nrf2 activates Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis promotes Antioxidant Genes (SOD, Catalase) Antioxidant Genes (SOD, Catalase) Nrf2->Antioxidant Genes (SOD, Catalase) upregulates Reduced ROS Production Reduced ROS Production Antioxidant Genes (SOD, Catalase)->Reduced ROS Production leads to Mitochondrial Biogenesis->Reduced ROS Production

Proposed signaling pathway of Leriglitazone.

Experimental Assays and Protocols

To evaluate the efficacy of Leriglitazone in reducing oxidative stress, a panel of assays targeting different aspects of the oxidative stress response is recommended. The following protocols provide detailed methodologies for key experiments.

Measurement of Reactive Oxygen Species (ROS)

Direct measurement of intracellular ROS levels is a primary indicator of oxidative stress. The DCFDA assay is a common method for this purpose.

ROS_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Treat with Leriglitazone DCFDA Staining DCFDA Staining Treatment->DCFDA Staining Incubate with DCFDA Fluorescence Measurement Fluorescence Measurement DCFDA Staining->Fluorescence Measurement Ex/Em 485/535 nm Data Analysis Data Analysis Fluorescence Measurement->Data Analysis

Workflow for ROS measurement using DCFDA assay.

Protocol: Cellular ROS Detection using DCFDA

  • Cell Plating: Plate cells (e.g., neuronal or glial cells) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle control and a positive control for oxidative stress (e.g., H₂O₂).

  • DCFDA Loading: Remove the treatment media and wash the cells with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in PBS to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: After incubation, wash the cells with PBS. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control.

Lipid Peroxidation Assay

Lipid peroxidation is a major consequence of oxidative damage to cellular membranes. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a key byproduct of lipid peroxidation.[10][11][12]

Protocol: TBARS Assay for MDA Measurement

  • Sample Preparation:

    • Cells: Lyse treated and control cells in RIPA buffer on ice.

    • Tissue: Homogenize tissue samples in ice-cold RIPA buffer.

    • Centrifuge the lysates at 12,000 x g for 10 minutes at 4°C and collect the supernatant.

  • Reaction Setup:

    • To 100 µL of lysate, add 100 µL of 10% Trichloroacetic Acid (TCA) and 100 µL of 0.67% Thiobarbituric Acid (TBA).

    • Prepare a standard curve using MDA standards.

  • Incubation: Heat the samples and standards at 95°C for 60 minutes.

  • Measurement: Cool the samples on ice and centrifuge at 3,000 rpm for 15 minutes. Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.[12]

  • Data Analysis: Calculate the MDA concentration in the samples using the standard curve and normalize to the total protein concentration.

Glutathione (GSH) Assay

The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical indicator of cellular redox status.[13] A decrease in the GSH/GSSG ratio signifies increased oxidative stress.

GSH_GSSG_Workflow cluster_0 Sample Preparation cluster_1 GSH Measurement Cell/Tissue Lysate Cell/Tissue Lysate Deproteinization Deproteinization Cell/Tissue Lysate->Deproteinization Total GSH Total GSH Assay (DTNB Reaction) Deproteinization->Total GSH GSSG GSSG Assay (Mask GSH with 2-VP) Deproteinization->GSSG Calculate GSH Calculate GSH/GSSG Ratio Total GSH->Calculate GSH GSSG->Calculate GSH

Workflow for determining the GSH/GSSG ratio.

Protocol: GSH/GSSG Ratio Determination

  • Sample Preparation:

    • Homogenize cells or tissue in a 5% metaphosphoric acid solution to precipitate proteins and preserve glutathione.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The supernatant will be used for both total GSH and GSSG measurement.

  • Total Glutathione (GSH + GSSG) Measurement:

    • In a 96-well plate, add sample supernatant, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and glutathione reductase.

    • Initiate the reaction by adding NADPH.

    • Measure the absorbance kinetically at 405-415 nm for 5-10 minutes.[14] The rate of color change is proportional to the total glutathione concentration.

  • GSSG Measurement:

    • To a separate aliquot of the supernatant, add 2-vinylpyridine (2-VP) to mask the reduced GSH. Incubate for 60 minutes at room temperature.

    • Perform the same enzymatic recycling assay as for total glutathione. The measured value will represent GSSG.

  • Data Analysis:

    • Calculate the concentrations of total glutathione and GSSG from a standard curve.

    • Determine the concentration of GSH by subtracting the GSSG concentration from the total glutathione concentration.

    • Calculate the GSH/GSSG ratio.

Antioxidant Enzyme Activity Assays

Assessing the activity of key antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase provides insight into the cellular defense mechanisms against oxidative stress.[15][16][17][18]

Protocol: Superoxide Dismutase (SOD) Activity Assay

This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system.[18]

  • Sample Preparation: Prepare cell or tissue lysates as described previously.

  • Reaction Setup: In a 96-well plate, add the sample, xanthine, and WST-1 solution.

  • Reaction Initiation: Add xanthine oxidase to initiate the production of superoxide radicals.

  • Measurement: Incubate for 20 minutes at 37°C and measure the absorbance at 450 nm.

  • Data Analysis: The SOD activity is determined by the degree of inhibition of the colorimetric reaction. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of WST-1 reduction by 50%.

Protocol: Catalase Activity Assay

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.[16][18]

  • Sample Preparation: Prepare cell or tissue lysates.

  • Reaction Setup: In a quartz cuvette or UV-transparent 96-well plate, add the sample to a solution of hydrogen peroxide in phosphate buffer.

  • Measurement: Immediately measure the decrease in absorbance at 240 nm over time as H₂O₂ is consumed.

  • Data Analysis: Catalase activity is calculated based on the rate of H₂O₂ decomposition.

Data Presentation

Quantitative data from these assays should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of Leriglitazone on ROS Production and Lipid Peroxidation

Treatment GroupROS Levels (Relative Fluorescence Units)MDA Levels (nmol/mg protein)
Vehicle Control100 ± 5.22.5 ± 0.3
Leriglitazone (1 µM)75 ± 4.11.8 ± 0.2
Leriglitazone (10 µM)52 ± 3.5 1.2 ± 0.1
Positive Control (H₂O₂)250 ± 12.85.1 ± 0.6
*Illustrative data. *p < 0.05, *p < 0.01 compared to vehicle control.

Table 2: Effect of Leriglitazone on Glutathione Levels and Antioxidant Enzyme Activity

Treatment GroupGSH/GSSG RatioSOD Activity (U/mg protein)Catalase Activity (U/mg protein)
Vehicle Control8.2 ± 0.715.4 ± 1.225.1 ± 2.3
Leriglitazone (1 µM)12.5 ± 1.120.1 ± 1.532.8 ± 2.9
Leriglitazone (10 µM)18.3 ± 1.5 28.6 ± 2.145.3 ± 3.8**
Oxidative Stressor3.1 ± 0.410.2 ± 0.918.7 ± 1.6
Illustrative data. *p < 0.05, *p < 0.01 compared to vehicle control.

Conclusion

The assays and protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound in mitigating oxidative stress. By employing a multi-faceted approach that measures ROS levels, lipid peroxidation, glutathione status, and antioxidant enzyme activity, researchers can gain a thorough understanding of the protective effects of Leriglitazone at the cellular and tissue level. This information is critical for the continued development and characterization of Leriglitazone as a potential therapeutic agent for neurodegenerative diseases where oxidative stress is a key pathological feature.

References

A Researcher's Guide to Utilizing Leriglitazone Hydrochloride in Rett Syndrome Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Preclinical Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Leriglitazone Hydrochloride in preclinical models of Rett Syndrome. This document outlines the mechanism of action, summarizes key quantitative data from pivotal studies, and provides detailed protocols for essential experiments to assess the efficacy of Leriglitazone.

Introduction to Leriglitazone and Rett Syndrome

Rett Syndrome is a rare, severe neurodevelopmental disorder primarily caused by mutations in the X-linked MECP2 gene.[1][2] The resulting dysfunction of the MeCP2 protein leads to a cascade of downstream effects, including mitochondrial dysfunction, increased oxidative stress, and neuroinflammation, which contribute to the severe cognitive and motor impairments characteristic of the syndrome.[3][4][5]

Leriglitazone is a novel, brain-penetrant, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[6][7][8] Its mechanism of action is particularly relevant to the pathophysiology of Rett Syndrome. By activating the PPARγ/PGC1α pathway, Leriglitazone has been shown to enhance mitochondrial biogenesis, reduce oxidative stress, and exert potent anti-inflammatory effects in the central nervous system.[4][9] Preclinical studies have demonstrated its potential to ameliorate key pathological features in Rett Syndrome models, paving the way for clinical investigation.[3][6][10][11]

Summary of Preclinical Efficacy Data

The following tables summarize the key quantitative findings from preclinical studies of Leriglitazone in Rett Syndrome models, providing a clear overview of its therapeutic potential.

Table 1: In Vitro Efficacy of Leriglitazone in Rett Syndrome Patient-Derived Fibroblasts

ParameterOutcomeLeriglitazone Treatment DetailsReference
ATP ProductionIncreased by 50%48-hour treatment[10]
Superoxide LevelsReduced by 20%48-hour treatment[10]

Table 2: In Vivo Efficacy of Leriglitazone in a Rett Syndrome Mouse Model (female Mecp2tm1.1Bird-/+)

ParameterOutcomeLeriglitazone Treatment DetailsReference
General Health ScoreImproved overall health, milder disease phenotype75 mg/kg/day orally from weaning to 7 months of age[10]
Exploratory BehaviorEnhanced natural explorative activity75 mg/kg/day orally from weaning to 7 months of age[10]
NeuroinflammationResolved signs of brain inflammation75 mg/kg/day orally from weaning to 7 months of age[10]
Bioenergetic DeficitsNormalized energy production in hippocampus and cerebellum75 mg/kg/day orally from weaning to 7 months of age[10]
Oxidative DamageReduced lipid peroxidation in the cerebellum75 mg/kg/day orally from weaning to 7 months of age[10]

Signaling Pathway of Leriglitazone in Rett Syndrome

The following diagram illustrates the proposed mechanism of action of Leriglitazone in the context of Rett Syndrome pathophysiology.

Leriglitazone_Pathway cluster_rett Rett Syndrome Pathophysiology cluster_leriglitazone Leriglitazone Intervention MECP2 MECP2 Mutation Mito_Dys Mitochondrial Dysfunction MECP2->Mito_Dys Neuroinflam Neuroinflammation (Microglia/Astrocyte Activation) MECP2->Neuroinflam Ox_Stress Oxidative Stress (Increased ROS) Mito_Dys->Ox_Stress Leriglitazone Leriglitazone PPARg PPARγ Activation Leriglitazone->PPARg PPARg->Mito_Dys Restores Function PGC1a PGC1α Pathway PPARg->PGC1a Anti_Inflam Anti-inflammatory Effects PPARg->Anti_Inflam Mito_Bio Mitochondrial Biogenesis PGC1a->Mito_Bio ROS_Red Reduced ROS Mito_Bio->ROS_Red Improves function Anti_Inflam->Neuroinflam Suppresses ROS_Red->Ox_Stress Reduces

Caption: Leriglitazone's mechanism in Rett Syndrome.

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the efficacy of Leriglitazone in Rett Syndrome research models.

Protocol 1: Assessment of ATP Production in Rett Patient-Derived Fibroblasts

This protocol is designed to quantify cellular ATP levels as a measure of mitochondrial function.

Materials:

  • Rett Syndrome patient-derived fibroblasts and healthy control fibroblasts

  • This compound

  • Cell culture medium and supplements

  • White opaque 96-well microplates

  • Luminescence-based ATP assay kit (e.g., Sigma-Aldrich MAK473)

  • Luminometer

Procedure:

  • Cell Seeding: Seed fibroblasts in a white opaque 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to attach and grow for 24 hours.

  • Treatment: Prepare a stock solution of Leriglitazone in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. Remove the existing medium from the cells and add the medium containing Leriglitazone or vehicle control.

  • Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • ATP Measurement:

    • Allow the ATP assay kit reagents to equilibrate to room temperature.

    • Prepare the ATP standard curve according to the manufacturer's instructions.

    • Add the ATP assay reagent to each well, which lyses the cells and initiates the luminescent reaction.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis: Calculate the ATP concentration in each sample by comparing the relative light units (RLU) to the ATP standard curve. Normalize the ATP levels to the cell number or protein concentration if desired.

Protocol 2: Measurement of Superoxide Levels in Rett Patient-Derived Fibroblasts

This protocol measures mitochondrial superoxide production using a fluorescent probe.

Materials:

  • Rett Syndrome patient-derived fibroblasts and healthy control fibroblasts

  • This compound

  • Fluorescent superoxide indicator probe (e.g., MitoSOX™ Red)

  • Cell culture medium and supplements

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using a black, clear-bottom 96-well plate.

  • Probe Loading:

    • Prepare a working solution of the superoxide indicator probe in a suitable buffer (e.g., HBSS or serum-free medium) according to the manufacturer's recommendations.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the probe working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells gently with warm PBS to remove excess probe.

    • Add fresh buffer to each well.

    • Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., ~510/580 nm for MitoSOX™ Red).

  • Data Analysis: Background-subtract the fluorescence readings. Express the results as a percentage of the control or normalize to cell number.

Protocol 3: Behavioral Assessment in the Mecp2tm1.1Bird-/+ Mouse Model

This protocol outlines a battery of behavioral tests to assess motor function and general health in a Rett Syndrome mouse model.

Experimental Workflow:

Behavioral_Workflow start Weaning of Mecp2tm1.1Bird-/+ Female Mice treatment Daily Oral Gavage: Leriglitazone (75 mg/kg/day) or Vehicle start->treatment monitoring Weekly Body Weight and General Health Scoring treatment->monitoring Throughout study behavior Behavioral Testing Battery (Starting at 6-8 weeks of age) treatment->behavior rotarod Rotarod Test (Motor Coordination) behavior->rotarod clasping Hindlimb Clasping (Stereotypical Behavior) behavior->clasping openfield Open Field Test (Locomotor Activity and Anxiety) behavior->openfield end Sacrifice and Tissue Collection (7 months of age) rotarod->end clasping->end openfield->end

Caption: Workflow for behavioral phenotyping.

Procedures:

  • General Health Scoring: A composite score assessing mobility, breathing abnormalities, tremor, and physical deterioration should be recorded weekly.

  • Rotarod Test:

    • Acclimate mice to the rotarod apparatus for 2-3 days prior to testing.

    • On the test day, place each mouse on the rotating rod, which accelerates from 4 to 40 rpm over a 5-minute period.

    • Record the latency to fall for each mouse.

    • Perform 3 trials per mouse with a 15-20 minute inter-trial interval.

  • Hindlimb Clasping:

    • Gently lift the mouse by the base of its tail.

    • Observe the hindlimbs for a period of 10-20 seconds.

    • Score the clasping phenotype based on a predefined scale (e.g., 0 = no clasping, 1 = partial clasping, 2 = complete clasping).

  • Open Field Test:

    • Place the mouse in the center of an open field arena (e.g., 40x40 cm).

    • Allow the mouse to explore freely for 10-15 minutes.

    • Use an automated tracking system to record total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Protocol 4: Immunohistochemical Analysis of Neuroinflammation

This protocol details the staining of brain tissue for markers of microglial and astrocyte activation.

Materials:

  • Mouse brain tissue, fixed and sectioned

  • Primary antibodies: rabbit anti-Iba1 (for microglia) and rabbit anti-GFAP (for astrocytes)

  • Fluorescently labeled secondary antibodies

  • Blocking solution (e.g., PBS with 5% normal donkey serum and 0.3% Triton X-100)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains. Cryoprotect the tissue in sucrose and prepare 30-40 µm thick floating sections using a cryostat.

  • Antigen Retrieval (if necessary): For some antibodies, heat-induced epitope retrieval in citrate buffer may be required.

  • Blocking and Permeabilization: Wash sections in PBS and then incubate in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding and permeabilize the tissue.

  • Primary Antibody Incubation: Incubate the sections with the primary antibodies (anti-Iba1 and anti-GFAP) diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections extensively in PBS and then incubate with the appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature, protected from light.

  • Mounting and Imaging: Wash the sections again, mount them onto slides using a mounting medium containing DAPI (to stain cell nuclei), and coverslip. Acquire images using a fluorescence or confocal microscope.

  • Image Analysis: Quantify the number of Iba1-positive and GFAP-positive cells, and analyze their morphology to assess the level of activation.

Clinical Trial Endpoints for Rett Syndrome

The ongoing Phase 2a TREE study of Leriglitazone in pediatric Rett Syndrome patients utilizes several key assessment scales to evaluate efficacy. Understanding these endpoints is crucial for translating preclinical findings to clinical relevance.[6][11]

Table 3: Key Clinical Outcome Assessments in the TREE Study

Assessment ScaleDomain AssessedDescription
Rett Syndrome Behaviour Questionnaire (RSBQ) Behavioral and emotional characteristicsA 45-item caregiver-completed questionnaire assessing 8 domains including general mood, hand behaviors, breathing problems, and fear/anxiety.[7][8][12]
Vineland Adaptive Behavior Scales (VABS) Adaptive functioningA semi-structured interview with the caregiver that assesses communication, daily living skills, socialization, and motor skills.[2][4]
Rett Syndrome Motor Evaluation Scale (RESMES) Motor functionA 25-item ordinal scale administered by a clinician to evaluate abilities in standing, sitting, postural transitions, and walking.[6][13]

Conclusion

This compound presents a promising therapeutic approach for Rett Syndrome by targeting key underlying pathological mechanisms of mitochondrial dysfunction, oxidative stress, and neuroinflammation. The protocols and data presented in these application notes are intended to provide a robust framework for researchers to further investigate the potential of Leriglitazone in preclinical Rett Syndrome models and to facilitate the translation of these findings into clinically meaningful outcomes.

References

Troubleshooting & Optimization

Overcoming poor solubility of Leriglitazone Hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Leriglitazone Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

Leriglitazone is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2] As a hydrochloride salt, it is expected to have higher solubility than its free base, yet it is still considered poorly soluble in aqueous solutions. This is a significant concern for researchers as its low solubility can lead to challenges in preparing stock solutions, inconsistent results in in vitro and in vivo experiments, and difficulties in developing oral formulations.[3] Many poorly soluble drugs exhibit low and variable oral bioavailability.[4]

Q2: I am seeing precipitation when I try to dissolve this compound in an aqueous buffer. What can I do?

Precipitation is a common issue due to the compound's low aqueous solubility. Here are a few immediate troubleshooting steps:

  • Gentle Heating and Sonication: Warming the solution and using a sonicator can help dissolve the compound.[5]

  • Use of Co-solvents: Initially dissolving this compound in a small amount of an organic solvent like DMSO before adding the aqueous buffer can prevent precipitation.[5]

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with different pH values for your aqueous buffer may improve solubility. For the related compound pioglitazone, solubility is affected by the pH and type of buffer used.[6]

Q3: Are there any ready-to-use solvent formulations for dissolving Leriglitazone?

Yes, several formulations have been reported to achieve a clear solution of Leriglitazone at concentrations of ≥ 5 mg/mL.[5] These typically involve a combination of solvents and excipients. For detailed compositions, please refer to the data table below.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
Cloudy solution or visible particles after attempting to dissolve in aqueous buffer. Insufficient solubility of this compound in the chosen buffer.1. Increase Solubilization: Try gentle heating and/or sonication. 2. Co-solvent Approach: First, dissolve the compound in a minimal amount of DMSO, then slowly add your aqueous buffer while vortexing. 3. Formulation Approach: Utilize one of the tested solvent systems outlined in the Data Presentation section.
Inconsistent results in cell-based assays. Precipitation of the compound in the cell culture medium, leading to variable effective concentrations.1. Solubility in Media: Pre-dissolve this compound in a suitable solvent system (see Data Presentation) before diluting it into the final cell culture medium. 2. Final Concentration Check: Ensure the final concentration of any organic solvent (like DMSO) is compatible with your cell line and does not exceed cytotoxic levels.
Difficulty in achieving the desired concentration for in vivo studies. The required dose is too high for the solubility of the compound in a simple aqueous vehicle.1. Complexation: Use cyclodextrins (e.g., SBE-β-CD) to form an inclusion complex and enhance aqueous solubility.[5] 2. Lipid-based Formulation: For oral administration, consider formulating Leriglitazone in corn oil or another suitable lipid-based vehicle.[5] 3. Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier to improve its dissolution rate.

Data Presentation: Solvent Formulations for Leriglitazone

The following table summarizes solvent systems that have been successfully used to dissolve Leriglitazone.

Protocol Solvent Composition Achieved Solubility Notes
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (13.42 mM)This formulation yields a clear solution.
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (13.42 mM)This formulation also results in a clear solution and is suitable for studies where cyclodextrin complexation is desired.
310% DMSO, 90% Corn Oil≥ 5 mg/mL (13.42 mM)A suitable option for oral administration in animal studies.

Data sourced from MedChemExpress.[5]

Experimental Protocols

Here are detailed methodologies for common solubility enhancement techniques that can be adapted for this compound.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method

This method increases the dissolution rate by dispersing the drug in a hydrophilic carrier at a solid state.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Common solvent (e.g., Ethanol, Methanol)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and the chosen hydrophilic carrier (e.g., in a 1:1, 1:2, or 1:5 drug-to-carrier ratio).

  • Dissolve both the drug and the carrier in a common solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the solvent under vacuum until a clear, solvent-free film is formed.

  • Further dry the film in a desiccator to ensure complete removal of the solvent.

  • Scrape the solid dispersion from the flask.

  • Pulverize the solid mass using a mortar and pestle.

  • Pass the resulting powder through a sieve to obtain a uniform particle size.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method

This technique improves aqueous solubility by encapsulating the drug molecule within a cyclodextrin cavity.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Oven or desiccator

Procedure:

  • Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).

  • Place the accurately weighed cyclodextrin in a mortar.

  • Add a small amount of water to the cyclodextrin and triturate to form a homogenous paste.

  • Slowly add the accurately weighed this compound to the paste.

  • Knead the mixture for 30-60 minutes.

  • Dry the resulting solid mass in an oven at a controlled temperature or in a desiccator.

  • Pulverize the dried complex and pass it through a sieve.

Protocol 3: Quantification of Leriglitazone using HPLC

A general High-Performance Liquid Chromatography (HPLC) method for the quantification of Leriglitazone can be developed based on methods used for similar compounds.

Instrumentation and Conditions (Example):

  • HPLC System: With a UV-Vis or DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: To be determined by scanning a solution of this compound (e.g., between 200-400 nm) to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol). From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the experimental sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of Leriglitazone in the samples from this calibration curve.

Mandatory Visualizations

Signaling Pathway of Leriglitazone

Leriglitazone_Pathway Leriglitazone Leriglitazone PPARg PPARγ Leriglitazone->PPARg activates PGC1a PGC-1α PPARg->PGC1a upregulates NFkB NF-κB PPARg->NFkB inhibits Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis promotes Mito_Function Mitochondrial Function Mito_Biogenesis->Mito_Function restores Ox_Stress Oxidative Stress Mito_Function->Ox_Stress decreases Neuroinflammation Neuroinflammation NFkB->Neuroinflammation mediates

Caption: Leriglitazone's PPARγ signaling pathway.

Experimental Workflow for Solubility Enhancement

Solubility_Workflow Start Poorly Soluble Leriglitazone HCl CoSolvent Co-solvent/ pH Adjustment Start->CoSolvent SolidDispersion Solid Dispersion Start->SolidDispersion Cyclodextrin Cyclodextrin Complexation Start->Cyclodextrin CheckSolubility Check for Precipitation CoSolvent->CheckSolubility SolidDispersion->CheckSolubility Cyclodextrin->CheckSolubility Success Clear Solution (Proceed with Experiment) CheckSolubility->Success No Troubleshoot Further Troubleshooting CheckSolubility->Troubleshoot Yes Troubleshoot->CoSolvent Troubleshoot->SolidDispersion Troubleshoot->Cyclodextrin

Caption: Workflow for enhancing Leriglitazone HCl solubility.

References

Troubleshooting unexpected results in Leriglitazone Hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leriglitazone Hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results during their in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Leriglitazone is a selective and brain-penetrant peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2][3] As a full PPARγ agonist, it modulates the expression of a wide range of genes.[4] Its key effects, particularly relevant to neurodegenerative and neuroinflammatory diseases, include:

  • Mitochondrial Biogenesis and Function: Leriglitazone activates the PPARγ/PGC-1α pathway, which stimulates mitochondrial biogenesis, restores energy balance (e.g., ATP concentrations), and reduces oxidative stress.[2][4]

  • Neuroinflammation Reduction: It decreases neuroinflammation by reducing the activation of microglia and macrophages and inhibiting the NF-κB signaling pathway.[2]

  • Myelination and Remyelination: Leriglitazone promotes the survival and differentiation of oligodendrocytes, the cells responsible for producing myelin. It has also been shown to increase myelin debris clearance by microglia, a necessary step for remyelination.[1][3][5]

Q2: I am not observing the expected upregulation of PPARγ target genes. What could be the issue?

Several factors could contribute to a lack of response in gene expression assays:

  • Suboptimal Drug Concentration: While the EC50 in transactivation assays is reported as 9 µM, the effective concentration in relevant CNS cells is much lower, typically in the range of 10-500 nM.[5] Ensure you are using a concentration within this effective range.

  • Cell Type Specificity: The expression of PPARγ and its co-activators can vary significantly between cell types. The expected gene targets may not be responsive in your chosen cell line. It is advisable to use a cell line known to express functional PPARγ, such as primary oligodendrocytes, microglia, or astrocytes.

  • Incubation Time: The kinetics of gene expression can vary. Consider performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for your target genes of interest.

  • Solubility Issues: Ensure that this compound is fully dissolved in your stock solution and diluted appropriately in your culture medium to avoid precipitation.

Q3: My results from mitochondrial function assays (e.g., Seahorse) are inconsistent. What should I check?

Inconsistent results in mitochondrial respiration assays can arise from both technical and biological factors:

  • Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Too few or too many cells can lead to high variability in oxygen consumption rate (OCR) measurements.

  • Assay Medium: Use the recommended assay medium (e.g., Seahorse XF DMEM) and ensure its pH is correctly adjusted to 7.4 immediately before the assay.[6]

  • Drug Pre-incubation Time: The duration of Leriglitazone treatment prior to the assay can influence the results. Pre-incubation for 24 hours is a common starting point, but this may need to be optimized.

  • Off-Target Effects of PPAR Agonists: Some PPAR ligands have been reported to directly inhibit mitochondrial respiratory complexes, particularly Complex I, independent of their PPARγ activity.[7] This can lead to a complex metabolic phenotype. If you observe a decrease in basal respiration that is not accompanied by a corresponding increase in compensatory glycolysis (ECAR), consider the possibility of direct mitochondrial inhibition.

Q4: I am seeing an unexpected increase in adipogenesis in my cell culture model. Is this a known effect?

Yes, increased adipogenesis is a known class effect of potent PPARγ agonists. PPARγ is a master regulator of adipocyte differentiation.[8] While Leriglitazone is being developed for CNS indications, its potent PPARγ agonism means it can induce adipogenesis in susceptible cell types, such as mesenchymal stem cells or pre-adipocytes. If this is an undesirable effect in your experiments, consider using a cell line that is less prone to adipogenic differentiation or using lower concentrations of Leriglitazone if your primary endpoint is not dependent on maximal PPARγ activation.

Troubleshooting Guides

Issue 1: Variability in Anti-Inflammatory Effects in Microglia

Symptoms:

  • Inconsistent reduction in pro-inflammatory cytokine (e.g., TNF-α, IL-6) release after LPS stimulation.

  • Variable effects on iNOS or COX-2 expression.

Possible Causes & Solutions:

Possible CauseRecommended Action
LPS Concentration and Purity Use a consistent and high-purity source of LPS. Titrate the LPS concentration to achieve a robust but sub-maximal inflammatory response in your specific microglia culture.
Timing of Leriglitazone Treatment The timing of drug addition relative to the inflammatory stimulus is critical. Compare pre-treatment (e.g., 1-2 hours before LPS), co-treatment, and post-treatment protocols to determine the optimal window for observing an anti-inflammatory effect.
Microglia Activation State The basal activation state of your primary microglia or cell line can influence their responsiveness. Ensure consistent culture conditions to minimize baseline inflammation. Consider using different pro-inflammatory stimuli, such as IFNγ+TNFα, which may yield different results compared to LPS.[9]
Readout Sensitivity Ensure your readout method (e.g., ELISA, qPCR) has the required sensitivity to detect modest changes in cytokine levels or gene expression.
Issue 2: Unexpected Cytotoxicity at Higher Concentrations

Symptoms:

  • Decreased cell viability observed in assays like MTT or LDH release at concentrations approaching the micromolar range.

Possible Causes & Solutions:

Possible CauseRecommended Action
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and non-toxic to your cells.[10] Include a vehicle-only control in all experiments.
Off-Target Effects High concentrations of any compound can lead to off-target effects. Leriglitazone shows efficacy in relevant CNS cells at nanomolar concentrations (10-500 nM).[5] It is recommended to perform dose-response experiments starting from this range.
Precipitation of the Compound Visually inspect the culture medium for any signs of drug precipitation, especially when preparing working solutions from a concentrated stock. Precipitation can lead to inconsistent results and potential cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.

  • Concentration: Prepare a 10 mM stock solution in DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[10]

  • Working Solution: When preparing the final working solution, dilute the DMSO stock in cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent toxicity.[10]

Protocol 2: In Vitro Microglia Anti-Inflammatory Assay
  • Cell Seeding: Plate primary microglia or a microglial cell line (e.g., BV2) in a suitable multi-well plate at a density that allows for optimal response without overgrowth during the experiment.

  • Pre-treatment: Pre-treat the cells with this compound (e.g., at concentrations ranging from 10 nM to 1 µM) or vehicle control for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to the wells at a pre-determined optimal concentration (e.g., 10-100 ng/mL for BV2 cells) to induce an inflammatory response.[11][12]

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours for cytokine release or 6-12 hours for gene expression analysis).

  • Analysis:

    • Cytokine Release: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Gene Expression: Lyse the cells and extract RNA. Analyze the expression of inflammatory genes (e.g., Nos2, Ptgs2, Tnf, Il6) using RT-qPCR.

    • Nitric Oxide Production: Measure nitric oxide production in the supernatant using the Griess reagent.

Protocol 3: Seahorse XF Cell Mito Stress Test for Mitochondrial Respiration
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere.

  • Drug Treatment: Treat the cells with this compound at the desired concentrations for an optimized duration (e.g., 24 hours).

  • Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF DMEM medium (pH 7.4) and incubate the cells in a non-CO2 incubator at 37°C.[6]

  • Instrument Setup: Hydrate the sensor cartridge and load the injection ports with modulators of mitochondrial respiration (Oligomycin, FCCP, and a mixture of Rotenone/Antimycin A).[7]

  • Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the modulators.

  • Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[7]

Data Presentation

Table 1: this compound In Vitro Activity

ParameterValueCell/Assay TypeReference
PPARγ Agonist Activity (EC50) 9 µMTransactivation Assay[5]
Effective Concentration Range 10 - 500 nMCNS Cells[5]

Table 2: Common Clinical Trial Adverse Events (for contextual understanding)

Adverse EventLeriglitazone Group (%)Placebo Group (%)Reference
Weight Gain 70%23%
Peripheral Edema 64%18%

Visualizations

Leriglitazone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leriglitazone Leriglitazone PPARg_RXR PPARγ-RXR Heterodimer Leriglitazone->PPARg_RXR Activates NFkB_Inhibitor IκBα PPARg_RXR->NFkB_Inhibitor Stabilizes PPRE PPRE PPARg_RXR->PPRE Binds to NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Upregulates Target_Genes Target Gene Expression PPRE->Target_Genes Upregulates Mito_Biogenesis Mitochondrial Biogenesis (PGC-1α) Target_Genes->Mito_Biogenesis ATP_Production ATP Production Mito_Biogenesis->ATP_Production ROS_Reduction ROS Reduction Mito_Biogenesis->ROS_Reduction

Caption: Leriglitazone's core signaling pathways.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Reagents Verify Reagent Integrity (Leriglitazone stock, cell media, stimulants) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentrations, timing, cell density) Check_Reagents->Check_Protocol Reagents OK Consult Consult Literature/ Support Check_Reagents->Consult Issue Found Check_Controls Analyze Controls (Vehicle, positive/negative) Check_Protocol->Check_Controls Protocol OK Check_Protocol->Consult Issue Found Hypothesis Formulate Hypothesis (e.g., Off-target effect, suboptimal dose) Check_Controls->Hypothesis Controls OK Check_Controls->Consult Issue Found Redesign Redesign Experiment (e.g., Dose-response, time-course) Hypothesis->Redesign Redesign->Start New Experiment

Caption: A logical workflow for troubleshooting experiments.

References

How to mitigate off-target effects of Leriglitazone Hydrochloride in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate and understand the off-target effects of Leriglitazone Hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that can penetrate the blood-brain barrier.[1][2][3][4] Its primary mechanism involves the activation of PPARγ, a nuclear receptor that regulates the expression of genes involved in mitochondrial biogenesis, neuroinflammation, oxidative stress, and demyelination.[1][4][5] By activating the PPARγ/PGC-1α pathway, Leriglitazone helps restore mitochondrial function and energy production.[6]

Q2: What are the known or potential off-target effects of Leriglitazone?

As a member of the thiazolidinedione (TZD) class, Leriglitazone may exhibit off-target effects common to this group of compounds, independent of PPARγ activation. These can include:

  • Mitochondrial Dysfunction: Some TZDs have been shown to cause mitochondrial oxidation and uncoupling in a dose-dependent manner, which is not blocked by PPARγ antagonists.[7][8]

  • Cardiotoxicity: Certain TZDs have been associated with cardiotoxicity through PPARγ-independent mechanisms.[9]

  • Alterations in Signaling Pathways: TZDs can interfere with multiple signaling pathways that govern cell cycle progression and survival.[10][11]

Clinically, the most common adverse events observed with Leriglitazone are weight gain and peripheral edema, which are known class effects of PPARγ agonists.[12][13]

Q3: How can I be sure the effects I'm observing in my experiment are due to PPARγ activation?

To confirm that the observed effects of Leriglitazone are mediated by PPARγ, it is crucial to include proper experimental controls. The two main strategies are:

  • Pharmacological Inhibition: Use a selective PPARγ antagonist, such as GW9662 or T0070907, to see if it blocks the effects of Leriglitazone.

  • Genetic Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of PPARγ in your experimental model. If Leriglitazone no longer produces the effect in these cells, it is likely a PPARγ-mediated event.

Troubleshooting Guide

Problem 1: I'm observing an effect with Leriglitazone, but I'm not sure if it's a true on-target effect.

  • Possible Cause: The observed effect might be independent of PPARγ activation, especially at high concentrations of Leriglitazone.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the minimal effective concentration of Leriglitazone to minimize the risk of off-target effects that can occur at higher doses.

    • Use a PPARγ Antagonist: Co-treat your cells or animal models with Leriglitazone and a selective PPARγ antagonist like GW9662 or T0070907. If the antagonist reverses the effect of Leriglitazone, it strongly suggests a PPARγ-dependent mechanism.

    • Genetic Validation: Use siRNA to specifically knock down PPARγ expression. A loss of the Leriglitazone-induced effect upon PPARγ knockdown provides strong evidence for an on-target mechanism.

Problem 2: I'm seeing unexpected cytotoxicity in my cell culture experiments with Leriglitazone.

  • Possible Cause 1: High Concentration: The concentration of Leriglitazone may be too high, leading to off-target toxicity.

    • Solution: Refer to your dose-response curve and use the lowest concentration that elicits the desired biological effect.

  • Possible Cause 2: Vehicle Toxicity: The solvent used to dissolve Leriglitazone (e.g., DMSO) may be at a toxic concentration.

    • Solution: Ensure the final concentration of the vehicle in your culture media is consistent across all treatment groups (including vehicle-only controls) and is at a non-toxic level (typically ≤ 0.1% for DMSO).

  • Possible Cause 3: PPARγ-Independent Effects: Some TZDs have been reported to induce apoptosis through PPARγ-independent mechanisms.[10][11]

    • Solution: Investigate markers of apoptosis (e.g., caspase activation) in the presence and absence of a PPARγ antagonist to determine if the cytotoxicity is on-target or off-target.

Problem 3: My results with the PPARγ antagonist are inconclusive or contradictory.

  • Possible Cause: Some PPARγ antagonists, like GW9662, have been reported to exert their own biological effects independent of PPARγ.[14]

  • Troubleshooting Steps:

    • Include an Antagonist-Only Control: Always have a treatment group with the antagonist alone to assess its independent effects on your experimental system.

    • Use Multiple Antagonists: If possible, confirm your findings using a different PPARγ antagonist with a distinct chemical structure, such as T0070907.

    • Rely on Genetic Approaches: The most definitive way to confirm on-target effects is through genetic knockdown or knockout of PPARγ, as this approach is more specific than pharmacological inhibition.

Data Presentation

Table 1: Selectivity of Common PPARγ Antagonists

CompoundTargetIC50SelectivityReference
GW9662 PPARγ3.3 nM>10-fold vs. PPARα, >1000-fold vs. PPARδ[9][15][16]
T0070907 PPARγ1 nM>800-fold vs. PPARα and PPARδ[11]

Experimental Protocols

Protocol 1: Pharmacological Inhibition with a PPARγ Antagonist (GW9662)

This protocol describes how to use GW9662 to determine if the effect of Leriglitazone is PPARγ-dependent in a cell culture model.

Materials:

  • This compound

  • GW9662 (selective PPARγ antagonist)

  • Cell line of interest

  • Appropriate cell culture media and reagents

  • DMSO (vehicle)

Procedure:

  • Prepare Stock Solutions: Dissolve Leriglitazone and GW9662 in DMSO to create concentrated stock solutions (e.g., 10-50 mM). Store at -20°C.

  • Cell Seeding: Seed cells in an appropriate plate format and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Treatment Groups: Prepare the following treatment groups in your cell culture media:

    • Vehicle control (e.g., 0.1% DMSO)

    • Leriglitazone alone (at the desired concentration)

    • GW9662 alone (a typical concentration range is 1-10 µM)

    • Leriglitazone + GW9662 (pre-incubate with GW9662 for 1-2 hours before adding Leriglitazone)

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24-72 hours).

  • Analysis: Analyze the endpoint of interest (e.g., gene expression, protein levels, cell viability).

Expected Outcome: If the effect of Leriglitazone is blocked or significantly reduced by the presence of GW9662, it is likely mediated by PPARγ activation.

Protocol 2: Genetic Knockdown of PPARγ using siRNA

This protocol provides a general workflow for transiently knocking down PPARγ expression to validate the on-target effects of Leriglitazone.

Materials:

  • siRNA targeting PPARγ (and a non-targeting scramble control siRNA)

  • Lipid-based transfection reagent

  • Opti-MEM or other serum-free medium

  • Cell line of interest

  • This compound

Procedure:

  • Cell Seeding: The day before transfection, seed cells so they will be 30-50% confluent at the time of transfection.[17]

  • siRNA-Transfection Reagent Complex Formation:

    • Dilute the PPARγ siRNA and control siRNA in serum-free medium.

    • Dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes.

  • Transfection: Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein. The optimal time should be determined empirically.

  • Leriglitazone Treatment: After confirming PPARγ knockdown (e.g., by Western blot or qPCR), treat the cells with Leriglitazone or vehicle as described in Protocol 1.

  • Analysis: Analyze the experimental endpoint.

Expected Outcome: The effect of Leriglitazone should be absent or significantly diminished in cells treated with PPARγ siRNA compared to cells treated with the control siRNA.

Visualizations

cluster_Leriglitazone This compound cluster_PPAR_Pathway On-Target PPARγ Pathway cluster_Off_Target Potential Off-Target Effects Leriglitazone Leriglitazone PPARg PPARγ Activation Leriglitazone->PPARg Off_Target Off-Target Interactions (e.g., Mitochondrial Proteins) Leriglitazone->Off_Target Gene_Expression Modulation of Target Gene Expression PPARg->Gene_Expression Bio_Effect Therapeutic Biological Effect (e.g., Neuroprotection, Anti-inflammation) Gene_Expression->Bio_Effect Side_Effect Undesired Side Effects (e.g., Cytotoxicity, Edema) Off_Target->Side_Effect

Caption: On-target vs. potential off-target pathways of Leriglitazone.

cluster_workflow Experimental Workflow to Validate On-Target Effects start Start: Observe Biological Effect of Leriglitazone decision Is the effect PPARγ-mediated? start->decision pharma_block Pharmacological Approach: Co-treat with PPARγ antagonist (e.g., GW9662) decision->pharma_block Test 1 genetic_block Genetic Approach: Knockdown PPARγ (e.g., siRNA) decision->genetic_block Test 2 pharma_result Effect Blocked? pharma_block->pharma_result genetic_result Effect Lost? genetic_block->genetic_result on_target Conclusion: On-Target Effect pharma_result->on_target Yes off_target Conclusion: Potential Off-Target Effect pharma_result->off_target No genetic_result->on_target Yes genetic_result->off_target No

Caption: Workflow for validating on-target effects of Leriglitazone.

cluster_ligands Ligands cluster_receptor Receptor cluster_response Cellular Response Leriglitazone Leriglitazone (Agonist) PPARg PPARγ Receptor Leriglitazone->PPARg Binds & Activates Antagonist GW9662 / T0070907 (Antagonist) Antagonist->PPARg Binds & Blocks No_Activation No Activation Antagonist->No_Activation Activation Activation (Gene Transcription) PPARg->Activation PPARg->No_Activation

Caption: Interaction of agonists and antagonists with the PPARγ receptor.

References

Addressing batch-to-batch variability of Leriglitazone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Leriglitazone Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential batch-to-batch variability and provide guidance for consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Leriglitazone (also known as MIN-102) is an orally bioavailable and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2][3] It is a metabolite of pioglitazone and is being developed for neurodegenerative diseases such as X-linked adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia.[1][4] Leriglitazone can cross the blood-brain barrier, which is crucial for its therapeutic effect in central nervous system (CNS) disorders.[1] Its primary mechanism of action involves the activation of PPARγ, which in turn regulates genes involved in mitochondrial biogenesis, neuroinflammation, and oxidative stress.[1][3] This modulation helps restore mitochondrial function, reduce neuroinflammation, and protect against demyelination and axonal degeneration.[1][3]

Q2: What are the potential sources of batch-to-batch variability in this compound?

While specific variability data for this compound is not extensively published, potential sources of batch-to-batch variability can be inferred from common challenges in active pharmaceutical ingredient (API) manufacturing. These include:

  • Polymorphism: The ability of a compound to exist in different crystalline forms can affect its physical and chemical properties, including solubility and stability.

  • Impurity Profile: Variations in the synthesis process can lead to different types and levels of impurities, which may have pharmacological or toxicological effects.

  • Particle Size Distribution: The size and shape of API particles can influence dissolution rates, bioavailability, and formulation properties like powder flow.

  • Chiral Purity: Leriglitazone is a chiral molecule, and variations in the enantiomeric ratio can impact its efficacy and safety profile.

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product and can affect the API's stability and physical properties.[5][6][7]

Q3: How can I assess the consistency of a new batch of this compound?

Upon receiving a new batch, it is recommended to perform a set of characterization experiments to ensure its consistency with previous batches. Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.

  • X-Ray Powder Diffraction (XRPD): To identify the polymorphic form.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To assess thermal properties and stability.

  • Particle Size Analysis: Using techniques like laser diffraction to determine the particle size distribution.

  • Chiral Chromatography: To confirm the enantiomeric purity.

  • Gas Chromatography (GC): To quantify residual solvents.

Troubleshooting Guides

This section provides guidance on specific issues that may arise during your experiments with this compound, potentially linked to batch-to-batch variability.

Issue 1: Inconsistent solubility or dissolution rates observed between batches.
  • Potential Cause: This is often linked to polymorphism, where different crystalline forms of the API exhibit varying solubilities. Variations in particle size distribution can also contribute to this issue.

  • Troubleshooting Workflow:

    G start Inconsistent Solubility Observed xpr_xrd Perform XRPD Analysis on Different Batches start->xpr_xrd compare_xrd Compare XRPD Patterns xpr_xrd->compare_xrd dsc_tga Conduct DSC/TGA for Thermal Profile Comparison compare_thermal Compare Thermal Profiles dsc_tga->compare_thermal particle_size Analyze Particle Size Distribution compare_psd Compare Particle Size Data particle_size->compare_psd compare_xrd->dsc_tga Same Patterns polymorphism_present Polymorphism Confirmed compare_xrd->polymorphism_present Different Patterns compare_thermal->particle_size Same Profiles compare_thermal->polymorphism_present Different Profiles psd_variation Significant PSD Variation compare_psd->psd_variation Different Distributions no_difference No Significant Differences Observed compare_psd->no_difference Similar Distributions contact_supplier Contact Supplier for Batch History and Control Strategy polymorphism_present->contact_supplier recrystallize Consider Recrystallization to Obtain a Consistent Polymorphic Form polymorphism_present->recrystallize psd_variation->contact_supplier micronize Consider Micronization for Uniform Particle Size psd_variation->micronize no_difference->contact_supplier end Issue Resolved contact_supplier->end recrystallize->end micronize->end

    Caption: Troubleshooting workflow for inconsistent solubility.

  • Experimental Protocols:

    • X-Ray Powder Diffraction (XRPD):

      • Gently grind a small amount of the this compound powder from each batch to ensure homogeneity.

      • Mount the powder on a zero-background sample holder.

      • Collect the diffraction pattern over a 2θ range of 5° to 40° using a Cu Kα radiation source.

      • Compare the resulting diffractograms for any differences in peak positions and intensities, which would indicate different polymorphic forms.

    • Particle Size Analysis (Laser Diffraction):

      • Disperse the powder from each batch in a suitable non-solvent dispersant.

      • Analyze the dispersion using a laser diffraction particle size analyzer.

      • Compare the particle size distributions (e.g., D10, D50, D90 values) between batches.

Issue 2: Unexpected peaks observed during HPLC analysis of different batches.
  • Potential Cause: The presence of new or higher levels of impurities from the synthesis process or degradation of the API.

  • Troubleshooting Workflow:

    G start Unexpected HPLC Peaks review_synthesis Review Potential Synthesis-Related Impurities start->review_synthesis lcms_analysis Perform LC-MS Analysis to Identify Unknown Peaks start->lcms_analysis forced_degradation Conduct Forced Degradation Studies start->forced_degradation compare_ms Compare Mass Spectra with Known Impurities and Degradants review_synthesis->compare_ms lcms_analysis->compare_ms forced_degradation->compare_ms impurity_identified Impurity Identified compare_ms->impurity_identified Match Found unknown_peak Peak Remains Unidentified compare_ms->unknown_peak No Match quantify_impurity Quantify Impurity Levels in Different Batches impurity_identified->quantify_impurity contact_supplier Contact Supplier for Impurity Profile Data unknown_peak->contact_supplier assess_impact Assess Potential Impact on Experimental Results quantify_impurity->assess_impact end Issue Characterized assess_impact->end contact_supplier->end

    Caption: Troubleshooting workflow for unexpected HPLC peaks.

  • Experimental Protocols:

    • LC-MS Analysis:

      • Use the same HPLC method that revealed the unexpected peaks.

      • Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap).

      • Obtain the mass-to-charge ratio (m/z) of the unknown peaks.

      • Compare the obtained masses with potential synthesis-related impurities of thiazolidinediones or known degradants.

    • Forced Degradation Study:

      • Expose a reference batch of this compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).

      • Analyze the stressed samples by HPLC.

      • Compare the retention times of the degradation products with the unexpected peaks observed in the variant batch.

Issue 3: Variability in powder flowability during formulation.
  • Potential Cause: Differences in particle size, shape, and surface properties, as well as moisture content, can significantly impact powder flow.

  • Troubleshooting Workflow:

    G start Poor or Variable Powder Flow particle_size_shape Analyze Particle Size and Shape (Microscopy) start->particle_size_shape moisture_content Measure Moisture Content (Karl Fischer) start->moisture_content flow_properties Characterize Flow Properties (e.g., Angle of Repose) start->flow_properties compare_data Compare Data Across Batches particle_size_shape->compare_data moisture_content->compare_data flow_properties->compare_data flow_issue_identified Source of Flow Variation Identified compare_data->flow_issue_identified Significant Differences no_clear_cause No Clear Physical Cause compare_data->no_clear_cause No Significant Differences optimize_formulation Optimize Formulation (e.g., add glidants) flow_issue_identified->optimize_formulation control_humidity Control Environmental Humidity During Handling flow_issue_identified->control_humidity contact_supplier Contact Supplier for Physical Property Specifications no_clear_cause->contact_supplier end Flowability Improved optimize_formulation->end control_humidity->end contact_supplier->end

    Caption: Troubleshooting workflow for powder flowability issues.

  • Experimental Protocols:

    • Angle of Repose:

      • Allow the powder to flow through a funnel onto a flat surface.

      • Measure the angle of the resulting cone of powder. A smaller angle generally indicates better flowability.

      • Compare the angle of repose for different batches.

    • Karl Fischer Titration:

      • Accurately weigh a sample of each batch.

      • Titrate with a Karl Fischer reagent to determine the water content.

      • Compare the moisture levels between batches.

Data Presentation

Table 1: Hypothetical Comparison of Two Batches of this compound

ParameterBatch ABatch BRecommended Action
Purity (HPLC, % Area) 99.8%99.2%Investigate the 0.6% impurity in Batch B using LC-MS.
Major Impurity (HPLC, % Area) 0.15%0.45%Identify and quantify the major impurity.
Polymorphic Form (XRPD) Form IForm IIEvaluate the impact of Form II on solubility and stability.
D50 Particle Size (µm) 25.410.2Assess the effect of smaller particle size on dissolution and flowability.
Enantiomeric Purity (%) 99.9%99.9%No action needed.
Residual Solvents (ppm) <50250 (Ethanol)Ensure residual ethanol is within acceptable limits for the intended use.
Angle of Repose (°) 3548Consider formulation adjustments (e.g., glidants) for Batch B.

Signaling Pathway

This compound acts as a PPARγ agonist, influencing multiple downstream pathways to exert its neuroprotective effects.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_effects Cellular Effects Leriglitazone Leriglitazone Hydrochloride PPARg PPARγ Leriglitazone->PPARg Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA Binding) RXR->PPRE Binds to Gene_Expression Modulation of Gene Expression PPRE->Gene_Expression Mito_Biogenesis ↑ Mitochondrial Biogenesis Gene_Expression->Mito_Biogenesis Ox_Stress ↓ Oxidative Stress Gene_Expression->Ox_Stress Neuroinflammation ↓ Neuroinflammation (↓ NF-κB) Gene_Expression->Neuroinflammation Myelination ↑ Myelination & Oligodendrocyte Survival Gene_Expression->Myelination

Caption: this compound signaling pathway.

References

Strategies for reducing experimental artifacts with Leriglitazone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leriglitazone Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting to mitigate artifacts and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that can penetrate the blood-brain barrier.[1] Its primary mechanism of action is the activation of PPARγ, a nuclear receptor that regulates the expression of genes involved in several key biological pathways.[1] This activation leads to beneficial effects such as improved mitochondrial function, reduced neuroinflammation, and enhanced myelination.[1][2]

Q2: What are the known downstream effects of Leriglitazone's activation of PPARγ?

A2: Activation of PPARγ by Leriglitazone modulates multiple pathways. It stimulates mitochondrial biogenesis through the PGC-1α pathway, which helps restore cellular energy balance and reduce oxidative stress.[1] In the context of neuroinflammation, it decreases NF-κB levels, leading to reduced activation of microglia and macrophages.[1] Furthermore, it promotes the differentiation and survival of oligodendrocytes, the cells responsible for myelination in the central nervous system.[1]

Q3: What are the reported clinical side effects of Leriglitazone?

A3: In clinical trials, the most common treatment-emergent adverse events associated with Leriglitazone are weight gain and peripheral edema.[3] These are known class effects of PPARγ agonists.[3]

Q4: How should I prepare a stock solution of this compound for in vitro experiments?

A4: this compound is soluble in DMSO. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[4] When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

Question: I've diluted my this compound DMSO stock into my cell culture medium, and I'm observing a precipitate. What could be the cause and how can I resolve this?

Answer: This is a common issue with hydrophobic compounds like Leriglitazone. The precipitation, or "crashing out," occurs when the compound's solubility limit is exceeded in the aqueous environment of the culture medium.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Final Concentration The final concentration of Leriglitazone in the media exceeds its aqueous solubility. Perform a solubility test to determine the maximum soluble concentration in your specific media. Consider lowering the working concentration.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media for dilutions.
Media Components Components in the cell culture media, such as high concentrations of certain salts or proteins, can affect compound solubility. If possible, test the solubility in a simpler buffer (e.g., PBS) first.
Issue 2: Unexpected Effects on Cell Viability or Proliferation

Question: I'm observing a decrease in cell proliferation or viability that is not consistent with the expected mechanism of action of Leriglitazone. What could be the cause?

Answer: While Leriglitazone has a favorable safety profile, off-target effects or experimental artifacts can sometimes lead to unexpected cellular responses.

Potential Causes and Solutions:

Potential CauseRecommended Solution
PPARγ-Mediated Cell Cycle Arrest As a PPARγ agonist, Leriglitazone can induce G1 cell cycle arrest in some cell types, which would manifest as decreased proliferation. This is a known effect of some PPARγ agonists. It is important to characterize the cell cycle profile of your specific cell line in response to treatment.
High DMSO Concentration DMSO can be toxic to cells at concentrations above 0.5-1%. Ensure your final DMSO concentration is as low as possible (ideally ≤ 0.1%) and include a vehicle control (media with the same concentration of DMSO) in all experiments.
Contamination Microbial contamination (e.g., mycoplasma) can significantly impact cell health and experimental outcomes. Regularly test your cell cultures for contamination.
Compound Instability Leriglitazone may degrade in cell culture media over long incubation periods. For long-term experiments, consider replenishing the media with fresh compound at regular intervals.

Experimental Protocols

Protocol 1: In Vitro PPARγ Activation Assay (Luciferase Reporter Assay)

This protocol is designed to quantify the agonist activity of Leriglitazone on the human PPARγ receptor.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Co-transfect the cells with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs). A constitutively active Renilla luciferase vector should also be co-transfected for normalization.

  • Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.

Protocol 2: Mitochondrial Biogenesis Assay

This protocol assesses the effect of Leriglitazone on mitochondrial biogenesis by measuring the relative expression of mitochondrial and nuclear-encoded proteins.

Methodology:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., SH-SY5Y or primary neurons) and treat with this compound for an extended period (e.g., 5-7 days) to allow for changes in mitochondrial content.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with primary antibodies against a mitochondrial-encoded protein (e.g., COX-I, a subunit of Complex IV) and a nuclear-encoded mitochondrial protein (e.g., SDHA, a subunit of Complex II).

    • Incubate with fluorescently labeled secondary antibodies.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the fluorescence intensity of COX-I and SDHA per cell.

    • Calculate the ratio of COX-I to SDHA fluorescence intensity as a measure of mitochondrial biogenesis. An increase in this ratio suggests an increase in mitochondrial biogenesis.

Data Presentation

Table 1: Summary of Common Adverse Events in a Clinical Trial of Leriglitazone

Adverse EventLeriglitazone Group (%)Placebo Group (%)
Weight Gain7023
Peripheral Edema6418

Data from a study in patients with adrenomyeloneuropathy.

Visualizations

Leriglitazone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Leriglitazone Leriglitazone Hydrochloride PPARg_RXR PPARγ-RXR Heterodimer Leriglitazone->PPARg_RXR Binds and Activates PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Mito_Biogenesis Mitochondrial Biogenesis (PGC-1α) Gene_Expression->Mito_Biogenesis Neuroinflammation ↓ Neuroinflammation (↓ NF-κB) Gene_Expression->Neuroinflammation Myelination ↑ Myelination (Oligodendrocyte Differentiation) Gene_Expression->Myelination

Caption: Signaling pathway of this compound.

Experimental_Workflow_PPARg_Activation start Start cell_culture Cell Culture (e.g., HEK293T) start->cell_culture transfection Co-transfection: - PPARγ Expression Vector - PPRE-Luciferase Reporter - Renilla Luciferase (Normalization) cell_culture->transfection treatment Treatment with Leriglitazone (Dose-Response) transfection->treatment incubation Incubation (24-48 hours) treatment->incubation lysis Cell Lysis incubation->lysis luciferase_assay Dual-Luciferase Assay (Firefly & Renilla) lysis->luciferase_assay data_analysis Data Analysis: - Normalize Firefly to Renilla - Generate Dose-Response Curve - Calculate EC50 luciferase_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for PPARγ activation assay.

References

How to handle and store Leriglitazone Hydrochloride to maintain stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of Leriglitazone Hydrochloride to ensure its stability for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: To maintain long-term stability, this compound in powder form should be stored at -20°C for up to three years or at 4°C for up to two years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: When in solvent, it is recommended to store this compound at -80°C for up to six months or at -20°C for up to one month.

Q3: Is this compound sensitive to light?

A3: Yes, it is recommended to keep the container tightly sealed and away from direct sunlight.[1]

Q4: What are the general handling precautions for this compound?

A4: Avoid inhalation of the powder and contact with eyes and skin. Use in a well-ventilated area and avoid the formation of dust and aerosols.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Improper storage leading to degradation.Verify that the compound has been stored at the correct temperature and protected from light as per the guidelines. Consider using a fresh stock of the compound for subsequent experiments.
Difficulty in dissolving the compound. Compound may have degraded due to moisture absorption.Ensure the container is tightly sealed during storage. Before opening, allow the container to equilibrate to room temperature to prevent condensation.
Visible changes in powder appearance (e.g., color change, clumping). Potential degradation or contamination.Do not use the compound. Dispose of it according to your institution's guidelines and obtain a fresh supply.

Experimental Protocols

Protocol for Preparation of Stock Solutions

  • Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature to prevent moisture condensation.

  • Weighing: In a well-ventilated chemical fume hood, carefully weigh the desired amount of the powder using an analytical balance.

  • Dissolution: Add the appropriate solvent (e.g., DMSO) to the powder. Vortex or sonicate as needed to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C or -20°C as recommended.

Protocol for Handling Accidental Spills

  • Personal Protection: Ensure you are wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[1]

  • Containment: For liquid spills, absorb with an inert material (e.g., diatomite, universal binders). For powder spills, carefully sweep up the material, avoiding dust generation.[1]

  • Decontamination: Decontaminate the spill area and any affected equipment by wiping with alcohol.[1]

  • Disposal: Dispose of the contaminated materials according to your institution's hazardous waste disposal procedures.[1]

Stability and Storage Summary

Form Storage Temperature Duration
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C6 months
In Solvent-20°C1 month

Workflow for Handling and Storing this compound

G cluster_receiving Receiving and Initial Storage cluster_preparation Solution Preparation cluster_storage Solution Storage cluster_usage Experimental Use Receive Receive Leriglitazone Hydrochloride Inspect Inspect for damage Receive->Inspect StorePowder Store Powder: -20°C (3 years) or 4°C (2 years) Inspect->StorePowder No Damage Contact Supplier Contact Supplier Inspect->Contact Supplier Damaged Equilibrate Equilibrate to Room Temperature StorePowder->Equilibrate Weigh Weigh in Fume Hood Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot StoreSolution Store Solution: -80°C (6 months) or -20°C (1 month) Aliquot->StoreSolution Use Use in Experiment StoreSolution->Use

Caption: Workflow for proper handling and storage of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leriglitazone Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during in vitro experiments, particularly concerning cell toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Leriglitazone (also known as MIN-102) is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2][3][4] Its primary mechanism of action involves activating PPARγ, a nuclear receptor that regulates the expression of genes involved in various cellular processes.[1][4] Key effects of Leriglitazone include modulating mitochondrial biogenesis, reducing oxidative stress and neuroinflammation, and promoting myelin repair.[1][2][3][4][5] It is being investigated for the treatment of central nervous system (CNS) disorders.[1][2][3]

Q2: At what concentrations is this compound typically effective in vitro?

In vitro studies have demonstrated the efficacy of Leriglitazone in relevant CNS cell lines at concentrations ranging from 10 nM to 500 nM.[5] For instance, in studies with Rett syndrome patient-derived fibroblasts, concentrations of 100 nM and 500 nM were used for 48 hours to observe the correction of mitochondrial bioenergetic alterations.[5]

Q3: What are the known off-target effects of PPARγ agonists like Leriglitazone?

While Leriglitazone is a selective PPARγ agonist, it is important to be aware of potential off-target effects that have been reported for the broader class of thiazolidinediones (TZDs). Some studies suggest that TZDs can influence mitochondrial function and the cellular redox state independently of PPARγ activation, particularly at higher concentrations. To differentiate between on-target and off-target effects, co-treatment with a PPARγ antagonist, such as GW9662, can be employed.[6]

Troubleshooting Guide for Cell Toxicity

Researchers may encounter unexpected cell toxicity or a lack of desired effects when working with this compound. This guide provides a structured approach to troubleshooting these issues.

Problem 1: Unexpectedly High Cell Toxicity or Low Cell Viability

If you observe a significant decrease in cell viability after treating with Leriglitazone, consider the following potential causes and solutions.

Potential Causes:

  • High Compound Concentration: While therapeutic effects are seen at nanomolar concentrations, higher micromolar concentrations of thiazolidinediones can be cytotoxic.[6]

  • Solvent Toxicity: The solvent used to dissolve Leriglitazone (commonly DMSO) can be toxic to cells at certain concentrations.

  • Compound Instability or Degradation: Improper storage or handling of the compound can lead to degradation, potentially forming toxic byproducts.

  • Suboptimal Cell Culture Conditions: Stressed cells are more susceptible to drug-induced toxicity.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can cause widespread cell death.

Troubleshooting Steps:

  • Verify Compound Concentration:

    • Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a wide range of concentrations, from nanomolar to low micromolar.

    • Compare your effective concentrations with published data for Leriglitazone and other PPARγ agonists.[5][6]

  • Control for Solvent Toxicity:

    • Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is consistent across all wells, including vehicle controls.

    • Typically, DMSO concentrations should be kept below 0.5%, and ideally below 0.1%.

  • Ensure Compound Integrity:

    • Prepare fresh stock solutions of this compound for each experiment.

    • If using previously prepared stocks, ensure they have been stored correctly (typically at -20°C or -80°C) and have not undergone multiple freeze-thaw cycles.

  • Optimize Cell Culture Conditions:

    • Maintain optimal cell density. Over-confluent or very sparse cultures can be more sensitive to stress.

    • Ensure proper incubator conditions (temperature, CO2, humidity).

    • Use fresh, high-quality culture medium and supplements.

  • Test for Contamination:

    • Regularly test your cell cultures for mycoplasma contamination.

    • Visually inspect cultures for any signs of bacterial or fungal contamination.

Problem 2: Inconsistent or Irreproducible Results

Variability between experiments can be a significant challenge. The following steps can help improve reproducibility.

Potential Causes:

  • Inconsistent Cell Passaging and Seeding: Variations in cell number and passage number can affect experimental outcomes.

  • Inconsistent Compound Preparation: Errors in serial dilutions or variations in stock solution concentration.

  • Variability in Incubation Times: Inconsistent exposure times to the compound.

  • Assay-Specific Variability: Issues with the reagents or execution of the viability assay itself.

Troubleshooting Steps:

  • Standardize Cell Culture Practices:

    • Use cells within a consistent and low passage number range.

    • Ensure accurate cell counting and seeding to have a consistent starting cell number for each experiment.

  • Standardize Compound Handling:

    • Use calibrated pipettes for all dilutions.

    • Prepare a master mix of the treatment medium to add to replicate wells to minimize pipetting errors.

  • Maintain Consistent Timelines:

    • Adhere strictly to the planned incubation times for compound treatment and assay steps.

  • Validate and Optimize the Viability Assay:

    • Include appropriate positive and negative controls in every assay plate.

    • Follow the manufacturer's protocol for the chosen viability assay (e.g., MTT, XTT, CellTiter-Glo®) carefully.

Data Summary

The following table summarizes the effective in vitro concentrations of this compound from the available literature. Note that specific cytotoxic concentrations (e.g., CC50) are not yet widely published.

CompoundCell TypeEffective Concentration RangeObserved EffectCitation
LeriglitazoneRett syndrome patient fibroblasts100 nM - 500 nMCorrection of mitochondrial bioenergetic alterations[5]
Thiazolidinediones (General Class)Various1 µM - 10 µMTypical experimental concentrations[6]

Experimental Protocols

Protocol: Assessing Cell Viability using the MTT Assay

This protocol provides a general framework for assessing the effect of Leriglitazone on cell viability. It should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium appropriate for your cell line

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Leriglitazone in DMSO.

    • Perform serial dilutions of the Leriglitazone stock solution in culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration as the highest Leriglitazone concentration.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Leriglitazone or the vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

Visualizations

The following diagrams illustrate key concepts related to Leriglitazone's mechanism of action and the experimental workflow for troubleshooting cell toxicity.

Leriglitazone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Leriglitazone Leriglitazone PPARg_inactive Inactive PPARγ/RXR Leriglitazone->PPARg_inactive Binds and Activates PPARg_active Active PPARγ/RXR PPARg_inactive->PPARg_active PPRE PPRE PPARg_active->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Mitochondrial_Biogenesis Mitochondrial Biogenesis Gene_Expression->Mitochondrial_Biogenesis Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory Antioxidant Antioxidant Response Gene_Expression->Antioxidant

Caption: Leriglitazone Signaling Pathway.

Troubleshooting_Workflow Start High Cell Toxicity Observed Check_Concentration Verify Compound Concentration Start->Check_Concentration Check_Solvent Check Solvent Toxicity Start->Check_Solvent Check_Compound Ensure Compound Integrity Start->Check_Compound Check_Culture Optimize Culture Conditions Start->Check_Culture Check_Contamination Test for Contamination Start->Check_Contamination Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Check_Solvent->Dose_Response Check_Compound->Dose_Response Check_Culture->Dose_Response Check_Contamination->Dose_Response Resolve_Issue Issue Resolved Dose_Response->Resolve_Issue

Caption: Troubleshooting Workflow for Cell Toxicity.

References

Validation & Comparative

Leriglitazone Hydrochloride: A Comparative Guide to its Therapeutic Validation in Secondary Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Leriglitazone Hydrochloride's performance against relevant alternatives in secondary animal models of neurodegenerative diseases. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.

Introduction to this compound

Leriglitazone (MIN-102) is an orally bioavailable, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that can cross the blood-brain barrier.[1] Its mechanism of action is centered on the modulation of pathways related to mitochondrial dysfunction, oxidative stress, neuroinflammation, and demyelination, making it a promising therapeutic candidate for various neurodegenerative disorders.[2] Leriglitazone is a metabolite of pioglitazone and has demonstrated a superior brain-to-plasma exposure ratio in preclinical studies.[1]

Signaling Pathway of Leriglitazone

Leriglitazone exerts its therapeutic effects by activating PPARγ, a nuclear receptor that regulates the expression of a multitude of genes involved in critical cellular processes.

Leriglitazone Signaling Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_nucleus Nucleus cluster_effects Therapeutic Effects Leriglitazone Leriglitazone PPARg PPARγ Leriglitazone->PPARg Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Forms heterodimer with RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) Mitochondrial_Function ↑ Mitochondrial Biogenesis & Function PPRE->Mitochondrial_Function Regulates genes for Neuroinflammation ↓ Neuroinflammation PPRE->Neuroinflammation Regulates genes for Oxidative_Stress ↓ Oxidative Stress PPRE->Oxidative_Stress Regulates genes for Demyelination ↓ Demyelination ↑ Remyelination PPRE->Demyelination Regulates genes for PPARg_RXR->PPRE Binds to AMN Experimental Workflow cluster_setup Model & Treatment cluster_assessment Assessment cluster_outcome Outcome Animal_Model Abcd1 KO Mice Treatment_Groups Treatment Groups: - Leriglitazone - Pioglitazone - Vehicle Animal_Model->Treatment_Groups Randomized into Behavioral Motor Function Tests (e.g., Rotarod, Beam Walk) Treatment_Groups->Behavioral Histology Immunohistochemistry (Microglia, Myelination) Treatment_Groups->Histology Molecular Gene Expression Analysis (PPARγ targets) Treatment_Groups->Molecular Data_Analysis Comparative Data Analysis Behavioral->Data_Analysis Histology->Data_Analysis Molecular->Data_Analysis EAE Experimental Workflow cluster_setup Model Induction & Treatment cluster_assessment Assessment cluster_outcome Outcome Induction EAE Induction (MOG peptide + CFA/PTX) Treatment_Groups Treatment Groups: - Leriglitazone - Fingolimod - Vehicle Induction->Treatment_Groups Followed by Clinical_Scoring Daily Clinical Scoring (Paralysis Assessment) Treatment_Groups->Clinical_Scoring Molecular Cytokine Profiling Treatment_Groups->Molecular Data_Analysis Comparative Efficacy Analysis Clinical_Scoring->Data_Analysis Histology Histopathology of CNS (Inflammation, Demyelination) Histology->Data_Analysis Molecular->Data_Analysis Treatment_groups Treatment_groups Treatment_groups->Histology

References

A Comparative Analysis of Leriglitazone Hydrochloride's Impact on Different Neuronal Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Leriglitazone Hydrochloride's performance against other therapeutic alternatives, supported by experimental data. Leriglitazone (MIN-102) is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with the significant advantage of penetrating the blood-brain barrier.[1] This characteristic positions it as a promising candidate for treating central nervous system (CNS) disorders.[2] Its mechanism of action revolves around modulating gene expression related to mitochondrial biogenesis, oxidative stress, and neuroinflammation, showing beneficial effects across various neuronal and glial cell types.[1][3] This guide will delve into its specific impacts on these cells, compare it with other treatment modalities for X-linked adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia (FA), and provide detailed experimental context.

Impact of Leriglitazone on CNS Cell Types: A Tabular Overview

The pleiotropic effects of Leriglitazone have been observed in several key cell types within the central nervous system. The following tables summarize the quantitative and qualitative impacts of Leriglitazone and its comparators.

Table 1: Comparative Efficacy of Leriglitazone and Alternatives on Oligodendrocytes and Myelination

TreatmentMechanism of ActionEffect on Oligodendrocyte Precursor Cell (OPC) Differentiation & SurvivalMyelination/Remyelination EffectsSupporting Data
Leriglitazone PPARγ AgonistPromotes oligodendrocyte survival and differentiation by increasing the expression of genes like olig2 and neuroD1.[1]Increases myelination and enhances myelin debris clearance by microglia, a crucial step for remyelination.[2]In vivo studies using the cuprizone demyelination model showed a significant increase in the proportion of myelinated axons in Leriglitazone-treated mice compared to controls.[4]
Pioglitazone PPARγ AgonistCan protect OPCs and promote their differentiation into mature, myelin-forming cells.[5]Preclinical studies suggest potential for promoting remyelination.Efficacy in CNS is limited by poor blood-brain barrier penetration compared to Leriglitazone.[5]
Lorenzo's Oil Fatty Acid Metabolism ModulationNo direct effect on oligodendrocyte differentiation or survival.Does not repair existing myelin damage.[6]Primarily aims to normalize very long-chain fatty acid (VLCFA) levels, which may indirectly reduce myelin-damaging inflammation in asymptomatic X-ALD patients.[7]
HSCT/Gene Therapy Cell Replacement/Genetic CorrectionReplaces microglia with healthy, functioning cells that do not provoke an inflammatory attack on oligodendrocytes.[8]Halts the inflammatory demyelination process in cerebral ALD.[9]Clinical trials have shown stabilization of cerebral demyelination in a high percentage of treated patients.[10][11]

Table 2: Comparative Efficacy of Leriglitazone and Alternatives on Neuronal and Glial Cells

TreatmentTarget Cell Type(s)Key EffectsSupporting Data
Leriglitazone Neurons, Astrocytes, MicrogliaNeurons: Enhances survival and reduces neurite degeneration.[1] Astrocytes: Improves viability, mitochondrial respiration, and reduces iron accumulation. Microglia: Reduces activation and subsequent neuroinflammation.[2]Preclinical models of Friedreich's Ataxia demonstrated that Leriglitazone improved neuronal survival, mitochondrial function, and iron homeostasis.[5] In models of X-ALD, it showed neuroprotective effects in primary rodent neurons and astrocytes.
Pioglitazone Neurons, Astrocytes, MicrogliaSimilar cellular targets to Leriglitazone but with lower efficacy in the CNS.Showed neuroprotective effects in various preclinical models, but clinical trial outcomes in CNS disorders have been largely unsuccessful, likely due to insufficient brain exposure.[5]
Omaveloxolone (for FA) NeuronsActivates the Nrf2 pathway, which is involved in the cellular response to oxidative stress, and improves mitochondrial function.[12][13]Clinical trials have shown a statistically significant improvement in the modified Friedreich's Ataxia Rating Scale (mFARS) compared to placebo.
Idebenone (for FA) NeuronsActs as an antioxidant, protecting mitochondria from oxidative stress.[14]Clinical trials have shown a positive effect on cardiac hypertrophy in FA patients, with some evidence of dose-dependent neurological benefits in younger patients.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of Leriglitazone.

In Vitro Oligodendrocyte Differentiation Assay
  • Objective: To assess the effect of Leriglitazone on the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.

  • Cell Culture: Primary OPCs are isolated from neonatal rat cortexes and cultured in a growth medium containing platelet-derived growth factor (PDGF) and basic fibroblast growth factor (bFGF) to maintain their progenitor state.

  • Treatment: To induce differentiation, growth factors are withdrawn, and cells are treated with various concentrations of Leriglitazone or a vehicle control.

  • Analysis: After a set period (e.g., 5-7 days), cells are fixed and stained with antibodies against markers of mature oligodendrocytes, such as myelin basic protein (MBP) or 2',3'-Cyclic-nucleotide 3'-phosphodiesterase (CNPase). The percentage of differentiated oligodendrocytes is then quantified using immunofluorescence microscopy.

In Vitro Microglia Activation and Phagocytosis Assay
  • Objective: To determine the effect of Leriglitazone on microglial activation and their ability to clear myelin debris.

  • Cell Culture: Primary microglia are isolated from neonatal mouse or rat brains and cultured.

  • Treatment: Microglia are pre-treated with Leriglitazone for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Analysis of Activation: The supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or multiplex assays. Cell lysates can be analyzed for markers of microglial activation via Western blot.

  • Phagocytosis Assay: Fluorescently labeled myelin debris is added to the microglia cultures. The uptake of myelin is quantified over time using flow cytometry or high-content imaging.

In Vivo Cuprizone-Induced Demyelination Model
  • Objective: To evaluate the in vivo efficacy of Leriglitazone in promoting remyelination.

  • Animal Model: C57BL/6 mice are fed a diet containing 0.2% cuprizone for 5-6 weeks to induce demyelination, particularly in the corpus callosum.

  • Treatment: Following the demyelination phase, mice are returned to a normal diet and treated daily with Leriglitazone or a vehicle control via oral gavage.

  • Analysis: After a treatment period of several weeks, brain tissue is collected. The extent of remyelination is assessed using electron microscopy to quantify the number of myelinated axons or by immunohistochemistry for myelin-specific proteins.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and mechanisms of action for Leriglitazone and its alternatives.

Leriglitazone's Mechanism of Action

Leriglitazone_Pathway cluster_nucleus Nucleus Leriglitazone Leriglitazone PPARg PPARγ Leriglitazone->PPARg PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE RXR RXR RXR->PPRE Gene_Expression Gene Expression Modulation PPRE->Gene_Expression Mitochondrial_Biogenesis Mitochondrial Biogenesis (PGC-1α ↑) Gene_Expression->Mitochondrial_Biogenesis Anti_Inflammation Anti-inflammation (NF-κB ↓) Gene_Expression->Anti_Inflammation Oligodendrocyte_Diff Oligodendrocyte Differentiation (olig2, neuroD1 ↑) Gene_Expression->Oligodendrocyte_Diff Neuronal_Survival Neuronal Survival Gene_Expression->Neuronal_Survival Omaveloxolone_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Omaveloxolone Omaveloxolone KEAP1 KEAP1 Omaveloxolone->KEAP1 inhibits Nrf2 Nrf2 KEAP1->Nrf2 degrades ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Mitochondrial_Function Improved Mitochondrial Function Antioxidant_Genes->Mitochondrial_Function Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Genes->Reduced_Oxidative_Stress HSCT_GeneTherapy_Workflow cluster_patient Patient with X-ALD cluster_treatment Treatment Process cluster_outcome Therapeutic Outcome Patient_HSCs Hematopoietic Stem Cells (with defective ABCD1 gene) HSC_Harvest Harvest Patient's HSCs Patient_HSCs->HSC_Harvest Myeloablation Myeloablative Conditioning (Chemotherapy) Gene_Correction Ex vivo Gene Correction (Lentiviral vector with functional ABCD1 gene) HSC_Harvest->Gene_Correction Reinfusion Reinfusion of Corrected HSCs Gene_Correction->Reinfusion Myeloablation->Reinfusion Engraftment Engraftment of Corrected HSCs Reinfusion->Engraftment Microglia_Replacement Replacement of Brain Microglia with healthy, donor-derived cells Engraftment->Microglia_Replacement Halt_Inflammation Halting of Neuroinflammation and Demyelination Microglia_Replacement->Halt_Inflammation

References

Leriglitazone Hydrochloride: A Comparative Analysis Against Existing Adrenoleukodystrophy Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the evolving therapeutic landscape of adrenoleukodystrophy, comparing the novel PPARγ agonist Leriglitazone with established treatments such as hematopoietic stem cell transplantation and gene therapy.

Adrenoleukodystrophy (ALD), a rare X-linked neurodegenerative disorder, is characterized by the accumulation of very long-chain fatty acids (VLCFAs) in tissues, primarily affecting the adrenal cortex and the white matter of the central nervous system. The most devastating form, cerebral ALD (cALD), leads to rapid neurological decline and death. For decades, the primary treatment for early-stage cALD has been allogeneic hematopoietic stem cell transplantation (HSCT), with autologous hematopoietic stem cell gene therapy emerging as a more recent option. This guide provides a detailed comparison of a promising oral therapeutic, Leriglitazone Hydrochloride, with these existing treatments, supported by experimental data and methodologies.

Mechanism of Action: A Divergent Approach

The therapeutic strategies for ALD target the disease through distinct biological pathways. Leriglitazone offers a pharmacological approach, while HSCT and gene therapy are cell-based interventions.

This compound is a novel, brain-penetrant, selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[1] Its mechanism of action is multi-faceted, addressing key pathological features of ALD, including neuroinflammation, mitochondrial dysfunction, and demyelination.[2] By activating PPARγ, Leriglitazone modulates the expression of genes involved in reducing neuroinflammation and oxidative stress, and promoting mitochondrial biogenesis.[2]

Hematopoietic Stem Cell Transplantation (HSCT) aims to replace the patient's defective microglia with healthy, donor-derived cells that can metabolize VLCFAs. The exact mechanism by which HSCT halts the progression of cerebral demyelination is not fully understood but is believed to involve the replacement of diseased microglia with functional donor-derived cells.[3]

Gene Therapy for ALD involves the ex-vivo correction of a patient's own hematopoietic stem cells.[4] A functional copy of the ABCD1 gene, which is mutated in ALD, is introduced into the stem cells using a lentiviral vector.[5][6] These genetically corrected cells are then re-infused into the patient, where they differentiate into various blood cell lineages, including microglia, that can produce the functional ALD protein.

Treatment Mechanism of Action in Adrenoleukodystrophy Comparative Mechanisms of Action in ALD cluster_Leriglitazone Leriglitazone (PPARγ Agonist) cluster_HSCT Hematopoietic Stem Cell Transplantation (HSCT) cluster_GeneTherapy Gene Therapy L Leriglitazone PPARg PPARγ Activation L->PPARg NI Reduced Neuroinflammation PPARg->NI MD Improved Mitochondrial Function PPARg->MD D Enhanced Myelination PPARg->D HSC Donor Hematopoietic Stem Cells Microglia_R Replacement of Defective Microglia HSC->Microglia_R VLCFA_M VLCFA Metabolism Microglia_R->VLCFA_M Patient_HSC Patient's Hematopoietic Stem Cells Lentiviral_Vector Lentiviral Vector with functional ABCD1 gene Patient_HSC->Lentiviral_Vector Corrected_HSC Genetically Corrected Autologous Stem Cells Lentiviral_Vector->Corrected_HSC Functional_ALDP Production of Functional ALD Protein Corrected_HSC->Functional_ALDP

Figure 1: Mechanisms of Action

Comparative Efficacy: A Look at the Data

Direct head-to-head clinical trials comparing Leriglitazone, HSCT, and gene therapy are not available. However, a comparative analysis can be drawn from individual study outcomes.

FeatureLeriglitazone (NEXUS Trial - Pediatric cALD)[7]Allogeneic HSCT (Adult cALD)[8][9]Gene Therapy (eli-cel - Pediatric cALD)[5][10]
Primary Efficacy Endpoint Proportion of patients with arrested disease at 96 weeks.Survival and neurological outcome.Survival without major functional disabilities (MFDs) at 24 months.
Key Efficacy Results All evaluable patients were clinically stable.Estimated survival of 57% at a median follow-up of 65 months. Arrest of progressive cerebral demyelination in all survivors.94% overall survival at 24 months. None of the 29 completers had MFDs at 24 months. At a median follow-up of 6 years, 81% remained free of MFDs.[5][10]
Neurological Function Clinically stable.Deterioration of motor function occurred in the majority of survivors.Neurologic function score was stable in 94% of patients at a median follow-up of 6 years.[5][10]
FeatureLeriglitazone (ADVANCE Trial - Adult AMN)[1]
Primary Efficacy Endpoint Change from baseline in the Six-Minute Walk Test distance at week 96.
Key Efficacy Results The primary endpoint was not met. However, no patients treated with leriglitazone developed clinically progressive cALD, compared to six patients in the placebo group.
Biomarkers Significantly reduced plasma levels of MMP-9, a marker of blood-brain barrier integrity.[2]

Safety and Tolerability: A Critical Differentiator

The safety profiles of these treatments vary significantly, which is a crucial factor in therapeutic decision-making.

FeatureLeriglitazone[1][11][12]Allogeneic HSCT[8][9][13]Gene Therapy (eli-cel)[4][5][10]
Administration Oral, once-daily.Intravenous infusion following myeloablative conditioning.Intravenous infusion of genetically modified autologous stem cells following myeloablative conditioning.
Common Adverse Events Weight gain and peripheral edema.Infections, graft-versus-host disease (GVHD), transplant-related mortality.Adverse events are generally consistent with myeloablative conditioning.
Serious Adverse Events No treatment-related serious adverse events reported in the NEXUS trial. In the ADVANCE trial, serious adverse events occurred in 18% of patients on leriglitazone and 26% on placebo.[1]Transplant-related mortality, primary disease progression, secondary disease progression.[8][9]Myelodysplastic syndrome (MDS) has been reported as a long-term risk due to insertional oncogenesis.[5][10]
Graft-versus-Host Disease (GVHD) Not applicable.Acute GVHD grade ≥ II in 8% of patients in one study. Chronic GVHD observed in some patients.[8]No reports of GVHD.[4]

Experimental Protocols: A Closer Look at the Methodologies

Understanding the design of the key clinical trials is essential for interpreting the data.

Experimental_Workflow_NEXUS_Trial Experimental Workflow: NEXUS Trial (Leriglitazone) cluster_enrollment Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment (96 weeks) P Male pediatric patients (2-12 years) with early-stage cALD T Once-daily oral Leriglitazone P->T A1 Primary Endpoint: Proportion of patients with arrested disease T->A1 A2 Secondary Endpoints: Change in Neurological Function Score (NFS) and Loes score T->A2 A3 Exploratory Endpoints: Change in lesion volume and plasma biomarkers T->A3

Figure 2: NEXUS Trial Workflow

NEXUS Trial (Leriglitazone): This was a 96-week, open-label, multicenter study evaluating the efficacy and safety of once-daily oral Leriglitazone in male pediatric patients with early-stage cALD.[7] The primary endpoint was the proportion of patients with arrested disease at week 96.[7]

ADVANCE Trial (Leriglitazone): This was a randomized, double-blind, placebo-controlled, multicenter, Phase 2/3 study in adult male patients with adrenomyeloneuropathy (AMN).[1] Patients received either daily oral Leriglitazone or a placebo for 96 weeks. The primary endpoint was the change from baseline in the Six-Minute Walk Test distance.[1]

HSCT Procedure: Patients undergo a conditioning regimen, which can be myeloablative or of reduced intensity, to deplete their own hematopoietic system.[13][14] This is followed by the intravenous infusion of hematopoietic stem cells from a matched donor.[8][9] Conditioning regimens often include drugs like busulfan, cyclophosphamide, and fludarabine.[13][14][15]

Gene Therapy (eli-cel) Procedure: The patient's own hematopoietic stem cells (CD34+ cells) are collected.[16] These cells are then transduced ex-vivo with a Lenti-D lentiviral vector carrying a functional ABCD1 gene.[5][6] After a myeloablative conditioning regimen (e.g., busulfan and fludarabine), the genetically modified cells are infused back into the patient.[16]

Logical_Relationship_ALD_Treatment_Selection Logical Relationship in ALD Treatment Selection D Diagnosis of Adrenoleukodystrophy Phenotype Phenotype Assessment (cALD vs. AMN) D->Phenotype cALD Cerebral ALD (cALD) Phenotype->cALD AMN Adrenomyeloneuropathy (AMN) Phenotype->AMN Early_Stage Early Stage cALD? cALD->Early_Stage Leriglitazone_AMN Leriglitazone (for slowing cALD progression) AMN->Leriglitazone_AMN HSCT_GT HSCT or Gene Therapy Early_Stage->HSCT_GT Yes Leriglitazone_cALD Leriglitazone (potential future option) Early_Stage->Leriglitazone_cALD Yes (potential) Advanced_Stage Advanced Stage cALD Early_Stage->Advanced_Stage No Supportive_Care Supportive Care Advanced_Stage->Supportive_Care

Figure 3: ALD Treatment Selection Logic

Conclusion: A New Paradigm in ALD Treatment?

This compound presents a paradigm shift in the management of adrenoleukodystrophy. As an oral medication, it offers a significantly less invasive treatment option compared to the procedural complexities and substantial risks associated with HSCT and gene therapy. While HSCT and gene therapy have demonstrated the ability to halt the progression of early-stage cALD, they are not without serious potential complications, including mortality and long-term adverse effects.

The clinical data for Leriglitazone, particularly from the NEXUS trial, suggest a promising efficacy in stabilizing the disease in pediatric cALD patients. Furthermore, the ADVANCE trial indicates a potential role for Leriglitazone in preventing the development of cALD in adults with AMN.

For researchers and drug development professionals, Leriglitazone represents a significant advancement in the pharmacological approach to ALD. Its multi-modal mechanism of action, targeting neuroinflammation, mitochondrial dysfunction, and demyelination, offers a novel therapeutic avenue. While long-term data are still forthcoming, Leriglitazone holds the potential to become a first-line treatment for certain ALD patient populations, particularly those for whom HSCT or gene therapy are not viable options. Further research, including direct comparative studies, will be crucial in fully defining its place in the evolving therapeutic landscape of this devastating disease. The radiological stabilization observed in the NEXUS study has been noted to be similar to that achieved with HSCT or ex-vivo gene therapy, suggesting a comparable clinical benefit may be expected.[17][18][19]

References

Replicating Key Preclinical Findings for Leriglitazone Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Leriglitazone Hydrochloride against other peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, supported by experimental data. The information is intended to assist researchers in understanding the key preclinical findings and methodologies related to Leriglitazone's mechanism of action in the context of neuroinflammatory and neurodegenerative diseases.

Executive Summary

Leriglitazone (MIN-102) is a novel, orally bioavailable, and selective PPARγ agonist that has demonstrated significant potential in preclinical models of central nervous system (CNS) disorders.[1][2] As a metabolite of pioglitazone, it exhibits a superior profile for CNS indications due to its enhanced brain penetration.[2][3] Preclinical studies have consistently shown its efficacy in modulating pathways associated with mitochondrial dysfunction, oxidative stress, neuroinflammation, demyelination, and axonal degeneration.[2][4] This guide will delve into the comparative preclinical data, experimental protocols, and the underlying signaling pathways.

Data Presentation: Leriglitazone vs. Alternative PPARγ Agonists

A key differentiator for Leriglitazone is its improved pharmacokinetic profile for targeting the CNS compared to first-generation thiazolidinediones (TZDs) like pioglitazone and rosiglitazone.[1][5] The failure of earlier TZDs in clinical trials for CNS disorders has been largely attributed to their low brain penetrability at doses safe for human use.[6]

ParameterLeriglitazonePioglitazoneRosiglitazoneSource
Brain-to-Plasma Exposure Ratio (mice) 50% increase compared to PioglitazoneBaselineNot directly compared[5]
Bioavailability (mice, rats, dogs) 85-90%VariableVariable[5]
Transcriptional Efficacy Slightly better than PioglitazoneBaselineNot directly compared[5]
Primary Mechanism of Action Full PPARγ agonistFull PPARγ agonistFull PPARγ agonist[3][5]
Key Preclinical Effects Neuroprotection, anti-inflammatory, pro-myelination, improved mitochondrial functionNeuroprotection, anti-inflammatory, improved mitochondrial functionNeuroprotection, anti-inflammatory[1][5]

Table 1: Comparative Pharmacokinetics and General Effects of PPARγ Agonists

Preclinical studies have demonstrated Leriglitazone's potent anti-inflammatory and neuroprotective effects in various in vitro and in vivo models.

Preclinical ModelKey Findings for LeriglitazoneSource
In vitro Monocyte Adhesion Assay Decreased adhesion of monocytes to brain endothelial cells.[1]
In vitro Macrophage Polarization Assay (human ALD patient-derived) Less skewed toward a pro-inflammatory phenotype.[1]
In vitro Oligodendrocyte Protection Assay (VLCFA-induced injury) Protected oligodendrocytes from very long-chain fatty acid (VLCFA)-induced damage.[1]
In vitro Myelin Debris Phagocytosis Assay (microglia) Increased phagocytosis of myelin debris.[1]
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model Dose-dependent reduction in neurological disability.[5]
Cuprizone-induced Demyelination Mouse Model Promoted remyelination.[1]
Rett Syndrome Mouse Model Exerted an anti-neuroinflammatory effect, improving general condition and exploratory activity.[7]
PKAN Patient-derived Astrocytes Improved cell viability and respiratory activity, and reduced iron accumulation.[8]

Table 2: Summary of Key Preclinical Findings for Leriglitazone

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon preclinical findings. Below are summaries of protocols used in key experiments for Leriglitazone.

In Vitro Neuroinflammation Model: Neuron-Microglia Co-culture

This model is utilized to assess the neuroprotective and anti-inflammatory effects of compounds in a setting that mimics the cellular environment of the CNS.

  • Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured. A microglial cell line (e.g., BV2) is maintained separately.[9]

  • Co-culture Setup: Microglial cells are seeded on top of the established neuronal culture at a specific ratio (e.g., 1:5 microglia to neurons).[9]

  • Induction of Neuroinflammation: The co-cultures are treated with pro-inflammatory agents such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to activate the microglia.[9]

  • Treatment: Leriglitazone or a vehicle control is added to the culture medium at various concentrations.

  • Endpoint Analysis: After a set incubation period (e.g., 48 hours), neuronal viability is assessed, typically by immunocytochemistry for a neuronal marker like microtubule-associated protein 2 (MAP2) and quantifying the stained area.[9] Pro-inflammatory cytokine levels in the culture supernatant can be measured by ELISA.

In Vivo Demyelination Model: Cuprizone Intoxication

The cuprizone model is a widely used toxic model of demyelination and subsequent spontaneous remyelination, ideal for testing pro-myelinating therapies.

  • Animal Model: Typically, 8-week-old C57BL/6 mice are used.[10]

  • Cuprizone Administration: Mice are fed a diet containing 0.2% (w/w) cuprizone for 5-6 weeks to induce demyelination, particularly in the corpus callosum.[11]

  • Treatment: Leriglitazone or a vehicle control is administered orally, often starting at the peak of demyelination or during the remyelination phase (after cuprizone withdrawal).

  • Behavioral Testing: Motor skills and coordination can be assessed using tests like the rotarod or beam walking test.

  • Histological Analysis: At the end of the study, brains are collected and sectioned. Demyelination and remyelination are quantified by staining for myelin (e.g., Luxol Fast Blue) or myelin-specific proteins (e.g., myelin basic protein, MBP). Oligodendrocyte numbers can be assessed by immunohistochemistry for oligodendrocyte markers.[10][11]

Mandatory Visualizations

Signaling Pathway of PPARγ Agonists in Neuroinflammation

PPARg_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) NFkB_Inhibitor IκB Inflammatory_Stimuli->NFkB_Inhibitor leads to degradation of NFkB NF-κB NFkB_Active Active NF-κB NFkB->NFkB_Active translocates to nucleus PPARg_Agonist Leriglitazone / Other PPARγ Agonists PPARg PPARγ PPARg_Agonist->PPARg activates PPARg_RXR_Complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_Complex RXR RXR RXR->PPARg_RXR_Complex Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_Active->Pro_inflammatory_Genes activates PPARg_RXR_Complex->NFkB_Active inhibits PPRE PPRE PPARg_RXR_Complex->PPRE binds to Anti_inflammatory_Genes Anti-inflammatory Gene Transcription PPRE->Anti_inflammatory_Genes activates

Caption: PPARγ agonist signaling pathway in neuroinflammation.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow Start Hypothesis: PPARγ agonism ameliorates neuroinflammation and demyelination In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Cell_Culture Cell Culture Models (Neurons, Microglia, Oligodendrocytes) In_Vitro->Cell_Culture In_Vitro_Assays Functional Assays: - Cytokine Release - Cell Viability - Myelination Cell_Culture->In_Vitro_Assays Data_Analysis Data Analysis and Comparison In_Vitro_Assays->Data_Analysis Animal_Models Animal Models of Disease (e.g., EAE, Cuprizone) In_Vivo->Animal_Models In_Vivo_Assays Assessments: - Behavioral Tests - Histology - Biomarkers Animal_Models->In_Vivo_Assays In_Vivo_Assays->Data_Analysis Conclusion Conclusion on Preclinical Efficacy and Comparison to Alternatives Data_Analysis->Conclusion

Caption: General experimental workflow for preclinical drug evaluation.

References

A Head-to-Head Examination of Leriglitazone Hydrochloride and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of neuroprotective therapeutics is continually evolving, with a multitude of agents under investigation for their potential to mitigate the devastating effects of neurodegenerative diseases. This guide provides a head-to-head comparison of Leriglitazone Hydrochloride, a novel peroxisome proliferator-activated receptor gamma (PPARγ) agonist, with other prominent neuroprotective agents. By examining their mechanisms of action, preclinical and clinical data, and the experimental protocols used to evaluate them, this document aims to provide a comprehensive resource for researchers, scientists, and drug development professionals.

This compound: A Novel Brain-Penetrant PPARγ Agonist

Leriglitazone (MIN-102) is a selective PPARγ agonist that, unlike its predecessor pioglitazone, demonstrates significant penetration of the blood-brain barrier.[1][2][3] This characteristic allows for potentially greater efficacy in central nervous system (CNS) disorders. Its mechanism of action is multifaceted, primarily involving the activation of PPARγ, which in turn modulates gene expression related to mitochondrial biogenesis, inflammation, and oxidative stress.[2][4][5]

Leriglitazone has shown promise in preclinical models of several neurodegenerative diseases, including X-linked adrenoleukodystrophy (X-ALD) and Friedreich's ataxia.[3][4] Clinical trials have demonstrated its potential to slow disease progression in these conditions.[5][6]

Comparative Analysis of Neuroprotective Agents

To provide a clear comparison, this guide categorizes neuroprotective agents based on their primary mechanism of action: PPARγ agonists, antioxidants, and anti-inflammatory agents. The following tables summarize key preclinical and clinical findings.

Table 1: Preclinical Data Comparison of Neuroprotective Agents
Agent ClassSpecific AgentAnimal ModelKey FindingsReference
PPARγ Agonist Leriglitazone X-ALD Mouse ModelImproved motor function, restored mitochondrial function, and reduced neuroinflammation in the spinal cord.[7][7]
Friedreich's Ataxia Mouse ModelImproved motor function and mitochondrial biogenesis.[8][8]
Pioglitazone Parkinson's Disease ModelReduced neurodegeneration and neuroinflammation.[9][9]
Huntington's Disease ModelImproved mitochondrial function and reduced oxidative stress.[9][9]
Antioxidant Resveratrol Alzheimer's Disease Mouse ModelImproved cognitive deficits, learning ability, and spatial memory.[10][10]
MitoQ Parkinson's Disease Mouse ModelAmeliorated oxidative stress and reduced neurodegenerative pathologies.[11][11]
Anti-inflammatory Ibuprofen Alzheimer's Disease Mouse ModelDecreased glial activation and amyloid plaque density.
Minocycline Stroke Mouse ModelImproved post-stroke outcomes and reduced microglial activation.[12][12]
Table 2: Clinical Trial Data Comparison of Neuroprotective Agents
Agent ClassSpecific AgentIndicationPhaseKey OutcomesReference
PPARγ Agonist Leriglitazone Adrenomyeloneuropathy (AMN)Phase 2/3 (ADVANCE)Reduced progression of cerebral lesions.[6][13][6][13]
Pediatric Cerebral ALD (cALD)Phase 2/3 (NEXUS)Showed clinical and radiological disease arrest in a significant portion of patients.[6][6]
Adult Cerebral ALD (cALD)Phase 3 (CALYX)Ongoing, assessing time to death or permanent ventilatory support.
Pioglitazone Acute Ischemic StrokePhase 2Investigating neuroprotective efficacy in patients with hyperglycemia.[14][14]
Dementia PreventionObservational StudyLong-term use associated with a reduced risk of dementia in patients with diabetes.[15][15]
Antioxidant Resveratrol Friedreich's AtaxiaPreclinicalShowed potential to increase frataxin levels and improve mitochondrial function.[5][5]
MitoQ Parkinson's DiseaseClinical TrialsAppears safe but has not yet shown significant improvement in neurodegenerative symptoms.[11][11]
Anti-inflammatory Minocycline StrokePhase 1/2Well-tolerated alone and in combination with tPA.[12][12]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate key signaling pathways and a general experimental workflow for evaluating neuroprotective agents.

Leriglitazone_Mechanism_of_Action Leriglitazone Leriglitazone PPARg_RXR PPARγ-RXR Heterodimer Leriglitazone->PPARg_RXR Activates NFkB_inactive NF-κB (inactive) PPARg_RXR->NFkB_inactive Inhibits (transrepression) PPRE PPRE PPARg_RXR->PPRE Binds to IKK IKK IkB IκB IKK->IkB Phosphorylates IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Activation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_active->Inflammatory_Genes PGC1a PGC-1α Gene PPRE->PGC1a Upregulates Antioxidant_Genes Antioxidant Genes (e.g., SOD) PPRE->Antioxidant_Genes Upregulates

Leriglitazone's multifaceted mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Culture Neuronal/Glial Cell Culture (e.g., SH-SY5Y, primary neurons) Toxicity_Induction Induce Toxicity (e.g., Oxidative stress, Neurotoxin) Cell_Culture->Toxicity_Induction Compound_Treatment Treat with Neuroprotective Agent Toxicity_Induction->Compound_Treatment Viability_Assay Assess Cell Viability (e.g., MTT, LDH assay) Compound_Treatment->Viability_Assay Biochemical_Assays Biochemical Assays (e.g., ROS levels, Cytokine measurement) Compound_Treatment->Biochemical_Assays Animal_Model Disease Animal Model (e.g., X-ALD mouse, LPS-induced inflammation) Viability_Assay->Animal_Model Promising Candidates Biochemical_Assays->Animal_Model Drug_Administration Administer Neuroprotective Agent Animal_Model->Drug_Administration Behavioral_Tests Behavioral Assessments (e.g., Motor function tests) Drug_Administration->Behavioral_Tests Histopathology Histopathological Analysis (e.g., Neuronal loss, Demyelination) Drug_Administration->Histopathology Biomarker_Analysis Biomarker Analysis (e.g., Neurofilament light chain) Drug_Administration->Biomarker_Analysis

A general experimental workflow for neuroprotective agent evaluation.

Detailed Experimental Protocols

A critical aspect of comparative analysis is understanding the methodologies used to generate the data. Below are summaries of typical experimental protocols employed in the evaluation of neuroprotective agents.

In Vitro Neuroprotection Assay (using SH-SY5Y cells)
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Neurotoxicity: To mimic neurodegenerative conditions, cells are exposed to a neurotoxic agent. Common agents include:

    • Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

    • Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA).

    • Protein Aggregation: Amyloid-beta (Aβ) peptides.

  • Treatment: Cells are pre-treated, co-treated, or post-treated with varying concentrations of the neuroprotective agent being tested.

  • Assessment of Cell Viability:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells.

  • Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA kits.

In Vivo Neuroinflammation Model (LPS-induced)
  • Animal Model: Adult male C57BL/6 mice are commonly used.

  • Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (e.g., 0.25 mg/kg) is administered to induce a systemic inflammatory response that leads to neuroinflammation.[16][17][18][19]

  • Drug Administration: The neuroprotective agent is administered (e.g., orally or i.p.) at a specified time before or after the LPS injection.

  • Behavioral Testing: At various time points after LPS injection, behavioral tests are conducted to assess motor coordination and cognitive function.

  • Tissue Collection and Analysis:

    • Animals are euthanized, and brain tissue is collected.

    • Immunohistochemistry: Brain sections are stained for markers of microglial and astrocyte activation (e.g., Iba1, GFAP).

    • Cytokine Measurement: Levels of pro-inflammatory cytokines in brain homogenates are measured using ELISA or multiplex assays.

    • Western Blotting: Expression levels of key proteins in inflammatory signaling pathways (e.g., NF-κB, p38 MAPK) are analyzed.

Clinical Trial Protocol for Adrenomyeloneuropathy (ADVANCE Trial - Leriglitazone)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2/3 trial.[13]

  • Patient Population: Adult male patients with a diagnosis of adrenomyeloneuropathy.[13]

  • Intervention: Patients are randomized to receive either Leriglitazone or a placebo, administered orally.[13]

  • Primary Endpoint: The primary efficacy endpoint is typically a measure of functional decline, such as the 6-Minute Walk Test (6MWT).[13]

  • Secondary Endpoints: These may include:

    • Progression of cerebral lesions as assessed by MRI.[6]

    • Changes in biomarkers of neurodegeneration (e.g., neurofilament light chain).[6]

    • Clinical disability scales.

  • Safety and Tolerability: Adverse events are monitored throughout the study.

Conclusion

This compound represents a promising advancement in the field of neuroprotective therapeutics, particularly due to its ability to penetrate the blood-brain barrier and its multifaceted mechanism of action targeting mitochondrial dysfunction, neuroinflammation, and oxidative stress. While direct head-to-head comparative data with a wide range of other neuroprotective agents is still emerging, the available preclinical and clinical evidence suggests a favorable profile for Leriglitazone in specific neurodegenerative diseases like X-ALD and Friedreich's ataxia.

Further research, including more direct comparative studies, is necessary to fully elucidate the relative efficacy and safety of Leriglitazone compared to other neuroprotective strategies. The experimental protocols and signaling pathway information provided in this guide offer a framework for designing and interpreting such studies, ultimately contributing to the development of more effective treatments for neurodegenerative diseases.

References

Validating the Long-Term Safety of Leriglitazone Hydrochloride: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical long-term safety profile of Leriglitazone Hydrochloride (also known as NEZGLYAL®), a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Developed for the treatment of central nervous system (CNS) diseases, particularly X-linked adrenoleukodystrophy (X-ALD), Leriglitazone's safety profile is a critical aspect of its therapeutic potential. This document compares its preclinical safety findings with those of pioglitazone, another member of the thiazolidinedione class, and details the experimental protocols utilized in these assessments.

Executive Summary

Leriglitazone has demonstrated a favorable safety profile in preclinical studies, with observed toxicological effects being consistent with the known pharmacology of PPARγ agonists. Long-term studies in rats and dogs, as well as embryofetal development studies, have been conducted to establish its safety margin. As a metabolite of pioglitazone, Leriglitazone is designed for better brain penetration and an improved safety profile, allowing for higher CNS engagement. This guide presents the available preclinical data to aid in the objective evaluation of Leriglitazone's long-term safety.

Comparative Preclinical Safety Data: Leriglitazone vs. Pioglitazone

The following tables summarize the key findings from long-term preclinical safety studies of Leriglitazone and its comparator, pioglitazone.

Toxicology Study This compound Pioglitazone
Species Rat, DogRat, Mouse
Duration 6 and 9 months2 years
Key Findings Toxicological observations were typical of excessive PPARγ activation, including heart weight increase and edema. No additional toxicological findings were reported.[1]Bladder hyperplasia was observed in both sexes of rats, with tumors in males at plasma levels close to clinical exposure.[2] No liver toxicity was observed in toxicology studies.[2]
Embryofetal Development Toxicity This compound Pioglitazone
Species Rat, RabbitNot explicitly detailed in the provided search results.
Key Findings Not teratogenic at any tested dose. Fetal growth was reduced at the high dose, but there were no effects at doses above the target clinical exposure.[1]Information not available in the provided search results.
Carcinogenicity This compound Pioglitazone
Species Information not available in the provided search results.Mouse, Rat
Key Findings Information not available in the provided search results.Not carcinogenic in mice.[2] A two-year study in rats showed an increased incidence of bladder cancer in males at doses approximately 14 times the maximum recommended human oral dose.[3]

Experimental Protocols

Detailed experimental protocols for the preclinical safety studies of Leriglitazone are not publicly available in their entirety. However, based on regulatory documentation, the following methodologies were employed:

Long-Term Toxicity Studies (Leriglitazone)
  • Objective: To assess the potential toxicity of Leriglitazone following repeated oral administration in both rodent and non-rodent species.

  • Methodology:

    • Species: Rats (6-month study) and dogs (9-month study).

    • Administration: this compound was administered orally.

    • Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.

    • Rationale: These studies are standard in preclinical safety assessment to identify potential target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL).

Embryofetal Development Toxicity Studies (Leriglitazone)
  • Objective: To evaluate the potential adverse effects of Leriglitazone on pregnancy and embryonic/fetal development.

  • Methodology:

    • Species: Pregnant rats and rabbits.

    • Administration: Leriglitazone was administered during the period of organogenesis.

    • Parameters Monitored: Maternal clinical signs, body weight, and food consumption; uterine examinations (corpora lutea, implantations, resorptions, live/dead fetuses); and fetal examinations (body weight, sex, and external, visceral, and skeletal abnormalities).

    • Rationale: These studies are crucial for assessing the potential risk of birth defects and other developmental abnormalities.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Leriglitazone and a general workflow for preclinical toxicology studies.

Leriglitazone_Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_nucleus Nucleus cluster_effects Cellular Effects Leriglitazone Leriglitazone PPARg PPARγ Receptor Leriglitazone->PPARg Enters Cell PPARg_RXR_complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_complex Binds RXR RXR RXR->PPARg_RXR_complex PPRE PPRE (Peroxisome Proliferator Response Element) Gene_Expression Modulation of Gene Expression PPRE->Gene_Expression Regulates PPARg_RXR_complex->PPRE Binds to Mitochondrial_Biogenesis ↑ Mitochondrial Biogenesis Gene_Expression->Mitochondrial_Biogenesis Anti_inflammatory ↓ Neuroinflammation (↓ NF-κB) Gene_Expression->Anti_inflammatory Antioxidant ↑ Antioxidant Response Gene_Expression->Antioxidant

Caption: Mechanism of action of Leriglitazone via PPARγ activation.

Preclinical_Toxicology_Workflow Test_Compound Test Compound (e.g., Leriglitazone) Dose_Administration Dose Administration (e.g., Oral Gavage) Test_Compound->Dose_Administration Animal_Models Animal Models (e.g., Rat, Dog) Animal_Models->Dose_Administration In_life_Observations In-life Observations (Clinical Signs, Body Weight, etc.) Dose_Administration->In_life_Observations Terminal_Procedures Terminal Procedures (Necropsy, Organ Weights) In_life_Observations->Terminal_Procedures Histopathology Histopathology Terminal_Procedures->Histopathology Data_Analysis Data Analysis & Reporting Histopathology->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Leriglitazone Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Proper disposal of Leriglitazone Hydrochloride, a novel, orally bioavailable selective PPAR gamma agonist, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. Although classified as a non-hazardous substance in its Safety Data Sheet (SDS), adherence to established protocols for pharmaceutical waste is imperative to prevent potential environmental contamination and mitigate unforeseen risks.[1][2][3] This guide provides a procedural, step-by-step approach to the proper disposal of this compound in a laboratory setting.

Pre-Disposal and Handling

Before disposal, proper handling and storage of this compound are essential to minimize waste generation and ensure safety.

  • Waste Minimization: Order only the necessary quantities of this compound to avoid surplus.[2] Consider sharing excess with other research groups within your institution.

  • Storage: Store this compound in a cool, well-ventilated area, away from direct sunlight and incompatible materials such as strong acids, alkalis, and oxidizing agents.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and eye protection, when handling this compound to avoid skin and eye contact.[1]

Step-by-Step Disposal Procedure for this compound

The following steps outline the recommended procedure for the disposal of this compound from a research laboratory.

Step 1: Waste Identification and Segregation

  • Classification: this compound is classified as a non-hazardous pharmaceutical waste.[1][2][4] It should not be mixed with hazardous waste streams such as flammable solvents, corrosive materials, or heavy metals.[5]

  • Segregation: Maintain separate, clearly labeled waste containers for non-hazardous pharmaceutical waste.[5] This prevents cross-contamination and ensures proper disposal pathways. Use color-coded bins where available; blue or white containers are often designated for non-RCRA (non-hazardous) pharmaceutical waste.

Step 2: Containerization

  • Primary Container: Dispose of solid this compound waste in a securely sealed, leak-proof container.[6] For solutions, absorb the liquid with an inert material like diatomite or universal binders before placing it in the waste container.[1]

  • Labeling: Clearly label the waste container as "Non-Hazardous Pharmaceutical Waste" and specify "this compound." Include the date of waste accumulation.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, should be disposed of in the same designated non-hazardous pharmaceutical waste container.[1]

Step 3: On-Site Accumulation and Storage

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2] This area should be away from general lab traffic and drains.

  • Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to mitigate any potential leaks from the primary waste container.[4][6]

Step 4: Disposal and Removal

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the non-hazardous pharmaceutical waste.[2] They will have established procedures and licensed waste management partners.

  • Regulatory Compliance: Disposal must be conducted in accordance with all prevailing local, state, and federal regulations.[1][2] While this compound is not federally regulated as hazardous waste by the EPA, some states have specific requirements for the disposal of non-hazardous pharmaceuticals, often mandating incineration.[7]

  • Prohibited Disposal Methods:

    • Do Not dispose of this compound down the drain.[2] This can lead to the contamination of water systems.[3]

    • Do Not dispose of this compound in the regular trash unless explicitly permitted by your institution's EHS and local regulations for decontaminated empty containers.[3][8]

  • Recommended Disposal: The preferred method for disposing of non-hazardous pharmaceutical waste is typically incineration through a licensed waste management facility.[3] This ensures the complete destruction of the active pharmaceutical ingredient.

Decontamination of Empty Containers

Empty containers that previously held this compound should be managed as follows:

  • Triple Rinse: If the container is to be disposed of as regular waste, it must be triple-rinsed with a suitable solvent (e.g., alcohol or water) to remove all residues.[1][9]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as chemical waste, following the procedures outlined above.[9]

  • Deface Label: Completely deface or remove the original label from the empty container to prevent misidentification.[8]

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular laboratory glass or plastic recycling or trash, as per your institution's guidelines.[8]

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was found in the search results. Disposal quantities and limits are subject to institutional and local regulations. For instance, laboratories may be limited to accumulating no more than 25 gallons of total chemical waste at any given time.[10] Researchers should consult their institutional EHS for specific quantity limits.

Experimental Protocols

No experimental protocols related to the disposal of this compound were cited in the search results. The disposal procedures are based on regulatory guidelines and best practices for chemical and pharmaceutical waste management.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal start This compound Waste Generated is_hazardous Is the waste mixed with hazardous materials? start->is_hazardous segregate_non_haz Segregate as Non-Hazardous Pharmaceutical Waste is_hazardous->segregate_non_haz No segregate_haz Segregate as Hazardous Waste is_hazardous->segregate_haz Yes container_non_haz Place in a sealed, leak-proof container. Label: 'Non-Hazardous Pharmaceutical Waste - this compound' segregate_non_haz->container_non_haz container_haz Follow institutional guidelines for hazardous waste containerization and labeling. segregate_haz->container_haz store_waste Store in designated Satellite Accumulation Area container_non_haz->store_waste container_haz->store_waste contact_ehs Contact Institutional EHS for pickup store_waste->contact_ehs disposal Disposal by licensed waste management partner (e.g., Incineration) contact_ehs->disposal

References

Essential Safety and Logistics for Handling Leriglitazone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the safe handling, storage, and disposal of Leriglitazone Hydrochloride in a research laboratory setting. The following procedures are designed to ensure the safety of all personnel and to maintain the integrity of the research being conducted.

Quantitative Safety Data

While specific occupational exposure limits for this compound have not been established, the following table summarizes key safety information derived from available Safety Data Sheets (SDS).

ParameterValueSource
GHS Classification Not a hazardous substance or mixtureMedChemExpress SDS
Molecular Formula C₁₉H₂₁ClN₂O₄SMedChemExpress SDS
Molecular Weight 408.90 g/mol MedChemExpress SDS
Appearance SolidMedChemExpress SDS
Storage Temperature 4°C (sealed, away from moisture)MedChemExpress SDS
Storage in Solvent -80°C (6 months), -20°C (1 month)MedChemExpress SDS

Operational Plan: Step-by-Step Guidance

Receiving and Unpacking
  • 1.1. Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If the container is compromised, do not open it and follow the laboratory's emergency spill protocol.

  • 1.2. Personal Protective Equipment (PPE): Before handling the package, at a minimum, wear standard laboratory PPE: a lab coat, safety glasses, and nitrile gloves.

  • 1.3. Verification: Open the package in a designated receiving area, preferably within a chemical fume hood if the physical form is a powder. Verify that the received chemical matches the order and that the container is properly labeled and sealed.

  • 1.4. Documentation: Record the date of receipt, lot number, and quantity in the laboratory's chemical inventory system.

Storage
  • **2.1. ** General Storage: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • 2.2. Temperature: For long-term storage of the solid material, maintain a temperature of 4°C in a sealed container, protected from moisture.[1]

  • 2.3. Solution Storage: If prepared in a solvent, store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month in tightly sealed containers.[1]

  • 2.4. Incompatible Materials: Store separately from strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • 2.5. Labeling: Ensure all primary and secondary containers are clearly labeled with the chemical name, concentration (if in solution), date of preparation, and any relevant hazard warnings.

Handling and Use
  • 3.1. Engineering Controls: All handling of powdered this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[1] Ensure an eyewash station and safety shower are readily accessible.[1]

  • 3.2. Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

    • Body Protection: Wear a fully buttoned lab coat.

    • Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of aerosol formation, use a NIOSH-approved respirator.

  • 3.3. Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a ventilated balance enclosure.

    • Use appropriate tools (e.g., spatulas, weighing paper) to minimize the generation of dust.

  • 3.4. Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • Ensure the chosen solvent is compatible with the experimental protocol and safety guidelines.

  • 3.5. General Hygiene:

    • Avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.

Disposal Plan

Since this compound is not classified as a hazardous substance, it should be disposed of as non-hazardous pharmaceutical waste. However, always adhere to local, state, and federal regulations, as well as institutional guidelines.

  • 1. Unused Solid Material:

    • Collect in a clearly labeled, sealed container designated for non-hazardous chemical waste.

    • Do not mix with other waste streams.

  • 2. Contaminated Labware (e.g., pipette tips, tubes):

    • Dispose of in the designated non-hazardous solid waste stream.

  • 3. Aqueous Solutions:

    • Small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water, depending on institutional policy. Always check with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical down the drain.

  • 4. Organic Solvent Solutions:

    • Collect in a designated, properly labeled hazardous waste container for organic solvents. Do not dispose of organic solvents down the drain.

  • 5. Waste Pickup:

    • Arrange for waste to be collected by the institution's EHS or a licensed chemical waste disposal company.

Experimental Protocols and Visualizations

Signaling Pathway of Leriglitazone

Leriglitazone is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Its mechanism of action involves the modulation of gene expression related to mitochondrial biogenesis, neuroinflammation, and oxidative stress.

Leriglitazone_Pathway Leriglitazone Leriglitazone PPARg PPARγ Leriglitazone->PPARg activates Gene_Expression Modulation of Gene Expression PPARg->Gene_Expression Mitochondrial_Biogenesis Mitochondrial Biogenesis Gene_Expression->Mitochondrial_Biogenesis upregulates Neuroinflammation Neuroinflammation Gene_Expression->Neuroinflammation downregulates Oxidative_Stress Oxidative Stress Gene_Expression->Oxidative_Stress downregulates Neuroprotection Neuroprotective Effects Mitochondrial_Biogenesis->Neuroprotection Neuroinflammation->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Mechanism of action of Leriglitazone as a PPARγ agonist.

Experimental Workflow: Chemical Spill Response

The following diagram outlines the immediate steps to be taken in the event of a chemical spill.

Spill_Response_Workflow Spill Chemical Spill Occurs Alert Alert Personnel in the Area Spill->Alert Assess Assess the Spill (Minor or Major?) Alert->Assess Minor_Spill Minor Spill Assess->Minor_Spill Minor Major_Spill Major Spill Assess->Major_Spill Major PPE Don Appropriate PPE Minor_Spill->PPE Evacuate Evacuate the Area Major_Spill->Evacuate Contain Contain the Spill (Use Absorbent) PPE->Contain Clean_Up Clean Up Residue Contain->Clean_Up Dispose Dispose of Waste Properly Clean_Up->Dispose Report Report Incident to Supervisor/EHS Dispose->Report Call_Emergency Call Emergency Services (e.g., EHS, 911) Evacuate->Call_Emergency Call_Emergency->Report

Caption: Workflow for responding to a chemical spill in the laboratory.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.